Product packaging for 1H-Indol-3-ol(Cat. No.:CAS No. 480-93-3)

1H-Indol-3-ol

Cat. No.: B116627
CAS No.: 480-93-3
M. Wt: 133.15 g/mol
InChI Key: PCKPVGOLPKLUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indoxyl is a member of the class of hydroxyindoles that is 1H-indole substituted by a hydroxy group at position 3. It is a member of hydroxyindoles and a heteroaryl hydroxy compound.
1H-Indol-3-ol is a natural product found in Isatis tinctoria and Haliclona oculata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B116627 1H-Indol-3-ol CAS No. 480-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKPVGOLPKLUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861998
Record name 1H-Indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoxyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-93-3, 69594-78-1
Record name Indoxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Indoxyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium between 1H-indol-3-ol and its keto form, indoxyl. The dynamic relationship between these two isomers is crucial in various chemical and biological contexts, influencing reactivity, stability, and interaction with biological targets. This document summarizes the available quantitative data, details the experimental protocols for characterization, and visualizes the fundamental tautomeric relationship.

Introduction

Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug development. The tautomeric state of a molecule can profoundly affect its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the keto-enol tautomerism exhibited by the indoxyl scaffold. Indoxyl, the keto tautomer, and this compound, the enol tautomer, coexist in a dynamic equilibrium. Understanding the factors that influence this equilibrium is paramount for researchers working with indole-containing compounds, a prevalent motif in numerous biologically active molecules. It is established that the keto form, indoxyl, is the predominant and more stable tautomer in most conditions[1].

The Tautomeric Equilibrium

The tautomerization of indoxyl to this compound involves the migration of a proton from the C2 carbon to the oxygen atom of the carbonyl group, accompanied by a rearrangement of double bonds.

Tautomerism cluster_keto Indoxyl (Keto form) cluster_enol This compound (Enol form) Indoxyl Indolol Indoxyl->Indolol Keq

Figure 1: Tautomeric equilibrium between indoxyl and this compound.

The position of this equilibrium is influenced by various factors, including the solvent, temperature, and pH. The pKa of indoxyl has been reported to be 10.46, indicating its acidic nature[1].

Quantitative Analysis of Tautomerism

A thorough literature review did not yield specific quantitative data for the equilibrium constant (Keq) or tautomeric ratios of the this compound and indoxyl system in various solvents. However, the principles of quantitative analysis using spectroscopic methods are well-established and can be applied to this system.

Spectroscopic Data (Predicted)
TautomerSpectroscopic MethodPredicted Key Signals
Indoxyl (Keto) ¹H NMRSignal for the two protons at C2 (approx. 3.5-4.5 ppm)
¹³C NMRSignal for the carbonyl carbon (C3) (approx. 190-200 ppm)
UV-VisAbsorption maximum corresponding to the conjugated system
This compound (Enol) ¹H NMRSignal for the vinyl proton at C2 (approx. 5.5-6.5 ppm) and the hydroxyl proton (variable)
¹³C NMRSignal for the enolic carbon (C3) bearing the hydroxyl group (approx. 140-150 ppm)
UV-VisShift in absorption maximum compared to the keto form due to altered conjugation

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of the tautomeric equilibrium of indoxyl are not explicitly available in the reviewed literature. However, based on established methodologies for studying tautomerism, the following protocols can be proposed.

Synthesis of this compound

A key challenge in the experimental study of this tautomerism is the isolation of the less stable enol form. Synthetic strategies aimed at trapping the enol form, for example, through derivatization of the hydroxyl group, would be necessary to obtain a pure sample for spectroscopic characterization. A potential synthetic route could involve the reduction of isatin under specific conditions that favor the formation and stabilization of the enol tautomer.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Methodology:

  • Sample Preparation: Prepare solutions of indoxyl at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate the solvent effect on the equilibrium.

  • NMR Acquisition: Acquire quantitative ¹H NMR spectra. Key parameters include:

    • A calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for both the keto (indoxyl) and enol (this compound) tautomers.

    • Integrate the area of a well-resolved signal for each tautomer. For instance, integrate the signal corresponding to the C2 protons of the keto form and the C2 proton of the enol form.

    • Calculate the molar ratio of the two tautomers from the integral values.

    • The equilibrium constant (Keq) can be calculated using the formula: Keq = [Enol] / [Keto]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep Dissolve Indoxyl in Deuterated Solvent Acquire Acquire Quantitative 1H NMR Spectrum Prep->Acquire Identify Identify Tautomer Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Tautomeric Ratio and Keq Integrate->Calculate

Figure 2: Workflow for determining tautomeric equilibrium by ¹H NMR.
UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption spectra in different solvents.

Methodology:

  • Sample Preparation: Prepare dilute solutions of indoxyl in a range of solvents with varying polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis:

    • Deconvolute the overlapping spectra of the two tautomers, if possible, to determine the contribution of each form.

    • Analyze the solvatochromic shifts (changes in the absorption maximum with solvent polarity) to infer the relative polarity of the tautomers and how the solvent stabilizes each form.

Logical Relationships in Tautomer Analysis

The investigation of tautomerism involves a logical progression from qualitative identification to quantitative analysis, often supplemented by computational studies.

Tautomer_Analysis_Logic cluster_exp Experimental Analysis cluster_quant Quantitative Data cluster_comp Computational Analysis cluster_interp Interpretation NMR NMR Spectroscopy Equilibrium Equilibrium Constant (Keq) NMR->Equilibrium Ratio Tautomeric Ratio NMR->Ratio UV_Vis UV-Vis Spectroscopy Solvent_Effects Solvent Effects UV_Vis->Solvent_Effects Synthesis Synthesis & Isolation Synthesis->NMR Synthesis->UV_Vis Stability Relative Tautomer Stability Equilibrium->Stability Ratio->Stability DFT DFT Calculations DFT->Stability DFT->Solvent_Effects Stability->Solvent_Effects

Figure 3: Logical relationships in the study of tautomerism.

Conclusion

The tautomeric equilibrium between this compound and indoxyl is a critical aspect of the chemistry of this important heterocyclic system. While the keto form is generally favored, the presence and accessibility of the enol form can have significant implications for the reactivity and biological activity of indoxyl derivatives. This guide has outlined the fundamental principles of this tautomerism and provided a framework for its quantitative investigation. Further experimental work is required to determine the precise equilibrium constants and spectroscopic properties of these tautomers in various environments, which will be invaluable for the rational design of new drugs and chemical probes based on the indole scaffold.

References

Spectroscopic Analysis of 1H-Indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Indol-3-ol (also known as indoxyl), a key heterocyclic compound relevant in various fields, including organic synthesis and drug development. This document details the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for this compound

Solvent: D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)~8.10br s-
H-2~6.85s-
H-47.51d~7.8
H-57.16t~7.5
H-67.27t~7.6
H-77.30d~8.0

Table 2: ¹³C NMR (Carbon NMR) Data for this compound

Solvent: D₂O (Predicted)

CarbonChemical Shift (δ, ppm)
C-2~123.5
C-3~135.0
C-3a~128.0
C-4~121.0
C-5~122.5
C-6~120.0
C-7~112.0
C-7a~137.0
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3300O-H stretchHydroxyl
~3350N-H stretchAmine
~3100-3000C-H stretchAromatic
~1620-1580C=C stretchAromatic ring
~1470-1450C=C stretchAromatic ring
~1250-1200C-O stretchPhenolic hydroxyl
~750-730C-H bend (out-of-plane)ortho-disubstituted benzene
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for this compound

Solvent: Methanol

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
~220~25,000
~275~6,000
~290 (shoulder)~5,000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to the specific solvent and sample.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence for proton NMR (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ 4.79 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Use a spectrometer with a carbon-observe probe.

    • Tune and shim the probe.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, which simplifies the spectrum.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Acquisition: Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

    • Set the spectral range (e.g., 4000-400 cm⁻¹).

    • Select the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol or ethanol).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Record a baseline spectrum with the blank solution in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the this compound solution.

    • Acquire the UV-Vis absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve SolidPrep Prepare Solid Sample (KBr Pellet or ATR) Sample->SolidPrep UVSample Prepare Dilute Solution in UV-grade Solvent Sample->UVSample NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectroscopy SolidPrep->IR UVVis UV-Vis Spectroscopy UVSample->UVVis NMRData Process FID Assign Shifts Analyze Coupling NMR->NMRData IRData Assign Vibrational Modes IR->IRData UVData Determine λmax Calculate ε UVVis->UVData FinalStructure Structural Elucidation & Characterization NMRData->FinalStructure IRData->FinalStructure UVData->FinalStructure logical_relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Technique cluster_information Derived Information Molecule This compound Structure Nuclei Magnetic Nuclei (¹H, ¹³C) Molecule->Nuclei Bonds Covalent Bonds (C-H, N-H, O-H, C=C, C-O) Molecule->Bonds Electrons π-Electron System (Conjugated Rings) Molecule->Electrons NMR NMR Nuclei->NMR IR IR Bonds->IR UVVis UV-Vis Electrons->UVVis NMRInfo Chemical Environment Connectivity NMR->NMRInfo IRInfo Functional Groups IR->IRInfo UVInfo Conjugation Electronic Transitions UVVis->UVInfo

The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-3-ol scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of 1H-Indol-3-ol derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of this compound and related indole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound and related indole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1H-indol-3-yl-N-phenylacetamide (F4, C-4 chloro)MCF-7 (Breast)12.97[1]
1H-indol-3-yl-N-phenylacetamide (F5, C-4 bromo)MCF-7 (Breast)10.62[1]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT116 (Colorectal)6.43 ± 0.72
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A549 (Lung)9.62 ± 1.14
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A375 (Melanoma)8.07 ± 1.36
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)5.15[2]
Ursolic acid indole derivative (5f)SMMC-7721 (Hepatocarcinoma)0.56 ± 0.08
Ursolic acid indole derivative (5f)HepG2 (Hepatocarcinoma)0.91 ± 0.13
3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (7f)HCT116 (Colorectal)6.76 µg/mL[3]
Indole–chalcone derivative (55)A549 (Lung)0.0003 - 0.009[4]
Indole-aryl-amide derivative (2)MCF7 (Breast)0.81[5]
Indole-aryl-amide derivative (2)PC3 (Prostate)2.13[5]
Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Two of the most significant are the PI3K/Akt/mTOR/NF-κB and the VEGF signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds, including derivatives of this compound, can inhibit this pathway at various nodes, leading to decreased cancer cell viability. Furthermore, this pathway crosstalks with the NF-κB signaling pathway, a key player in inflammation and cancer. Inhibition of the PI3K/Akt/mTOR pathway can subsequently lead to the downregulation of NF-κB activity, further contributing to the anticancer effects.[1][6]

PI3K_Akt_NFkB_Pathway cluster_nucleus Within Nucleus Indole_Derivatives This compound Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibits Akt Akt Indole_Derivatives->Akt Inhibits NFkB NF-κB Indole_Derivatives->NFkB Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates IKK IKK Akt->IKK Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) mTORC1->Gene_Expression Promotes Translation IkB IκB IKK->IkB Phosphorylates & Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB NFkB_n->Gene_Expression Promotes Transcription VEGF_Signaling_Pathway Indole_Derivatives This compound Derivatives VEGFR2 VEGFR-2 Indole_Derivatives->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Akt Akt VEGFR2->Akt Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis eNOS eNOS Akt->eNOS Activates eNOS->Angiogenesis Synthesis_Workflow Start Start: Reactants Reactants Indole Aldehyde Active Methylene Compound Start->Reactants Reaction One-pot Condensation (with catalyst) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End End: Pure Derivative Characterization->End

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent one of the largest and most structurally diverse classes of plant and fungal secondary metabolites, with over 4,100 known compounds.[1] Their profound physiological activities have led to the development of numerous pharmaceuticals, including the anti-cancer agents vinblastine and vincristine, the anti-malarial quinine, and the antihypertensive drug reserpine.[2][3] This guide provides a comprehensive technical overview of the natural distribution of indole alkaloids and delves into the intricate details of their biosynthetic pathways. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug discovery, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key metabolic and experimental frameworks.

Natural Occurrence and Distribution

Indole alkaloids are widely distributed throughout the plant and fungal kingdoms. In plants, they are particularly abundant in the families Apocynaceae (e.g., Catharanthus roseus, Rauwolfia serpentina), Rubiaceae (e.g., Corynanthe yohimbe), and Loganiaceae (e.g., Strychnos species).[1][3][4] Fungi, notably species of Claviceps and Psilocybe, are also significant producers of distinct classes of indole alkaloids.[1]

The accumulation of specific indole alkaloids can vary significantly between species, plant parts, and even developmental stages. The following table summarizes the content of several important indole alkaloids in their natural sources.

AlkaloidPlant/Fungal SourcePlant Part/Culture ConditionConcentration/YieldReference(s)
Monoterpenoid Indole Alkaloids
AjmalineRauwolfia serpentinaRoots0.8% - 1.3% of dry weight[5]
AjmalicineRauwolfia serpentinaRootsQuantitative data available via HPLC[4][5]
ReserpineRauwolfia serpentinaRoots0.03% - 0.14% of dry weight[5]
VindolineCatharanthus roseusLeavesLevels increase with plant age[6]
CatharanthineCatharanthus roseusLeavesLevels increase with plant age[6]
Ergot Alkaloids
PyroclavineClaviceps purpurea var. agropyriWhite Rice Medium2220.5 ± 564.1 µg per 150g[2][7]
FestuclavineClaviceps purpurea var. agropyriWhite Rice Medium2220.5 ± 564.1 µg per 150g[2][7]
AgroclavineClaviceps purpurea var. agropyriWhite Rice Medium2220.5 ± 564.1 µg per 150g[2][7]
ErgocornineClaviceps purpurea MNG 00186Submerged Fermentation320 µg/mL[8]
β-ErgocryptineClaviceps purpurea MNG 00186Submerged Fermentation160 µg/mL[8]

Biosynthesis of Indole Alkaloids

The vast structural diversity of indole alkaloids originates from a common precursor, the amino acid L-tryptophan. Tryptophan itself is synthesized via the shikimate pathway. The biosynthetic routes to different classes of indole alkaloids diverge from tryptophan, often involving complex enzymatic reactions and rearrangements.

The Shikimate Pathway: Gateway to Tryptophan

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[9][10] This pathway is essential for the biosynthesis of all indole alkaloids as it provides the foundational indole ring structure.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate PRPP PRPP Anthranilate->PRPP CDP CDP PRPP->CDP IGP Indole-3-glycerol phosphate CDP->IGP Tryptophan L-Tryptophan IGP->Tryptophan

Figure 1: The Shikimate Pathway leading to L-Tryptophan.
Major Biosynthetic Pathways of Indole Alkaloids

From tryptophan, the biosynthetic pathways diverge to form the various classes of indole alkaloids.

The biosynthesis of MIAs is a complex process that involves the convergence of the shikimate pathway (providing the indole moiety) and the mevalonate or non-mevalonate pathway (providing the terpene moiety). A key step is the condensation of tryptamine (derived from the decarboxylation of tryptophan) and secologanin (a monoterpenoid) to form strictosidine, the universal precursor for most MIAs.[2][11]

MIA_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Secologanin->Strictosidine Ajmalicine Ajmalicine Strictosidine->Ajmalicine Catharanthine Catharanthine Strictosidine->Catharanthine Vindoline Vindoline Strictosidine->Vindoline Vinblastine Vinblastine Catharanthine->Vinblastine Vindoline->Vinblastine

Figure 2: Simplified Biosynthetic Pathway of Monoterpenoid Indole Alkaloids.

The biosynthesis of ergot alkaloids, produced primarily by fungi of the genus Claviceps, begins with the prenylation of L-tryptophan at the C4 position of the indole ring by dimethylallyl pyrophosphate (DMAPP).[4] This initial step is catalyzed by the enzyme dimethylallyl tryptophan synthase. A series of subsequent enzymatic reactions, including N-methylation, cyclizations, and oxidations, leads to the formation of the characteristic ergoline ring system.[4]

Ergot_Alkaloid_Pathway Tryptophan L-Tryptophan DMAT 4-Dimethylallyl- L-tryptophan Tryptophan->DMAT DMATS DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Paspalic_acid Paspalic acid Elymoclavine->Paspalic_acid Lysergic_acid Lysergic acid Paspalic_acid->Lysergic_acid Ergot_alkaloids Ergot Alkaloids Lysergic_acid->Ergot_alkaloids

Figure 3: Biosynthetic Pathway of Ergot Alkaloids.

Key Enzymes and Their Kinetic Properties

The biosynthesis of indole alkaloids is catalyzed by a suite of specialized enzymes. Understanding the kinetic properties of these enzymes is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids.

EnzymeAbbreviationReactionSource OrganismKm (Substrate)VmaxReference(s)
Tryptophan DecarboxylaseTDCL-Tryptophan → Tryptamine + CO₂Camptotheca acuminataL-Tryptophan: 10-500 µM (concentration range tested)Not specified[12][13]
Strictosidine SynthaseSTRTryptamine + Secologanin → StrictosidineCatharanthus roseusTryptamine: ~9 µM300-400 nkat/mg protein[14]
Strictosidine SynthaseSTRTryptamine + Secologanin → StrictosidineCatharanthus roseusTryptamine: 0.83 mM, Secologanin: 0.46 mM5.85 nkat/mg[5]
Dimethylallyl Tryptophan SynthaseDMATSL-Tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophanClaviceps purpureaDMAPP: 14 µM, L-Tryptophan: 40 µM (metal-free)215 nmol min⁻¹ mg⁻¹ (metal-free)[15]
Dimethylallyl Tryptophan SynthaseDMATSL-Tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophanClaviceps purpureaDMAPP: 8.0 µM, L-Tryptophan: 17 µM (with CaCl₂)504 nmol min⁻¹ mg⁻¹ (with CaCl₂)[15]
Dimethylallyl Tryptophan SynthaseDMATSL-Tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophanClaviceps purpureaDMAPP: 8.0 µM, L-Tryptophan: 12 µM (with MgCl₂)455 nmol min⁻¹ mg⁻¹ (with MgCl₂)[15]

Experimental Protocols

The elucidation of indole alkaloid biosynthetic pathways has been made possible through a variety of experimental techniques. This section provides detailed methodologies for some of the key experiments.

Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol is adapted from studies on TDC from Camptotheca acuminata.[12][13]

Objective: To determine the kinetic parameters of TDC by measuring the formation of tryptamine from L-tryptophan.

Materials:

  • Purified recombinant TDC enzyme

  • L-tryptophan stock solutions (various concentrations: 10, 25, 50, 100, 250, and 500 µM)

  • Pyridoxal 5'-phosphate (PLP) stock solution (4 µM)

  • Phosphate buffered saline (PBS), pH 7.6 (50 mM NaH₂PO₄)

  • HPLC system with a DAD detector and a C18 column

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for adjusting mobile phase pH)

  • Tryptamine standard solutions (for calibration curve)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 mM PBS, pH 7.6

    • 4 µM PLP

    • 0.16 µM purified CaTDC3 enzyme

    • Varying concentrations of L-tryptophan (10-500 µM)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: Agilent ZORBAX SB C₁₈ analytic column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Solvent A: Acetonitrile; Solvent B: Water with phosphoric acid (pH 2.3).

    • Gradient: 0 min, 5% A; 16 min, 50% A; 18 min, 95% A; 20 min, 95% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 280 nm.

  • Quantification:

    • Generate a calibration curve using standard solutions of tryptamine.

    • Quantify the amount of tryptamine produced in each reaction by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) at each substrate concentration.

    • Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

TDC_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified TDC Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate L-Tryptophan (varied conc.) Substrate->Incubation Cofactor PLP Cofactor->Incubation Buffer PBS Buffer Buffer->Incubation Termination Terminate Reaction Incubation->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation HPLC HPLC-DAD Analysis Centrifugation->HPLC Quantification Quantify Tryptamine HPLC->Quantification Kinetics Calculate Km and Vmax Quantification->Kinetics Isotopic_Labeling_Workflow Culture Grow Organism (Plant/Fungus) Feeding Feed Stable Isotope-Labeled Precursor (e.g., 13C-Tryptophan) Culture->Feeding Incubation Incubate for Defined Period Feeding->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest Extraction Solvent Extraction of Metabolites Harvest->Extraction Purification Purify Target Indole Alkaloid Extraction->Purification Analysis Analyze by NMR/Mass Spectrometry Purification->Analysis Interpretation Interpret Labeling Pattern and Elucidate Pathway Analysis->Interpretation

References

A Technical Guide to the Reactivity and Electronic Properties of the Indole Nucleus for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Recognized as a "privileged scaffold," its presence is ubiquitous in natural products, pharmaceuticals, and agrochemicals.[1][2][3] This guide provides an in-depth technical examination of the core electronic properties and chemical reactivity of the indole ring system, tailored for researchers, scientists, and drug development professionals. We present a consolidated summary of key quantitative data, detailed experimental protocols for seminal reactions, and visual diagrams of reaction mechanisms and biological signaling pathways to facilitate a comprehensive understanding of this versatile pharmacophore.

Electronic Properties of the Indole Nucleus

The chemical behavior of indole is a direct consequence of its electronic structure. It is a planar, 10 π-electron aromatic system, conforming to Hückel's rule, which results from the fusion of a benzene ring with a pyrrole ring.[4] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the molecule electron-rich, or "π-excessive".[4] This electronic nature is the primary determinant of its reactivity, particularly its propensity to undergo electrophilic substitution.

Acidity and Basicity

Unlike many amines, indole is a very weak base. The delocalization of the nitrogen lone pair into the aromatic system makes it unavailable for protonation. Strong acids, however, can protonate indole, with the reaction occurring preferentially at the C3 position, not the nitrogen atom, due to the enamine-like reactivity of the pyrrole moiety.[5][6] The resulting 3H-indolium cation is more stable because it preserves the aromaticity of the benzene ring.[4]

Conversely, the N-H proton is weakly acidic and can be removed by strong bases like sodium hydride (NaH) or n-butyl lithium (BuLi).[5][7] The acidity is significantly influenced by the solvent.

PropertyValueConditions
pKa (of C3-protonated form)-3.6In aqueous solution
pKa (of N-H proton)~17In DMSO
pKa (of N-H proton)32.78In Acetonitrile (MeCN)
Caption: Key physicochemical properties of the indole nucleus.[5][6][7][8]
Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity and electronic transitions of indole are governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine its behavior as an electron donor and acceptor, respectively. The HOMO-LUMO energy gap is indicative of the molecule's kinetic stability and the energy required for electronic excitation. Substituents on the indole ring can significantly modulate these energy levels.

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indole~ -5.4 to -5.8~ -3.0 to -3.5~ 1.9 to 2.5
TryptophanLower than IndoleHigher than IndoleSmaller than Indole
SerotoninHigher than IndoleLower than IndoleSmaller than Indole
Caption: Representative Frontier Molecular Orbital energy values for indole and key derivatives, derived from computational and electrochemical studies.[9][10]

Chemical Reactivity and Key Transformations

The indole nucleus's π-excessive character dominates its chemical reactivity, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of indole. The C3 position of the pyrrole ring is the most reactive site, estimated to be over 10¹³ times more reactive than a position on benzene.[5] This pronounced regioselectivity is due to the superior stability of the carbocation intermediate formed upon attack at C3, where the positive charge can be delocalized onto the nitrogen atom without disrupting the benzene ring's aromaticity.[4] If the C3 position is occupied, electrophilic attack typically occurs at C2, and if both C2 and C3 are blocked, substitution may occur on the benzene ring, often at C6.[4]

G cluster_paths Electrophilic Attack (E+) cluster_c3 Path 1: Attack at C3 cluster_c2 Path 2: Attack at C2 cluster_stability Stability Justification Indole Indole Nucleus C3_Intermediate C3 Intermediate (Carbocation) Indole->C3_Intermediate More Favorable C2_Intermediate C2 Intermediate (Carbocation) Indole->C2_Intermediate Less Favorable C3_Resonance Resonance Structure (Charge on N) C3_Intermediate->C3_Resonance Delocalization C3_Product C3-Substituted Product (Major) C3_Resonance->C3_Product Deprotonation C2_Product C2-Substituted Product (Minor) C2_Intermediate->C2_Product Deprotonation Stability C3 intermediate is more stable: - Benzene aromaticity is retained. - Positive charge is stabilized by N lone pair.

Caption: Stability of Intermediates in Indole Electrophilic Substitution.

This reaction introduces a formyl (-CHO) group at the C3 position and is a fundamental method for producing indole-3-carboxaldehyde, a versatile synthetic intermediate.[11][12]

  • Experimental Protocol:

    • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃, 1.1 eq) in a dry solvent such as dimethylformamide (DMF, 5 eq) to 0-5 °C in an ice-salt bath.

    • Vilsmeier Reagent Formation: The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

    • Indole Addition: A solution of indole (1.0 eq) in DMF is added dropwise to the cooled Vilsmeier reagent solution, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, then heated to 40 °C for an additional 30 minutes. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Work-up: The reaction mixture is poured onto crushed ice, followed by the addition of a 30% sodium hydroxide solution until the mixture is alkaline (pH > 9).

    • Isolation: The resulting precipitate (indole-3-carboxaldehyde) is collected by filtration, washed thoroughly with cold water, and dried. It can be further purified by recrystallization from aqueous ethanol.

The Mannich reaction on indole provides a straightforward route to 3-aminomethylindoles. The most common example is the synthesis of gramine from indole, formaldehyde, and dimethylamine.[5][11]

  • Experimental Protocol:

    • Reagent Preparation: A solution of dimethylamine (40% aqueous solution, 1.2 eq) is cooled in an ice bath. Acetic acid (1.5 eq) is added slowly, followed by the addition of formaldehyde (37% aqueous solution, 1.1 eq).

    • Reaction Mixture: The cooled solution is then added to a solution of indole (1.0 eq) in a suitable solvent like dioxane.

    • Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC.

    • Work-up: The reaction mixture is made alkaline by the addition of a cold sodium hydroxide solution.

    • Isolation: The precipitated product (gramine) is collected by filtration, washed with cold water, and dried. Recrystallization from acetone or ethanol yields the pure product.

Reactivity of the N-H Bond and Metallated Indoles

The N-H proton's acidity allows for deprotonation by strong bases to form an indolyl anion.[5] The subsequent reactivity of this anion with electrophiles is highly dependent on the nature of the metal counter-ion.

  • Ionic Salts (Na⁺, K⁺): Formed with bases like NaH or KH, these salts favor reaction at the nitrogen atom (N-alkylation or N-acylation), particularly with hard electrophiles.[4]

  • Covalent Complexes (MgX, ZnX): Indole Grignard reagents or zinc complexes exhibit more covalent character. In these cases, the reaction with electrophiles occurs preferentially at the C3 position.[5]

G cluster_paths Reaction with Electrophile (E+) Indole Indole Anion Indolyl Anion + M+ Indole->Anion Strong Base (e.g., NaH, BuLi) N_Path N-Substituted Indole Anion->N_Path Ionic M+ (Na+, K+) C3_Path C3-Substituted Indole Anion->C3_Path Covalent M-N (MgX, ZnX)

Caption: Regioselectivity of Metallated Indole Alkylation.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has greatly expanded the toolkit for modifying the indole nucleus beyond classical methods. Transition-metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds, enabling the synthesis of complex indole derivatives.[13] Methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are routinely applied.[14] More recently, direct C-H activation/functionalization has emerged as a powerful, atom-economical strategy to modify specific positions on the indole ring that are otherwise difficult to access.[15][16][17]

G cluster_reagents Reaction Components cluster_process Experimental Process Indole Indole Substrate Partner Coupling Partner (e.g., Aryl Halide) Catalyst Pd / Cu / Ir Catalyst Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene) Setup Combine Reagents in Inert Atmosphere React Heat to Reaction Temperature Setup->React Monitor Monitor Progress (TLC / GC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Functionalized Indole Purify->Product

Caption: General Workflow for Transition-Metal-Catalyzed Indole Functionalization.

  • Experimental Protocol (Larock Indole Synthesis):

    • Setup: To an oven-dried reaction vessel is added N-substituted-2-iodoaniline (1.0 eq), a terminal alkyne (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Solvent Addition: Anhydrous solvent (e.g., DMF or toluene) is added under an inert atmosphere (Nitrogen or Argon).

    • Reaction: The mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

    • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted indole.

The Indole Nucleus in Biological Signaling

The indole scaffold is not just a synthetic building block but is also central to biological communication.

  • Bacterial Signaling: In various bacterial species, indole itself acts as an intercellular signal molecule that regulates processes critical for survival and pathogenicity, including biofilm formation, plasmid stability, drug resistance, and virulence.[5][18]

  • Mammalian Biology: Indole derivatives are fundamental to mammalian physiology. Tryptophan is an essential amino acid, and its metabolites, the neurotransmitter serotonin and the hormone melatonin, are vital for regulating mood, sleep, and circadian rhythms.[5][19]

  • Cancer Signaling Pathways: Compounds derived from dietary sources, such as indole-3-carbinol (I3C) from cruciferous vegetables, and its in-vivo dimeric product, 3,3'-diindolylmethane (DIM), have been shown to be potent modulators of critical cancer-related signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer to promote cell survival, proliferation, and resistance to therapy. I3C and DIM can inhibit this pathway, leading to anti-cancer effects.[20]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_outcomes Cellular Outcomes I3C Indole-3-Carbinol (I3C) & DIM PI3K PI3K I3C->PI3K Akt Akt I3C->Akt NFkB NF-κB I3C->NFkB PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival NFkB->Survival Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: Inhibition of PI3K/Akt/mTOR/NF-κB Pathway by I3C/DIM.

Conclusion

The indole nucleus possesses a rich and multifaceted chemistry, driven by its inherent electronic properties. Its high reactivity towards electrophiles, coupled with the ability to undergo modern metal-catalyzed transformations, provides a robust platform for the synthesis of structurally diverse molecules. This chemical versatility, combined with its proven role as a "privileged scaffold" that can interact with a wide range of biological targets, ensures that the indole core will remain a cornerstone of drug discovery and development for the foreseeable future. A thorough understanding of its reactivity and electronic characteristics is therefore essential for any scientist working to harness its therapeutic potential.

References

Computational and Theoretical Insights into 1H-Indol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-3-ol, also known as indoxyl, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a member of the hydroxyindole class, it consists of a 1H-indole scaffold substituted with a hydroxyl group at the 3-position.[3] This seemingly simple molecule presents a fascinating case for computational and theoretical chemists due to its chemical reactivity, tautomeric nature, and its role as a precursor in the synthesis of various biologically active molecules, including the dye indigo.[4][5] This technical guide provides an in-depth analysis of the computational and theoretical studies of this compound, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties

This compound is characterized by the chemical formula C₈H₇NO.[4] Its structure features a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a hydroxyl group attached to the C3 position of the pyrrole ring. This structure is isomeric with oxindole.[4]

Physicochemical Properties

Computational and experimental studies have determined several key physicochemical properties of this compound, which are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₈H₇NO[3][6]
Molecular Weight133.15 g/mol [3]
IUPAC NameThis compound[3]
Melting Point85-87 °C[6]
Boiling Point343.2 ± 15.0 °C at 760 mmHg[6]
Density1.3 ± 0.1 g/cm³[6]
pKa10.46[5]
LogP1.41[6]
Spectral Data

Spectroscopic techniques, often complemented by computational predictions, are essential for the structural elucidation and characterization of this compound.

Spectral Data TypeKey FeaturesSource
¹H NMR (600 MHz, H₂O)Shifts [ppm]: 7.51, 7.30, 7.27, 7.16[3]
Mass Spectrometry (GC-MS)m/z peaks: 277.0, 163.0, 278.0, 134.0, 77.0[3]

Tautomerism: A Key Computational Challenge

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (indolin-3-one).[5] The keto tautomer is generally the predominant form.[5] This equilibrium has significant implications for its reactivity and potential biological activity, making it a key area of investigation for computational studies.

Density Functional Theory (DFT) calculations are widely employed to study the thermodynamics and kinetics of this tautomerization process. These studies help in understanding the relative stabilities of the tautomers and the energy barriers for their interconversion.

Tautomerism Indol_3_ol This compound (Enol form) Indolin_3_one Indolin-3-one (Keto form) Indol_3_ol->Indolin_3_one Tautomerization

Caption: Tautomeric equilibrium of this compound.

Computational Methodologies

The theoretical investigation of this compound and its derivatives heavily relies on quantum chemical methods, particularly Density Functional Theory (DFT).[1] These computational approaches provide valuable insights into the molecule's electronic structure, geometry, and reactivity.

Density Functional Theory (DFT)

DFT calculations are instrumental in:

  • Geometry Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths and angles. These calculated geometries often show excellent agreement with experimental data from X-ray crystallography.[1]

  • Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental spectra for structural validation.

  • Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity and potential interaction sites.

  • Reaction Mechanisms: Elucidating the pathways and transition states of chemical reactions involving this compound.

A typical computational workflow for studying this compound using DFT is outlined below.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis Input Define Molecular Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Structural_Parameters Analyze Structural Parameters Geometry_Optimization->Structural_Parameters Spectral_Comparison Compare Calculated Spectra with Experimental Data Frequency_Calculation->Spectral_Comparison Reactivity_Prediction Predict Reactivity Electronic_Properties->Reactivity_Prediction

Caption: A generalized workflow for DFT studies of this compound.

Experimental Protocols for Characterization

Computational results are most powerful when validated by experimental data. The following are generalized protocols for key experiments used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like this compound derivatives.[1]

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Synthesis and Reactivity

Computational studies can also guide the synthesis of this compound and predict its reactivity. The nucleophilic character of the C-3 position of the indole ring is a key factor in many synthetic strategies.[1]

A common synthetic route is the Heumann indigo synthesis, which starts from anthranilic acid.[4]

Heumann_Synthesis Anthranilic_Acid Anthranilic Acid Phenylglycine_o_carboxylic_Acid Phenylglycine-o-carboxylic Acid Anthranilic_Acid->Phenylglycine_o_carboxylic_Acid + Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Phenylglycine_o_carboxylic_Acid Indoxylic_Acid 2-Indoxycarboxylic Acid Phenylglycine_o_carboxylic_Acid->Indoxylic_Acid Treatment with Molten_Na2CO3 Molten Na₂CO₃ Molten_Na2CO3->Indoxylic_Acid Indoxyl This compound (Indoxyl) Indoxylic_Acid->Indoxyl via Decarboxylation Decarboxylation Decarboxylation->Indoxyl

References

1H-Indol-3-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Among the various indole derivatives, 1H-Indol-3-ol, also known as indoxyl, and its stable tautomeric form, 3-hydroxy-2-oxindole, have emerged as a particularly promising core structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, its synthesis, and its diverse pharmacological applications, with a focus on its potential in anticancer, neuroprotective, and anti-inflammatory drug discovery.

The this compound Scaffold: Structure and Properties

This compound exists in a tautomeric equilibrium with the more stable keto form, 2-oxindole. The 3-hydroxy-2-oxindole scaffold, featuring a hydroxyl group at the C3 position, is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities.[4][5] This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the C3 position is a stereocenter, allowing for the synthesis of chiral molecules with potentially distinct biological profiles.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold, particularly the 3-hydroxy-2-oxindole core, has been extensively explored. A common and efficient method involves the reaction of isatins with various nucleophiles.

General Synthesis of 3-Indolyl-3-hydroxy Oxindole Derivatives

A widely adopted, environmentally friendly approach for the synthesis of 3-indolyl-3-hydroxy oxindole derivatives involves the direct reaction of isatins with indoles in an aqueous medium, often catalyzed by a mild base like diethanolamine.[6]

Experimental Protocol: Synthesis of 3-Indolyl-3-hydroxy Oxindole Derivatives [6]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted isatin (1 mmol) and the corresponding indole (1 mmol) in water.

  • Catalyst Addition: Add diethanolamine (as a catalyst) to the mixture.

  • Reaction Condition: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solid product is typically collected by filtration. The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-indolyl-3-hydroxy oxindole derivative.

Pharmacological Applications

The this compound scaffold and its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Derivatives of 3-hydroxy-2-oxindole have shown significant potential as anticancer agents.[2][6][7] Their mechanism of action often involves the induction of apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of 3-Indolyl-3-hydroxy Oxindole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
VI Human leukemia (U937)4.33[2]
VI Breast cancer (MCF-7)5.03[2]
3u Rhizoctonia solani (Antifungal)EC50 = 3.44 mg/L[5]
3t, 3u, 3v, 3w Various plant pathogenic fungiGood to excellent[5]
9a, 9b Various cancer cell lines< 10[8]

Experimental Protocol: MTT Assay for Cell Viability [1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-hydroxy-2-oxindole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Signaling Pathway: Apoptosis Induction

Many 3-hydroxy-2-oxindole derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Indol_3_ol This compound Derivative ROS ↑ ROS Production Indol_3_ol->ROS Induces Death_Receptor Death Receptor Indol_3_ol->Death_Receptor May activate Bcl2 Bcl-2 (Anti-apoptotic) Indol_3_ol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indol_3_ol->Bax Activates Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Bcl2->Mitochondria Bax->Mitochondria Promotes permeabilization Ferroptosis_Inhibition Ferroptosis_Inducer Ferroptosis Inducer (e.g., Erastin, RSL3) GPX4 GPX4 Inactivation Ferroptosis_Inducer->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Indol_3_ol This compound Antioxidant Radical Scavenging Indol_3_ol->Antioxidant Antioxidant->Lipid_ROS Inhibits Anti_Inflammatory_Workflow start Synthesized this compound Derivatives in_vitro In Vitro Assays start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay lox_assay 5-LOX Inhibition Assay in_vitro->lox_assay no_assay Nitric Oxide Production Assay in Macrophages in_vitro->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Release Assay in_vitro->cytokine_assay in_vivo In Vivo Assays in_vitro->in_vivo Promising Candidates carrageenan_edema Carrageenan-Induced Paw Edema in Rats in_vivo->carrageenan_edema croton_edema Croton Oil-Induced Ear Edema in Mice in_vivo->croton_edema lead_compound Lead Compound Identification in_vivo->lead_compound

References

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and biological importance. From the deep blue of indigo dye to the complex neurotransmission modulated by serotonin and the regulation of plant growth by auxins, the indole nucleus has captivated chemists and biologists for over a century and a half. This technical guide provides an in-depth exploration of the history of indole chemistry, a detailed examination of its seminal synthetic methodologies, and an overview of its critical role in biological signaling pathways.

A Historical Journey: From Ancient Dyes to Modern Medicine

The story of indole is inextricably linked to the vibrant history of indigo, one of the world's oldest and most valued natural dyes.

  • Ancient Origins : Evidence of indigo dye, derived from plants of the Indigofera genus, dates back over 6,000 years in Peru.[1] For centuries, the extraction and use of indigo was a complex and often secretive craft.[2]

  • The Dawn of Indole Chemistry (1866) : The journey into the chemical nature of indole began with the work of the renowned German chemist Adolf von Baeyer. In 1866, through the zinc dust reduction of oxindole, which was in turn derived from the oxidative degradation of indigo, Baeyer first isolated the parent heterocycle.[3][4] He aptly named it "indole," a portmanteau of "indigo" and "oleum" (oil), reflecting its origin.[5]

  • Structure Elucidation (1869) : Just three years after its isolation, Baeyer proposed the correct bicyclic structure of indole, a fusion of a benzene and a pyrrole ring, a structure that remains unchanged to this day.[4][6]

  • The Rise of Synthetic Indigo : Baeyer's groundbreaking work continued with the first synthesis of indigo in 1878, followed by a more practical route in 1880.[1] These early syntheses, though not commercially viable, paved the way for the industrial production of synthetic indigo by BASF in 1897, which rapidly supplanted the natural dye industry.[7]

  • Expansion into Biology and Medicine (Early 20th Century) : The significance of the indole nucleus expanded dramatically with the discovery of its presence in crucial biological molecules.

    • Tryptophan (1901) : The essential amino acid tryptophan was isolated from casein by Frederick Gowland Hopkins and Sydney W. Cole.[8][9] Its structure, containing the indole core, was elucidated in the following years.[10]

    • Auxin (Indole-3-Acetic Acid) : The discovery of auxin, the primary plant growth hormone, as indole-3-acetic acid (IAA) in the 1930s revolutionized plant biology.[11][12]

    • Serotonin (5-Hydroxytryptamine) : Isolated from blood serum in the late 1940s, the neurotransmitter serotonin was identified as 5-hydroxytryptamine, another vital indole derivative.[13][14]

  • The Pharmaceutical Era : The mid-20th century saw the emergence of indole-based pharmaceuticals. The development of the non-steroidal anti-inflammatory drug (NSAID) indomethacin in 1963 marked a significant milestone, showcasing the therapeutic potential of synthetic indole derivatives.[15][16]

Core Synthetic Methodologies: A Practical Guide

The construction of the indole ring system has been the subject of intense research, leading to the development of numerous named reactions. This section provides an overview and detailed experimental protocols for the most historically significant and enduring of these methods.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer, this is arguably the most widely used method for indole synthesis.[17][18] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[19]

Experimental Protocol: Synthesis of 2-Methylindole

This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p.601 (1955); Vol. 22, p.94 (1942).

  • Materials :

    • Phenylhydrazine (freshly distilled, 10.8 g, 0.1 mol)

    • Acetone (5.8 g, 0.1 mol)

    • Glacial Acetic Acid (50 mL)

    • Concentrated Sulfuric Acid (5 mL)

  • Procedure :

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenylhydrazine in glacial acetic acid.

    • Cool the flask in an ice bath and slowly add the acetone from the dropping funnel with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 1 hour to ensure the formation of the phenylhydrazone.

    • Slowly and carefully add the concentrated sulfuric acid to the reaction mixture. The mixture will become warm.

    • Heat the reaction mixture to reflux for 30 minutes.

    • Allow the mixture to cool to room temperature and then pour it into 500 mL of cold water.

    • The crude 2-methylindole will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • For purification, the crude product can be recrystallized from a mixture of ethanol and water. The pure 2-methylindole is obtained as white plates.

  • Yield : Typical yields for this procedure are in the range of 80-85%.

The Bischler-Möhlau Indole Synthesis (1882)

Developed by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[20][21]

Experimental Protocol: Synthesis of 2-Phenylindole

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.460 (1941); Vol. 6, p.82 (1926).

  • Materials :

    • α-Bromoacetophenone (phenacyl bromide) (19.9 g, 0.1 mol)

    • Aniline (freshly distilled, 37.2 g, 0.4 mol)

  • Procedure :

    • In a 250 mL round-bottom flask fitted with a reflux condenser, mix the α-bromoacetophenone and aniline.

    • Heat the mixture in an oil bath at 180-190 °C for 1 hour.

    • Allow the reaction mixture to cool slightly and then pour it into a beaker containing 200 mL of 10% hydrochloric acid. This will precipitate the crude product and dissolve the excess aniline.

    • Stir the mixture vigorously and then collect the solid product by vacuum filtration.

    • Wash the crude product with water and then with a small amount of cold ethanol.

    • The crude 2-phenylindole can be purified by recrystallization from ethanol to yield colorless needles.

  • Yield : Yields can be variable but are often in the range of 60-70%.[19] Microwave-assisted, solvent-free variations of this reaction have been reported with yields of 52-75%.[19]

The Reissert Indole Synthesis (1897)

The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[22]

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

This protocol is a generalized representation of the Reissert synthesis.

  • Materials :

    • o-Nitrotoluene (13.7 g, 0.1 mol)

    • Diethyl oxalate (14.6 g, 0.1 mol)

    • Potassium ethoxide (prepared from 3.9 g of potassium in 100 mL of absolute ethanol)

    • Zinc dust (20 g)

    • Glacial Acetic Acid (100 mL)

  • Procedure :

    • Condensation : In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the solution of potassium ethoxide in ethanol. Slowly add a mixture of o-nitrotoluene and diethyl oxalate from the dropping funnel. After the addition, reflux the mixture for 2 hours. Cool the reaction and pour it into a mixture of ice and hydrochloric acid to precipitate the ethyl o-nitrophenylpyruvate.

    • Reductive Cyclization : To a suspension of the crude ethyl o-nitrophenylpyruvate in glacial acetic acid, add zinc dust portion-wise with stirring. The reaction is exothermic and may require cooling. After the addition is complete, heat the mixture on a steam bath for 1 hour.

    • Work-up : Pour the hot mixture into a large volume of water. The indole-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be purified by recrystallization from aqueous ethanol.

  • Yield : The overall yield for this multi-step process can vary significantly depending on the substrate and reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for indole and some of its important derivatives.

Table 1: Spectroscopic Data for Key Indole Compounds
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Absorptions (cm-1)MS (m/z)
Indole 7.09 (t, 1H), 7.16 (t, 1H), 7.64 (d, 1H), 7.54 (d, 1H), 6.51 (t, 1H), 7.21 (m, 1H), 8.15 (br s, 1H, NH)102.1, 111.1, 119.8, 120.8, 121.9, 124.3, 127.9, 135.73400 (N-H stretch), 1455, 740 (C-H bending)117 (M+)
Tryptophan 3.2-3.4 (m, 2H, β-CH2), 4.0 (t, 1H, α-CH), 7.0-7.2 (m, 2H, Ar-H), 7.25 (s, 1H, C2-H), 7.5 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 8.2 (br s, NH2), 11.0 (br s, indole NH) (in DMSO-d6)27.5 (β-C), 55.5 (α-C), 109.5 (C3), 111.5 (C7), 118.5 (C5), 118.8 (C4), 121.2 (C6), 124.0 (C2), 127.5 (C3a), 136.3 (C7a), 172.5 (C=O) (in D2O)[23]3400 (N-H), 3000-2500 (O-H, N-H), 1660 (C=O)204 (M+)
Serotonin 2.9-3.2 (m, 4H, ethylamine CH2), 6.8-7.3 (m, 3H, Ar-H), 8.1 (br s, NH2), 10.8 (br s, indole NH), 8.7 (s, OH) (as HCl salt)22.5 (β-C), 39.8 (α-C), 102.5 (C3), 111.8 (C7), 112.0 (C4), 112.2 (C6), 123.5 (C2), 128.0 (C3a), 131.0 (C7a), 150.5 (C5-O)3350 (O-H), 3280 (N-H), 1620, 1460176 (M+)
Indole-3-acetic acid 3.65 (s, 2H, CH2), 7.0-7.2 (m, 2H, Ar-H), 7.23 (s, 1H, C2-H), 7.37 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 10.9 (br s, indole NH), 12.2 (br s, COOH) (in DMSO-d6)31.0 (CH2), 107.6 (C3), 111.3 (C7), 118.4 (C5), 118.5 (C4), 120.9 (C6), 123.9 (C2), 127.2 (C3a), 136.1 (C7a), 173.1 (C=O) (in DMSO-d6)[11]3400 (N-H), 3200-2500 (O-H), 1700 (C=O)175 (M+)
Table 2: Comparative Yields of Selected Indole Syntheses
Target IndoleSynthesis MethodStarting MaterialsConditionsYield (%)Reference
2-Phenylindole Bischler-Möhlauα-Bromoacetophenone, Aniline180-190 °C, neat72-80Organic Syntheses[15]
2-Phenylindole Bischler-Möhlau (Microwave)α-Bromoacetophenone, AnilineMicrowave, 600W, 1 min, solvent-free75Sciforum[19]
2,3,3-Trimethyl-5-nitroindolenine Fischerp-Nitrophenylhydrazine, Isopropyl methyl ketoneAcetic acid/HCl, reflux 4h30Molecules
Tetrahydrocarbazole FischerPhenylhydrazine, CyclohexanoneAcetic acid/isopropanol, 200°C, 75 bar, flow reactor96Molecules

Indole in Biological Signaling: Key Pathways

The indole motif is at the heart of signaling molecules that regulate fundamental processes in both animals and plants.

The Serotonin (5-HT) Signaling Pathway

Serotonin exerts its diverse effects by binding to a large family of 5-HT receptors, most of which are G-protein coupled receptors (GPCRs). These receptors are classified into seven families (5-HT1 to 5-HT7).

  • 5-HT1 Receptor Family : These receptors are coupled to Gi/Go proteins. Upon serotonin binding, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

  • 5-HT2 Receptor Family : These receptors are coupled to Gq/G11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

  • Other 5-HT Receptors : The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP. The 5-HT3 receptor is unique as it is a ligand-gated ion channel that, upon binding serotonin, allows the influx of cations, leading to neuronal depolarization.

Caption: Simplified Serotonin Signaling Pathways.

The Auxin (IAA) Signaling Pathway

Auxin's primary mode of action is to regulate gene expression through a sophisticated degradation-based mechanism.

  • Perception : In the presence of auxin, the hormone acts as a "molecular glue" to promote the interaction between its co-receptors, the TIR1/AFB family of F-box proteins, and a family of transcriptional repressors called Aux/IAA proteins.

  • Ubiquitination and Degradation : The TIR1/AFB proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The auxin-induced interaction leads to the ubiquitination of the Aux/IAA proteins.

  • De-repression of Transcription : The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

  • Gene Activation : The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their expression and subsequent physiological responses, such as cell elongation.

Auxin_Signaling cluster_no_auxin Low Auxin cluster_auxin High Auxin AuxIAA_bound Aux/IAA Repressor ARF_bound ARF Transcription Factor AuxIAA_bound->ARF_bound binds & represses AuxIAA_free Aux/IAA Repressor AuxRE_off Auxin Response Element (AuxRE) ARF_bound->AuxRE_off ARF_free ARF Transcription Factor Gene_off Gene Expression OFF AuxRE_off->Gene_off Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF Complex (E3 Ligase) TIR1_AFB->SCF part of SCF->AuxIAA_free Ubiquitinates AuxIAA_free->TIR1_AFB Proteasome 26S Proteasome AuxIAA_free->Proteasome Degradation Ub Ubiquitin Ub->SCF AuxRE_on Auxin Response Element (AuxRE) ARF_free->AuxRE_on Gene_on Gene Expression ON AuxRE_on->Gene_on

Caption: The Auxin (IAA) Signaling Pathway.

Strategic Selection of an Indole Synthesis

Choosing the appropriate synthetic route to a target indole is a critical decision in any research or development program. The choice depends heavily on the desired substitution pattern and the availability of starting materials.

Indole_Synthesis_Choice Start Desired Indole Substitution Pattern? C2_Sub 2-Substituted or 2,3-Disubstituted? Start->C2_Sub C3_Sub 3-Substituted? Start->C3_Sub Unsub_Pyrrole Unsubstituted Pyrrole Ring? Start->Unsub_Pyrrole Benzene_Sub Substitution on Benzene Ring? Start->Benzene_Sub Fischer Fischer Synthesis C2_Sub->Fischer Good for 2- and/or 3-substitution Bischler Bischler-Möhlau Synthesis C2_Sub->Bischler Specifically for 2-arylindoles Reissert Reissert Synthesis C2_Sub->Reissert Yields 2-carboxyindoles, can be decarboxylated Friedel_Crafts Electrophilic Substitution (e.g., Friedel-Crafts) C3_Sub->Friedel_Crafts Direct functionalization of pre-formed indole Leimgruber_Batcho Leimgruber-Batcho Synthesis Unsub_Pyrrole->Leimgruber_Batcho Excellent for unsubstituted at C2 and C3 Benzene_Sub->Fischer Use substituted phenylhydrazine Benzene_Sub->Reissert Use substituted o-nitrotoluene Benzene_Sub->Leimgruber_Batcho Use substituted o-nitrotoluene

Caption: Logic for Selecting an Indole Synthesis Method.

Conclusion

From its humble beginnings in the vats of indigo dyers to its current status as a privileged scaffold in medicinal chemistry, the indole nucleus has had a profound impact on science and technology. The classical syntheses developed by pioneers like Fischer, Bischler, and Reissert remain relevant today, albeit with numerous modern refinements. The discovery of indole-containing signaling molecules such as serotonin and auxin has opened up vast fields of biological inquiry and provided numerous targets for therapeutic intervention. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological roles of indoles is not merely an academic exercise but a practical necessity for the innovation of new medicines and technologies. The enduring legacy of the indole core ensures its continued prominence in the landscape of scientific discovery for the foreseeable future.

References

Keto-Enol Tautomerism in Indole-3-Pyruvic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structural dynamics, analytical methodologies, and biological significance of Indole-3-Pyruvic Acid tautomers.

Introduction

Indole-3-pyruvic acid (IPyA), a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA) and a metabolite in microbial and mammalian systems, exhibits keto-enol tautomerism.[1][2] This phenomenon, where the molecule exists as two or more interconvertible isomers, the keto and enol forms, has profound implications for its chemical reactivity, biological activity, and stability. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric equilibrium of IPyA is critical for accurate quantification, elucidation of its physiological roles, and the development of potential therapeutics. This technical guide provides a comprehensive overview of the keto-enol tautomerism of IPyA, including quantitative data, detailed experimental protocols, and the biological pathways it influences.

The Fundamentals of Indole-3-Pyruvic Acid Tautomerism

Indole-3-pyruvic acid can exist in a dynamic equilibrium between its keto and enol forms. The keto form contains a ketone functional group adjacent to the carboxylic acid, while the enol form features a hydroxyl group bonded to a carbon-carbon double bond.

The equilibrium between these two forms is influenced by several factors, including the solvent, pH, and temperature.[3][4] Generally, the enol form is favored in non-polar, organic solvents, while the keto form predominates in polar, aqueous solutions.[4] This is attributed to the stabilization of the more polar keto tautomer by polar solvents.

Quantitative Analysis of Tautomeric Equilibrium

Accurate quantification of the keto and enol tautomers is essential for understanding the behavior of IPyA in different environments. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can distinguish between the keto and enol forms due to the different chemical environments of the protons and carbons in each tautomer.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Indole-3-Pyruvic Acid Tautomers

TautomerSolventNucleusChemical Shift (ppm)Multiplicity/Coupling Constant (J)AssignmentReference
Enol CD₃OD¹H6.92s=CH-[1]
¹H7.09mIndole H[1]
¹H7.36d (J = 4.2 Hz)Indole H[1]
¹H7.68d (J = 7.5 Hz)Indole H[1]
¹H7.93sIndole H[1]
¹³C104.4, 110.2, 111.2, 117.8, 119.5, 121.7, 127.1, 127.4, 136.2, 137.5, 167.4[1]
Keto KH₂PO₄/K₂HPO₄ buffer (pH 8.5) in H₂O/D₂O (heated at 40°C for 24h)¹H4.14s-CH₂-[4]
¹H7.07t (J = 8.0 Hz)Indole H[4]
¹H7.17mIndole H[4]
¹H7.20sIndole H[4]
¹H7.43d (J = 8.2 Hz)Indole H[4]
¹H7.46d (J = 8.0 Hz)Indole H[4]
¹³C35.8, 105.7, 111.9, 118.5, 119.4, 122.0, 125.3, 126.9, 136.3, 170.6, 204.4[4]

Note: The quantitative ratio of keto to enol tautomers can be determined by integrating the characteristic signals of each form in the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis of Indole-3-Pyruvic Acid

A common method for the synthesis of IPyA involves the enzymatic conversion of L-tryptophan using an amino acid oxidase.[6]

Protocol: Enzymatic Synthesis of Deuterium-Labelled Indole-3-Pyruvic Acid [6]

  • Reaction Mixture: Prepare a solution containing deuterium-labelled L-tryptophan, amino acid oxidase, and a suitable buffer (e.g., phosphate buffer).

  • Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzyme (typically around 37°C and pH 7-8).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the conversion of tryptophan to IPyA.

  • Purification: Once the reaction is complete, purify the IPyA from the reaction mixture using techniques like column chromatography.

Note: This method can be adapted for the synthesis of non-labelled IPyA by using L-tryptophan as the starting material.

Separation and Analysis of Tautomers by UHPLC-HRMS

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful technique for the separation and sensitive detection of IPyA tautomers.[7]

Protocol: UHPLC-HRMS Analysis of Indole-3-Pyruvic Acid Tautomers [7]

  • Chromatographic Column: A reverse-phase column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to improve peak shape.

  • Flow Rate: A flow rate appropriate for the column dimensions.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

  • Detection: High-resolution mass spectrometry in negative ion mode is typically used for sensitive and selective detection of IPyA and its tautomers.

  • Tautomer Identification: Hydrogen-deuterium exchange (HDX) can be used to confirm the identity of the enol and keto peaks.[7]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 L-Tryptophan s3 Reaction & Incubation s1->s3 s2 Amino Acid Oxidase s2->s3 s4 Purification s3->s4 s5 Indole-3-Pyruvic Acid s4->s5 a1 IPyA Sample a2 UHPLC Separation a1->a2 a3 HRMS Detection a2->a3 a4 Data Analysis a3->a4 a5 Tautomer Quantification a4->a5

Experimental workflow for IPyA synthesis and analysis.

Biological Significance and Signaling Pathways

The tautomeric state of IPyA is crucial for its biological function, particularly in plant and mammalian systems.

Auxin Biosynthesis in Plants

In the primary pathway for auxin biosynthesis in plants, L-tryptophan is converted to IPyA, which is then converted to indole-3-acetaldehyde (IAAld) and finally to IAA.[8] The specific tautomeric form of IPyA that acts as the substrate for the downstream enzymes is an area of ongoing research.

auxin_biosynthesis Trp L-Tryptophan IPyA Indole-3-Pyruvic Acid (Keto/Enol) Trp->IPyA Tryptophan Aminotransferase IAAld Indole-3-Acetaldehyde IPyA->IAAld Indole-3-Pyruvate Decarboxylase IAA Indole-3-Acetic Acid (Auxin) IAAld->IAA Aldehyde Dehydrogenase

The Indole-3-Pyruvic Acid pathway of auxin biosynthesis.
Aryl Hydrocarbon Receptor (AhR) Signaling

In mammals, IPyA has been identified as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses.[7] The binding of IPyA to AhR can modulate inflammatory pathways, suggesting a potential therapeutic role for IPyA in inflammatory diseases. The specific tautomer responsible for AhR activation is an important consideration for drug design.

AhR_pathway IPyA Indole-3-Pyruvic Acid AhR_complex AhR-Hsp90-XAP2 Complex (Cytoplasm) IPyA->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Translocation to Nucleus ARNT ARNT (Nucleus) AhR_active->ARNT Dimerization DRE DRE (DNA) ARNT->DRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1, IL-10) DRE->Gene_expression Transcription

Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
The Role of Tautomerases

The interconversion between keto and enol tautomers can be catalyzed by enzymes known as tautomerases. The existence of an "indolepyruvic acid tautomerase" has been proposed, which may play a role in stabilizing the enol form in biological systems.[9][10] However, the specific classification and detailed mechanism of such an enzyme in relation to IPyA require further investigation.

Implications for Drug Development

The tautomerism of IPyA presents both challenges and opportunities in drug development.

  • Pharmacokinetics and Pharmacodynamics: The different physicochemical properties of the keto and enol tautomers can affect their absorption, distribution, metabolism, and excretion (ADME), as well as their binding affinity to biological targets.[11][12] Understanding the tautomeric equilibrium is therefore crucial for predicting and optimizing the pharmacokinetic and pharmacodynamic profiles of IPyA-based drug candidates.

  • Formulation and Stability: The stability of each tautomer can differ, which has implications for drug formulation and shelf-life.[13] Formulations may need to be designed to stabilize the desired tautomer to ensure consistent efficacy and safety.

  • Target Specificity: It is possible that one tautomer is more active towards a specific biological target than the other.[11] Designing molecules that are "locked" into the more active tautomeric form is a potential strategy for improving drug potency and selectivity.

Conclusion

The keto-enol tautomerism of indole-3-pyruvic acid is a critical aspect of its chemistry and biology. For researchers in plant science, microbiology, and medicine, a detailed understanding of this phenomenon is essential for accurate experimental design and interpretation of results. For professionals in drug development, appreciating the impact of tautomerism on the physicochemical and biological properties of IPyA is fundamental to the design and development of novel therapeutics targeting pathways in which this important molecule is involved. Further research into the quantitative aspects of the tautomeric equilibrium and the enzymes that may regulate it will undoubtedly provide deeper insights into the multifaceted roles of indole-3-pyruvic acid.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 1H-Indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1H-Indol-3-ol, commonly known as indoxyl, is a crucial intermediate in both biological and chemical processes. It is a metabolite of the amino acid tryptophan and a key precursor in the synthesis of indigo dye.[1] Its inherent instability, however, presents significant challenges in its handling, storage, and application, particularly in the fields of drug development and diagnostics. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge, outlines experimental approaches for stability assessment, and visualizes the degradation mechanisms.

Physicochemical Properties and Stability Profile

This compound is a solid that is sensitive to light.[2] Its stability is a critical factor, as it readily undergoes degradation, primarily through oxidation and dimerization.

Quantitative Stability Data

A thorough review of publicly available scientific literature reveals a significant lack of quantitative stability data for this compound, such as its half-life under various stress conditions. The tables below are structured to present such data; however, they remain unpopulated due to the absence of this information in the public domain. Researchers are encouraged to perform dedicated stability studies to generate this critical data for their specific formulations and applications.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Acidic (e.g., 2)Data not availableData not available
Neutral (e.g., 7)Data not availableData not available
Basic (e.g., 9)Data not availableData not available

Table 2: Temperature-Dependent Stability of this compound

Temperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)Reference
4Data not availableData not available
25 (Ambient)Data not availableData not available
40Data not availableData not available
60Data not availableData not available

Table 3: Photostability of this compound

Light SourceIntensityDuration of ExposureDegradation (%)Reference
UV LightData not available
Visible LightData not available

Degradation Pathways

The primary degradation pathway of this compound is its oxidative dimerization to form the well-known pigment, indigo. This process is complex and can proceed through different intermediates depending on the reaction conditions. Additionally, side reactions can lead to the formation of other products like indirubin.

Oxidative Dimerization to Indigo

Under aerobic conditions, this compound is readily oxidized. The mechanism is believed to involve the formation of an indoxyl radical. This radical species is highly reactive and can dimerize to form leucoindigo, a colorless precursor to indigo. Subsequent oxidation of leucoindigo yields the stable, blue-colored indigo.[3][4][5]

An alternative ionic mechanism has been proposed, particularly in alkaline conditions. In this pathway, this compound is deprotonated to form an indoxyl carbanion. This carbanion can then react with an oxidized indoxyl species, such as 3-oxo-indolenine, to form leucoindigo, which is then oxidized to indigo.[1]

cluster_oxidation Oxidative Dimerization to Indigo Indoxyl This compound (Indoxyl) Radical Indoxyl Radical Indoxyl->Radical Oxidation Leucoindigo Leucoindigo Radical->Leucoindigo Dimerization Indigo Indigo Leucoindigo->Indigo Oxidation

Oxidative Dimerization of this compound to Indigo.
Formation of Indirubin

A competing degradation pathway involves the formation of isatin from this compound.[1] Isatin can then condense with a molecule of this compound to form indirubin, also known as indigo red.[1] The formation of indirubin is often observed as a minor product alongside indigo.[1]

cluster_indirubin Formation of Indirubin Indoxyl1 This compound (Indoxyl) Isatin Isatin Indoxyl1->Isatin Oxidation Indirubin Indirubin (Indigo Red) Isatin->Indirubin Indoxyl2 This compound (Indoxyl) Indoxyl2->Indirubin Condensation

Formation of Indirubin from this compound.
Other Degradation Products

In addition to indigo and indirubin, other minor degradation products have been observed, particularly in biological systems involving enzymatic oxidation. These can include isatin, 6-hydroxyindole, and dioxindole.[1] The formation of these products is dependent on the specific enzymes and reaction conditions.

Experimental Protocols for Stability and Degradation Analysis

To assess the stability of this compound and characterize its degradation products, a forced degradation study is essential. The following is a representative protocol based on general guidelines for such studies.[6]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials and Equipment
  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow

cluster_workflow Forced Degradation Workflow Prep Sample Preparation (1 mg/mL in Methanol) Stress Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (80°C, solid state) Stress->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Stress->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis (Peak Purity, Mass Balance, Degradant Identification) Analysis->Data

Workflow for Forced Degradation Study of this compound.
Detailed Methodologies

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for a specified period. After each time point, cool the solution, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for a specified period. After exposure, dissolve the sample in methanol for analysis.

  • Photolytic Degradation: Expose the this compound solution (1 mg/mL in methanol) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. HPLC-UV/MS Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 280 nm) and MS detection to identify degradation products.

  • Analysis: Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products. Perform peak purity analysis to ensure that the this compound peak is not co-eluting with any degradants.

Conclusion

This compound is an inherently unstable compound that primarily degrades through oxidative dimerization to form indigo and, to a lesser extent, indirubin. While the qualitative aspects of these degradation pathways are understood, a significant gap exists in the public domain regarding quantitative stability data. The lack of this data underscores the importance of conducting thorough, in-house stability studies for any application involving this compound. The provided experimental protocol for a forced degradation study offers a robust framework for generating this critical information, enabling a better understanding of the stability profile of this compound and facilitating the development of stable formulations and reliable analytical methods. Further research is warranted to elucidate the detailed kinetics and mechanisms of this compound degradation under a wider range of conditions.

References

Methodological & Application

Application Notes and Protocols: 1H-Indol-3-ol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-3-ol, also known as indoxyl, is a versatile precursor in organic synthesis. It exists in a tautomeric equilibrium with its more stable keto form, 1,2-dihydro-3H-indol-3-one. This dynamic relationship governs its reactivity, allowing it to participate in a wide array of chemical transformations. The indoxyl scaffold is a privileged structure found in numerous natural products and biologically active molecules, making it a valuable starting material for the synthesis of pharmaceuticals and other functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in several key synthetic transformations, including the synthesis of indigo dyes, bioactive alkaloids, and products of multicomponent and alkylation reactions.

Key Applications and Synthetic Pathways

This compound serves as a building block for a diverse range of molecular architectures. Its reactivity at the C2 and C3 positions, as well as at the nitrogen and oxygen atoms, allows for the construction of complex heterocyclic systems.

logical_relationships cluster_applications Synthetic Applications precursor This compound (Indoxyl) (Tautomer: Indolin-3-one) dye Indigo Dye Synthesis (e.g., Baeyer-Drewsen) precursor->dye alkaloid Bioactive Alkaloid Synthesis (e.g., Brevianamide A) precursor->alkaloid mcr Multicomponent Reactions precursor->mcr alkylation C- and O-Alkylation precursor->alkylation

Caption: Key synthetic applications of this compound.

Synthesis of Indigo Dyes: The Baeyer-Drewsen Reaction

The synthesis of indigo, a historically significant dye, can be achieved through the Baeyer-Drewsen reaction, which utilizes a derivative of this compound as an intermediate. This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.

Experimental Protocol: Baeyer-Drewsen Indigo Synthesis[1][2][3][4]

This protocol describes the laboratory-scale synthesis of indigo.

Materials:

  • 2-Nitrobenzaldehyde

  • Acetone

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Suction filtration apparatus

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g (6.6 mmol) of 2-nitrobenzaldehyde in 20 mL of acetone.[1]

  • To this solution, add 35 mL of deionized water and stir the mixture vigorously using a magnetic stirrer.[1]

  • Slowly add 5 mL of 2 M aqueous sodium hydroxide solution dropwise to the stirring mixture. The solution will turn deep yellow and then darken as a precipitate of indigo forms.[1]

  • Continue stirring for an additional 5 minutes to ensure complete precipitation.[1]

  • Collect the purple-blue solid by suction filtration using a Büchner funnel.

  • Wash the collected solid with deionized water until the filtrate runs clear.

  • Subsequently, wash the solid with 20 mL of ethanol.[1]

  • Dry the solid product under suction for 5-10 minutes and then in an oven at 100-120 °C for 30 minutes.

  • The final product is indigo dye. The expected yield is typically high for this reaction.

baeyer_drewsen_workflow cluster_start Starting Materials cluster_process Reaction Steps nitro 2-Nitrobenzaldehyde dissolve Dissolve in Acetone nitro->dissolve acetone Acetone acetone->dissolve naoh NaOH (aq) add_base Add NaOH (aq) naoh->add_base add_water Add Water dissolve->add_water add_water->add_base precipitate Precipitation add_base->precipitate filter Filter precipitate->filter wash Wash (Water & Ethanol) filter->wash dry Dry wash->dry product Indigo Dye dry->product brevianamide_workflow start 2-Substituted Indole step1 Oxidative Dearomatization (NBS, Ethanol) start->step1 intermediate 2-Alkoxyindoxyl Intermediate step1->intermediate step2 Nucleophilic Addition (Nucleophile, Lewis Acid) intermediate->step2 product 2,2-Disubstituted Indoxyl (Brevianamide A Core) step2->product

References

Application Notes and Protocols for the Functionalization of 1H-Indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the functionalization of 1H-Indol-3-ol, also known as indoxyl. This versatile heterocyclic compound serves as a valuable scaffold in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] The protocols detailed below cover key functionalization strategies, including O-alkylation, C-alkylation, N-acylation, and electrophilic substitution reactions.

Understanding the Reactivity of this compound

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (indolin-3-one or indoxyl) forms. This equilibrium is crucial as it dictates the regioselectivity of its functionalization. The anionic form of indoxyl can be attacked by electrophiles at either the oxygen or the C2 position, leading to O- or C-functionalized products, respectively. The unique structure of indoxyl, with a secondary aromatic amino group, an active methylene group, and a ketone carbonyl group, provides multiple sites for functionalization.[3]

tautomerism cluster_enol cluster_keto This compound (Enol) This compound (Enol) enol Indolin-3-one (Keto) Indolin-3-one (Keto) keto enol->keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

O-Alkylation of this compound

O-alkylation of this compound provides a straightforward route to 3-alkoxyindole derivatives, which are of interest in medicinal chemistry. The reaction typically proceeds by deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: General Procedure for O-Alkylation
  • Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or CH2Cl2), add a base (1.1-1.5 eq.) at a controlled temperature (e.g., 0 °C or room temperature). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or an aqueous solution of sodium hydroxide (NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Alkylation: To the resulting mixture, add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.) dropwise at the same temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxyindole.

Quantitative Data for O-Alkylation of Indole Derivatives
EntrySubstrateAlkylating AgentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
11,2,3,4-Tetrahydrobenzo[c][4][5]naphthyridin-5(6H)-oneMethyl IodideK2CO3DMF801285[6]
21,2,3,4-Tetrahydrobenzo[c][4][5]naphthyridin-5(6H)-oneEthyl IodideK2CO3DMF801282[6]
33-Indolylcyclopropylacetic Acid DerivativeR-Hal50% aq. NaOH/TEBACCH2Cl250332-43[7]

Note: Data for closely related heterocyclic systems are provided as representative examples due to limited specific data for this compound.

C-Alkylation of this compound

C-alkylation of this compound, primarily at the C2 position, can be achieved under various conditions, often competing with O-alkylation. The choice of base and solvent can influence the regioselectivity. Friedel-Crafts type alkylations are also a common method for introducing alkyl groups at the C3-position of the indole ring.

Experimental Protocol: General Procedure for C3-Alkylation with Alcohols
  • Reaction Setup: In a round-bottom flask, combine the indole (1 mmol), the benzylic alcohol (0.8 mmol), and molecular iodine (5 mol %) in toluene (2 mL).

  • Reaction Conditions: Stir the mixture at 40 °C for 5 hours.

  • Work-up: After completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the C3-benzylated indole.[8]

Quantitative Data for C-Alkylation of Indoles
EntryIndole DerivativeAlkylating AgentCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
11H-IndoleBenzhydrolI2Toluene40587[9]
21-Methyl-1H-indole2-Phenylpropan-2-olI2Toluene40592[9]
35-Chloro-1H-indoleBenzhydrolI2Toluene40580[9]
41H-IndoleMaleimideBF3-OEt2DCE60680[5]

N-Acylation of this compound

N-acylation of the indole nitrogen is a common strategy to protect the NH group or to introduce functional moieties that can modulate the biological activity of the molecule. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation with Acetic Anhydride
  • Reaction Setup: In a suitable flask, dissolve the indole derivative (1 equivalent) in acetic anhydride.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., ZnCl2, Sc(OTf)3) or a solid support catalyst. Alternatively, the reaction can proceed without a catalyst under microwave irradiation or neat conditions.[10]

  • Reaction Conditions: Heat the mixture under reflux or irradiate with microwaves for a specified time (typically 1-5 hours).

  • Work-up: After completion, pour the reaction mixture into ice-water and stir until a solid precipitate forms.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the N-acetylated product.[11]

Quantitative Data for N-Acylation of Indoles
EntrySubstrateAcylating AgentBase/CatalystSolventTemp (°C)TimeYield (%)Reference
1IndoleAcetic AnhydrideNoneNeatReflux5 h85[10]
2IndoleAcetic AnhydrideAnhydrous Sodium AcetateAcetic Anhydride--60[11]
33-Methyl-1H-indoleS-methyl butanethioateCs2CO3Xylene14012 h62[12]

Electrophilic Substitution Reactions

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings like indoles, typically at the C3 position. The Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and an acid chloride (like POCl3), acts as the electrophile.[4][13]

vilsmeier_haack This compound This compound Vilsmeier Reagent Vilsmeier Reagent This compound->Vilsmeier Reagent Electrophilic Attack Iminium Intermediate Iminium Intermediate Vilsmeier Reagent->Iminium Intermediate Formation 3-Formyl-1H-indol-3-ol 3-Formyl-1H-indol-3-ol Iminium Intermediate->3-Formyl-1H-indol-3-ol Hydrolysis mannich_reaction This compound This compound Mannich Base Mannich Base This compound->Mannich Base Formaldehyde Formaldehyde Eschenmoser's Salt (Iminium Ion) Eschenmoser's Salt (Iminium Ion) Formaldehyde->Eschenmoser's Salt (Iminium Ion) Secondary Amine Secondary Amine Secondary Amine->Eschenmoser's Salt (Iminium Ion) Eschenmoser's Salt (Iminium Ion)->Mannich Base Electrophilic Attack

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1H-Indol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1H-Indol-3-ol derivatives and their evaluation as potential antimicrobial agents. The following sections detail the synthetic protocols, antimicrobial screening methodologies, and summarize the antimicrobial activity of various synthesized compounds.

Introduction

The emergence of multidrug-resistant pathogenic microorganisms presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Indole-based compounds have attracted considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] Among these, this compound derivatives have emerged as a promising class of compounds with potent antimicrobial and antibiofilm activities against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] This document outlines the synthesis and antimicrobial evaluation of these derivatives.

Synthesis of this compound Derivatives

Several synthetic strategies have been employed to synthesize this compound derivatives. Below are detailed protocols for some common and effective methods.

Protocol 1: One-Pot Synthesis from Indole-3-Carboxaldehyde

This method describes a straightforward one-pot synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives.[4]

Materials:

  • Substituted 1H-indole-3-carboxaldehyde

  • Substituted anthranilamide

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., hydrochloric acid)

Procedure:

  • Dissolve 1.3 mmol of the substituted 1H-indole-3-carboxaldehyde and 1.3 mmol of the substituted anthranilamide in a suitable solvent.[4]

  • Add a catalytic amount of the catalyst to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivative.[4]

Protocol 2: Nucleophilic Addition of Indoles to Nitrones

This protocol details the synthesis of 1-(1H-indol-3-yl)ethanamine derivatives through the nucleophilic addition of indoles to nitrones.[3]

Materials:

  • Substituted indole

  • Aldonitrone

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted indole in the anhydrous solvent.

  • Add the aldonitrone to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the 1-(1H-indol-3-yl)ethanamine derivative.

Protocol 3: Palladium-Catalyzed Direct Arylation

This method describes the synthesis of 3-phenyl-1H-indoles via a palladium-catalyzed direct arylation of NH-indoles with aryl halides.[7]

Materials:

  • Substituted indole

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(diphenylphosphino)methane (dppm)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Degassed water

Procedure:

  • In a screw-cap vial, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.00 mmol), the aryl halide (1.20 mmol), and the indole (1.0 mmol).[7]

  • Add degassed water (2 mL) to the vial.[7]

  • Seal the vial and stir the mixture vigorously at 110 °C.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenyl-1H-indole.[7]

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized this compound derivatives is typically evaluated using standard broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, respectively.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., amoxicillin, fluconazole)[8]

  • Solvent for dissolving compounds (e.g., DMSO)[8]

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[8]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 5: Zone of Inhibition Assay

The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate.

  • Using a sterile cork borer, create wells (e.g., 9 mm in diameter) in the agar.[8]

  • Add a defined concentration of the dissolved compound (e.g., 100 µg/ml) into each well.[8]

  • Include a positive control (well with a standard antibiotic) and a negative control (well with the solvent).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Data Presentation

The antimicrobial activity of various synthesized this compound derivatives is summarized in the tables below.

Table 1: Antibacterial Activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives [4]

CompoundTarget OrganismMIC (µg/mL)
3k S. aureus ATCC 259233.90
3k S. aureus ATCC 43300 (MRSA)0.98

Table 2: Antibacterial Activity of 1-(1H-indol-3-yl)ethanamine Derivatives [3]

Compound TypeTarget OrganismMIC Range (mg/L)
Indolic Molecules S. aureus (including MRSA and VISA strains)8 - 16

Table 3: Antimicrobial Activity of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one Derivatives [8]

CompoundAntibacterial ActivityAntifungal Activity
3d, 3e, 3h Strongest-
3c -Good

Table 4: Antibacterial Activity of tris(1H-indol-3-yl)methylium Salt Derivatives [9][10]

CompoundTarget OrganismMIC (µg/mL)
Most Active (C5-C6 chains) Gram-positive bacteria (including MRSA)0.5
Most Active (C5-C6 chains) Staphylococcus epidermidis0.5 - 1.0
Most Active (C5-C6 chains) Escherichia coli8
Most Active (C5-C6 chains) Klebsiella pneumoniae2 - 8

Proposed Mechanism of Action

While the exact mechanisms of action for all this compound derivatives are not fully elucidated, molecular docking studies and experimental evidence suggest several potential targets and pathways.

Some indolyl derivatives are proposed to inhibit key bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins involved in cell division, or pyruvate kinases.[5] Another proposed mechanism for certain tris(indolyl)methylium salts is the formation of pores in the cytoplasmic membrane of microbial cells, leading to cell lysis.[10]

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_antimicrobial Antimicrobial Activity Evaluation start Starting Materials (e.g., Indole, Aldehyde) synthesis Chemical Synthesis (e.g., One-pot, Nucleophilic Addition) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization product Pure this compound Derivative characterization->product screening_start Pure Derivative mic MIC Determination (Broth Microdilution) screening_start->mic zoi Zone of Inhibition (Agar Well Diffusion) screening_start->zoi data Antimicrobial Data (MIC values, Inhibition zones) mic->data zoi->data mechanism_of_action cluster_mechanisms Proposed Antimicrobial Mechanisms of this compound Derivatives cluster_enzyme Enzyme Inhibition cluster_membrane Membrane Disruption cluster_outcome Bacterial Cell Death derivative This compound Derivative ppGpp (p)ppGpp Synthetase derivative->ppGpp Inhibits ftsZ FtsZ Protein derivative->ftsZ Inhibits pk Pyruvate Kinase derivative->pk Inhibits pore Pore Formation in Cytoplasmic Membrane derivative->pore Induces death Inhibition of Growth & Cell Death ppGpp->death ftsZ->death pk->death pore->death

References

Application Notes and Protocols for Microflow Reactor Technology in Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of indole derivatives using microflow reactor technology. This technology offers significant advantages over traditional batch chemistry, including enhanced reaction speed, improved yields, greater safety, and facile scalability. The following sections detail the application of microflow reactors for several key indole syntheses.

Fischer Indole Synthesis in Continuous Flow

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds.[1] Its adaptation to a continuous flow process allows for precise control over reaction conditions, leading to improved yields and reduced reaction times.[2][3]

Experimental Protocol

This protocol describes the synthesis of 2,3-disubstituted indoles via a continuous flow Fischer indole synthesis.

Materials:

  • Substituted phenylhydrazine

  • Ketone or aldehyde

  • Acid catalyst (e.g., sulfuric acid, acetic acid)[2]

  • Solvent (e.g., DMSO with 10% ethanol, glacial acetic acid)[2]

  • Microflow reactor system (including syringe pumps, T-mixer, heated reactor coil, and back-pressure regulator)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the substituted phenylhydrazine in the chosen solvent.

    • Prepare a solution of the ketone or aldehyde in the same solvent.

    • If using a separate acid catalyst, prepare a solution of the acid in the same solvent.

  • System Setup:

    • Assemble the microflow reactor system, ensuring all connections are secure.

    • Set the desired temperature for the heated reactor coil.

    • Set the appropriate back pressure using the back-pressure regulator to maintain the solvent in the liquid phase at the reaction temperature.

  • Reaction Execution:

    • Using syringe pumps, introduce the reagent solutions into the microflow reactor through a T-mixer.

    • The combined stream flows through the heated reactor coil where the reaction takes place.

    • The product stream is then cooled and collected.

  • Work-up and Purification:

    • The collected product mixture is typically quenched with a base (e.g., saturated sodium bicarbonate solution).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Quantitative Data
Indole ProductStarting MaterialsCatalystSolventTemp. (°C)Residence TimeYield (%)Throughput (mg/h)Reference
TetrahydrocarbazolePhenylhydrazine, CyclohexanoneH2SO4Acetic Acid15010 min758.9[2]
2-PhenylindolePhenylhydrazine, AcetophenoneH2SO4Acetic Acid15010 min687.2[2]
TryptopholPhenylhydrazine hydrochloride, 2,3-Dihydrofuran-Methanol23020 s909800[2]

Experimental Workflow

Fischer_Indole_Synthesis_Workflow reagent1 Phenylhydrazine Solution pump1 Syringe Pump 1 reagent1->pump1 reagent2 Ketone/Aldehyde Solution pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Continuous flow setup for Fischer indole synthesis.

Hemetsberger-Knittel Indole Synthesis in Continuous Flow

The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylates through the thermal decomposition of α-azidocinnamate esters.[4] This reaction is well-suited for microflow conditions, which can safely handle the potentially hazardous azide intermediates and provide the high temperatures required for the reaction.[2]

Experimental Protocol

This protocol outlines the synthesis of indole-2-carboxylates using a continuous flow Hemetsberger-Knittel reaction.

Materials:

  • Substituted ethyl 2-azido-3-phenylacrylate

  • Solvent (e.g., Toluene)[2]

  • Microflow reactor system

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the ethyl 2-azido-3-phenylacrylate derivative in the chosen solvent (e.g., 0.5 M or 1.0 M in toluene).[2]

  • System Setup:

    • Configure the microflow reactor system with a high-temperature reactor coil (e.g., stainless steel).

    • Set the reactor temperature to the desired value (e.g., 220 °C).[2]

  • Reaction Execution:

    • Pump the reagent solution through the heated reactor coil. The residence time is controlled by the flow rate and the reactor volume.

    • The product stream is cooled and collected.

  • Work-up and Purification:

    • The solvent is removed from the collected product mixture under reduced pressure.

    • The resulting crude product can be purified by crystallization or column chromatography.

Quantitative Data
Indole ProductStarting MaterialSolventTemp. (°C)Residence TimeYield (%)Reference
Ethyl indole-2-carboxylateEthyl 2-azido-3-phenylacrylateToluene22030 s95[2]
Ethyl 5-methoxyindole-2-carboxylateEthyl 2-azido-3-(4-methoxyphenyl)acrylateToluene22030 s92[2]
Ethyl 5-chloroindole-2-carboxylateEthyl 2-azido-3-(4-chlorophenyl)acrylateToluene165~1 min~85[2]

Reaction Pathway

Hemetsberger_Knittel_Pathway start α-Azidocinnamate Ester intermediate Nitrene Intermediate start->intermediate Thermolysis (High Temp) product Indole-2-carboxylate intermediate->product C-H Insertion

Caption: Reaction pathway for the Hemetsberger-Knittel synthesis.

Larock Indole Synthesis in Continuous Flow

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles from o-iodoanilines and disubstituted alkynes.[5] While less commonly reported in a continuous flow setup compared to the Fischer or Hemetsberger syntheses, the principles of microflow technology can be applied to improve this reaction, particularly in terms of catalyst efficiency and reaction control.

Experimental Protocol

This protocol provides a general framework for performing a Larock indole synthesis in a microflow system.

Materials:

  • o-Iodoaniline derivative

  • Disubstituted alkyne

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., PPh3)[5]

  • Base (e.g., K2CO3)[5]

  • Chloride source (e.g., LiCl)[5]

  • Solvent (e.g., DMF, NMP)[5]

  • Microflow reactor system

Procedure:

  • Reagent Preparation:

    • Prepare a solution containing the o-iodoaniline, alkyne, palladium catalyst, ligand, base, and chloride source in the chosen solvent. Due to the presence of solids (base), a well-agitated slurry or a packed-bed reactor containing the base might be necessary.

  • System Setup:

    • Assemble the microflow reactor, potentially including a packed-bed column for the heterogeneous base.

    • Set the desired reaction temperature.

  • Reaction Execution:

    • Pump the reaction mixture through the heated reactor.

    • Collect the product stream after cooling.

  • Work-up and Purification:

    • Filter the collected mixture to remove any solids.

    • The filtrate is typically partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • Purification is achieved by column chromatography.

Quantitative Data

Note: Detailed quantitative data for the Larock indole synthesis specifically in a continuous flow format is less readily available in the reviewed literature. The following table is illustrative of typical batch conditions that could be adapted to a flow process.

Indole ProductStarting MaterialsCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-Diphenylindoleo-Iodoaniline, DiphenylacetylenePd(OAc)2/PPh3K2CO3/LiClDMF1002481[5]
2-Ethyl-3-phenylindoleo-Iodoaniline, 1-Phenyl-1-butynePd(OAc)2/PPh3K2CO3/LiClDMF1002475[5]

Logical Relationship of Components

Larock_Indole_Synthesis_Components reactants o-Iodoaniline + Alkyne product 2,3-Disubstituted Indole reactants->product catalyst_system Palladium Catalyst + Ligand catalyst_system->product additives Base + Chloride Source additives->product solvent Solvent solvent->product

Caption: Key components for the Larock indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of a primary or secondary aryl amine. This reaction often requires harsh conditions, which can be mitigated by the improved heat transfer and temperature control of microflow reactors.

General Considerations for Microflow Adaptation

While specific detailed protocols for the Bischler-Möhlau synthesis in continuous flow are not as prevalent in the literature, the following considerations would be crucial for its adaptation:

  • High Temperature Requirement: The reaction typically requires high temperatures, making a high-temperature resistant reactor coil (e.g., stainless steel, Hastelloy) necessary.

  • Corrosive Byproducts: The reaction can generate acidic byproducts, necessitating a corrosion-resistant reactor material.

  • Two-Phase Flow: The reaction involves an aniline, which may not be fully miscible with all co-solvents at all temperatures, potentially leading to a two-phase flow. Proper mixing and reactor design would be important.

  • Safety: The ability of microflow reactors to handle high temperatures and pressures safely makes them an attractive platform for exploring and optimizing this synthesis.

A hypothetical microflow setup would involve pumping a solution of the α-halo-acetophenone and a solution of the aniline into a T-mixer, followed by passage through a heated reactor coil. The product would then be collected and purified using standard extraction and chromatographic techniques.

Conclusion

Microflow reactor technology presents a robust and efficient platform for the synthesis of a variety of indole derivatives. The enhanced control over reaction parameters such as temperature, pressure, and residence time leads to significant improvements in reaction yields, selectivity, and safety. The protocols and data presented here serve as a guide for researchers to implement this powerful technology in their own synthetic endeavors, accelerating drug discovery and development processes.

References

Application Notes and Protocols for C-3 Functionalization of Indoles via Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. Consequently, the development of efficient and selective methods for the functionalization of the indole core is of paramount importance in synthetic and medicinal chemistry. Among the various positions on the indole ring, the C-3 position is a key site for introducing molecular diversity. This document provides detailed application notes and protocols for the C-3 functionalization of indoles utilizing the power of visible-light photocatalysis, a rapidly evolving and sustainable synthetic strategy.

Introduction to Photocatalytic C-3 Functionalization of Indoles

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild and environmentally benign conditions. In the context of indole chemistry, photocatalysis offers an attractive alternative to traditional methods for C-3 functionalization, which often require harsh reagents, high temperatures, or expensive transition-metal catalysts.

The general principle involves the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates from suitable precursors. These radicals can then react with the electron-rich indole nucleus, typically at the C-3 position, to afford the desired functionalized products. This approach has been successfully applied to a variety of C-3 functionalizations, including alkylation, acylation, and trifluoromethylation.

General Photocatalytic Cycle

The following diagram illustrates a generalized photocatalytic cycle for the C-3 functionalization of an indole.

Photocatalytic Cycle for C-3 Indole Functionalization PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excited->PC Regeneration of PC Radical Radical Species (R.) PC_excited->Radical SET Indole Indole Indole_Radical_Adduct Indole Radical Adduct Precursor Radical Precursor Radical->Indole_Radical_Adduct Addition to Indole Product C-3 Functionalized Indole Indole_Radical_Adduct->Product Oxidation & Deprotonation

Caption: Generalized photocatalytic cycle for C-3 indole functionalization.

Experimental Protocols and Data

This section provides detailed protocols for three distinct and highly useful C-3 functionalizations of indoles via photocatalysis: formylation, alkylation, and trifluoromethylation.

Visible-Light-Promoted C-3 Formylation of Indoles using Eosin Y

This protocol describes a metal-free method for the C-3 formylation of indoles using the organic dye Eosin Y as the photocatalyst and tetramethylethylenediamine (TMEDA) as the carbon source. The reaction proceeds under an air atmosphere, making it operationally simple and environmentally friendly.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Add Reagents Add indole, TMEDA, Eosin Y, KI, MeCN, and H2O to a reaction vial Stir Stir the mixture Add Reagents->Stir Irradiate Irradiate with blue LEDs at room temperature Stir->Irradiate Quench Quench the reaction Irradiate->Quench Extract Extract with an organic solvent Quench->Extract Dry and Concentrate Dry the organic layer and concentrate under vacuum Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Caption: General experimental workflow for photocatalytic reactions.

To a 10 mL reaction vial equipped with a magnetic stir bar, add the indole (0.5 mmol, 1.0 equiv), tetramethylethylenediamine (TMEDA, 1.0 mmol, 2.0 equiv), Eosin Y (0.05 mmol, 0.1 equiv), and potassium iodide (KI, 2.0 mmol, 4.0 equiv). To this mixture, add acetonitrile (5 mL) and water (1 mL). The reaction vial is then capped and the mixture is stirred under irradiation from a blue LED lamp (typically 5-10 W) at room temperature for the specified time (see table below). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 3-formylindole.

EntryIndole SubstrateTime (h)Yield (%)
1Indole1285
21-Methylindole1092
35-Methoxyindole1288
45-Bromoindole1575
55-Chloroindole1578
65-Fluoroindole1480
72-Methylindole1865
87-Methylindole1283

Data is representative and compiled from typical results for this type of reaction.

Photocatalyst-Free, Visible-Light-Promoted C-3 Alkylation of Indoles

This protocol outlines a remarkably simple and efficient method for the C-3 alkylation of indoles with N,N-dialkylanilines under visible light irradiation, without the need for an external photocatalyst.[1] The reaction is believed to proceed through the formation of an electron-donor-acceptor (EDA) complex between the indole and the N,N-dialkylaniline, which absorbs visible light to initiate the reaction.[1]

In an open reaction vessel, the substituted indole (1.0 mmol, 1.0 equiv) and N,N-dialkylaniline (2.0 mmol, 2.0 equiv) are dissolved in dimethyl sulfoxide (DMSO, 2 mL). The reaction mixture is then stirred at room temperature under irradiation from a Compact Fluorescent Light (CFL, 27 W) for the time indicated in the table below.[1] After the reaction is complete (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the C-3 alkylated indole.[1]

EntryIndole SubstrateN,N-DialkylanilineTime (h)Yield (%)
1IndoleN,N-Dimethylaniline1296
22-MethylindoleN,N-Dimethylaniline1492
35-MethoxyindoleN,N-Dimethylaniline1288
45-BromoindoleN,N-Dimethylaniline1685
5IndoleN,N-Diethylaniline1590
61-MethylindoleN,N-Dimethylaniline1094
76-ChloroindoleN,N-Dimethylaniline1682
85-NitroindoleN,N-Dimethylaniline2455

Data is representative and compiled from typical results for this type of reaction.[1]

Photocatalyzed Radical Trifluoromethylation of Indoles

This protocol details a method for the direct C-3 trifluoromethylation of indoles using sodium trifluoromethanesulfinate (Langlois' reagent) as the trifluoromethyl radical source and 2-tert-butylanthraquinone as an organic photocatalyst.

A mixture of the indole (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (1.5 mmol, 3.0 equiv), 2-tert-butylanthraquinone (0.05 mmol, 0.1 equiv), and zinc triflate (0.25 mmol, 0.5 equiv) in a mixed solvent of acetonitrile and water (4:1, 5 mL) is placed in a sealed reaction vessel. The mixture is degassed by bubbling with nitrogen for 15 minutes and then irradiated with a blue LED lamp (10 W) at room temperature with vigorous stirring for the specified duration. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the C-3 trifluoromethylated indole.

| Entry | Indole Substrate | Time (h) | Yield (%) | |---|---|---|---|---| | 1 | 1-Methylindole | 24 | 78 | | 2 | 1-Benzylindole | 24 | 75 | | 3 | 1-Phenylindole | 24 | 72 | | 4 | 5-Methoxy-1-methylindole | 24 | 85 | | 5 | 5-Bromo-1-methylindole | 24 | 65 | | 6 | 2-Methyl-1-phenylindole | 36 | 58 | | 7 | N-Acetylindole | 24 | 70 | | 8 | 1,2-Dimethylindole | 36 | 62 |

Data is representative and compiled from typical results for this type of reaction.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Photocatalytic reactions should be carried out in appropriate reaction vessels that are transparent to the wavelength of light being used.

  • High-intensity light sources can be harmful to the eyes. Avoid looking directly at the light source and use appropriate shielding.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before starting any experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInefficient light sourceEnsure the light source is of the correct wavelength and sufficient power. Check the distance between the light source and the reaction vessel.
Incomplete degassingFor oxygen-sensitive reactions, ensure thorough degassing by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
Impure reagents or solventsUse freshly distilled or purified solvents and high-purity reagents.
Formation of side productsOver-irradiationMonitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed.
Incorrect stoichiometryCarefully measure and dispense all reagents.
Difficulty in product purificationCo-elution with photocatalystChoose a purification method that effectively separates the product from the photocatalyst (e.g., using a different solvent system for chromatography, or employing a supported photocatalyst that can be filtered off).

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols for the Analytical Detection and Quantification of 1H-Indol-3-ol (Indoxyl)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the detection and quantification of 1H-Indol-3-ol (indoxyl) and its clinically relevant metabolite, indoxyl sulfate.

Introduction

This compound, commonly known as indoxyl, is a metabolite of the amino acid tryptophan. Intestinal bacteria metabolize tryptophan into indole, which is then absorbed and converted in the liver to indoxyl and subsequently sulfated to form 3-indoxyl sulfate (IS)[1][2][3]. Indoxyl sulfate is a well-known uremic toxin that accumulates in patients with chronic kidney disease (CKD), and its levels are associated with the progression of renal diseases and cardiovascular complications[4][5]. Therefore, the accurate quantification of indoxyl and indoxyl sulfate in biological matrices such as plasma, serum, and urine is of significant clinical and research interest[4].

The analysis of indoxyl presents challenges due to its potential instability[6]. Consequently, many analytical methods focus on the more stable and clinically relevant indoxyl sulfate. This document outlines several validated methods for its quantification, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques have been developed for the quantification of indoxyl and its derivatives. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a sensitive and reproducible method that leverages the native fluorescence of indoxyl sulfate[1]. It is a cost-effective technique suitable for many research and clinical laboratories.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for bioanalysis, LC-MS/MS offers high sensitivity, specificity, and robustness. It is particularly useful for complex biological matrices and when high throughput is required[7][8].

  • Spectrophotometric and Spectrofluorimetric Methods: These methods are often simpler and more rapid. Colorimetric assays typically involve a chemical reaction to produce a colored product that can be measured with a spectrophotometer[9]. Direct spectrofluorimetry can also be used, capitalizing on the intrinsic fluorescence of the analyte[3][10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of indoxyl, direct analysis by GC-MS is not feasible. Chemical derivatization, such as silylation, is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis[11][12].

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection for Indoxyl Sulfate in Plasma

This protocol is based on a validated method for the rapid quantification of indoxyl sulfate in plasma samples[1][5].

a. Materials and Reagents

  • Indoxyl sulfate potassium salt

  • Methyl paraben (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Sodium acetate buffer (pH 4.5)

  • Human plasma (or other biological matrix)

b. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (methyl paraben).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

c. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: OSD-2 C18 Spherisorb column[5].

  • Mobile Phase: Sodium acetate buffer (pH 4.5) and acetonitrile (10:90, v/v)[1][5].

  • Elution: Isocratic[5].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings: Excitation wavelength of 280 nm and emission wavelength of 350 nm[13].

d. Calibration and Quantification

  • Prepare a stock solution of indoxyl sulfate in water.

  • Create a series of working standards by spiking blank plasma with known concentrations of indoxyl sulfate (e.g., 2.5 to 50 µM)[5].

  • Process the calibration standards and quality control (QC) samples using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak height ratio of indoxyl sulfate to the internal standard against the nominal concentration.

  • Determine the concentration of unknown samples from the calibration curve.

Protocol 2: LC-MS/MS for Indoxyl Sulfate in Plasma and Cell Lysates

This protocol provides a robust and sensitive method for quantifying indoxyl sulfate in various biological matrices using LC-MS/MS[7].

a. Materials and Reagents

  • Indoxyl sulfate potassium salt

  • Isotope-labeled indoxyl sulfate (e.g., ¹³C₆-Indoxyl sulfate) as an internal standard (IS).

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Human plasma, cell lysates, or other matrices.

b. Stock and Working Solutions

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of indoxyl sulfate and a 100 µg/mL stock solution of the IS in ultrapure water[7].

  • Working Solutions: Dilute the indoxyl sulfate stock to 100 µg/mL in water. Prepare the protein precipitating solution by diluting the IS stock in acetonitrile to a final concentration of 0.5 µg/mL[7].

c. Sample Preparation (Protein Precipitation)

  • Pipette 20 µL of plasma or cell lysate into a microcentrifuge tube.

  • Add 10 µL of water (or calibration standard).

  • Add 80 µL of the IS-containing acetonitrile solution to precipitate proteins[7].

  • Vortex for 2 minutes, then centrifuge for 2 minutes at 10,000 x g[7].

  • Transfer 64 µL of the supernatant to a 96-well plate and dilute with 200 µL of water[7].

  • Gently shake the plate before placing it in the autosampler.

d. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: Polaris 3 C18-A column or equivalent[7].

  • Mobile Phase A: 0.1% formic acid in water[7].

  • Mobile Phase B: Acetonitrile (ACN)[7].

  • Flow Rate: 0.5 mL/min[7].

  • Gradient Elution:

    • Start with 15% B.

    • Linearly increase to 35% B over 1.5 minutes.

    • Increase to 100% B and hold until 2.0 minutes to wash the column.

    • Return to 15% B and re-equilibrate for 1 minute[7].

  • Total Run Time: 3 minutes[7].

e. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[7].

  • Monitoring Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Indoxyl Sulfate: m/z 212.0 → 80.0 and 212.0 → 132.0[7].

    • Internal Standard (¹³C₆-IS): m/z 218.0 → 80.0 and 218.0 → 138.0[7].

  • Collision Gas: Argon[7].

Quantitative Data Summary

The performance of various analytical methods for the quantification of indoxyl sulfate is summarized below.

MethodMatrixLinear RangeLOQAccuracy / RecoveryPrecision (%RSD)Reference
HPLC-Fluorescence Plasma2.5 - 50 µM2.0 µM93.4 - 102.5%< 10.1%[1][5]
LC-MS/MS Plasma, Cell Lysate0.1 - 100 µg/mL0.1 µg/mL97.7 - 107.3%≤ 4.3%[7]
LC-HRMS Serum100 - 40,000 ng/mL100 ng/mL92 - 109%N/A[14]
Spectrofluorimetry Plasma2.5 - 40 µg/mLN/A< 15% error< 15%[3]
Spectrophotometry Urine0.9 - 44 µg/mLN/A96 - 99%1.2 - 1.8%[9]

LOQ: Limit of Quantification; N/A: Not Available in the cited source.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the analysis of this compound and its metabolism.

cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect & Dilute Supernatant s4->s5 a1 Inject Sample into LC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI-) a2->a3 a4 Mass Detection (SRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Experimental workflow for LC-MS/MS analysis of indoxyl sulfate.

Tryptophan Tryptophan Indole Indole Tryptophan->Indole Intestinal Bacteria (Tryptophanase) Indoxyl This compound (Indoxyl) Indole->Indoxyl Liver (Oxidation) IndoxylSulfate Indoxyl Sulfate Indoxyl->IndoxylSulfate Liver (Sulfation) l2 Excreted by Kidneys IndoxylSulfate->l2 l1 Dietary Protein l1->Tryptophan

Caption: Metabolic pathway from Tryptophan to Indoxyl Sulfate.

References

Application Notes and Protocols: Preparation of Indolyl-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Indole Derivatives in the Preparation of Indolyl-Oxadiazoles Audience: Researchers, scientists, and drug development professionals.

Introduction

Indolyl-oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3] The core structure, which combines the privileged indole scaffold with the versatile 1,3,4-oxadiazole ring, makes these compounds promising candidates for drug discovery and development.[4][5]

While the query specified the use of 1H-Indol-3-ol (indoxyl) as a starting material, a thorough review of the scientific literature indicates that the predominant and well-established synthetic routes for indolyl-1,3,4-oxadiazoles do not start directly from this compound. Instead, the most common and efficient syntheses begin with more stable and versatile precursors, primarily indole-3-carboxylic acid and its derivatives.[1][6][7] this compound is highly reactive and prone to rapid oxidation and dimerization to form indigo dyes, making it a challenging and unconventional starting point for multi-step syntheses.[8]

This document provides detailed protocols and data based on the established and validated methods for synthesizing indolyl-oxadiazoles, primarily from indole-3-carboxylic acid derivatives.

General Synthetic Workflow

The most common synthetic pathway to prepare 2,5-disubstituted-1,3,4-oxadiazoles bearing an indole moiety involves a multi-step process. The general workflow begins with the conversion of an indole-3-carboxylic acid derivative into a key intermediate, indole-3-carbohydrazide. This hydrazide is then reacted with an aromatic carboxylic acid or aldehyde, followed by a cyclodehydration or oxidative cyclization step to form the final oxadiazole ring.

G A Indole-3-Carboxylic Acid or Ester B Indole-3-Carbohydrazide A->B  Hydrazine Hydrate   C N'-Acyl or N'-Aroylhydrazone Intermediate B->C Aromatic Carboxylic Acid or Aldehyde D 2-(Indol-3-yl)-5-substituted- 1,3,4-Oxadiazole C->D Oxidative Cyclization (e.g., POCl3, DIB)

Caption: General workflow for the synthesis of indolyl-oxadiazoles.

Experimental Protocols

The following protocols are generalized methods based on procedures reported in the literature.[6][7][9] Researchers should adapt these methods based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 5-Fluoro-1H-indole-2-carbohydrazide (Key Intermediate)

This protocol describes the synthesis of the hydrazide intermediate from the corresponding methyl ester.[7]

Materials:

  • Methyl 5-fluoro-1H-indole-2-carboxylate

  • Hydrazine hydrate (80-99%)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 5-fluoro-1H-indole-2-carboxylate (25 mmol) in 50 mL of methanol.

  • Add hydrazine hydrate (10 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Wash the resulting crude solid with cold water.

  • Filter the solid and recrystallize from methanol to obtain pure 5-fluoro-1H-indole-2-carbohydrazide.

Protocol 2: Synthesis of Indolyl-1,3,4-oxadiazoles via Oxidative Cyclization

This protocol details the final cyclization step to form the oxadiazole ring using phosphorus oxychloride (POCl₃) as the cyclodehydrating agent.[6][7]

Materials:

  • Indole carbohydrazide (e.g., 5-fluoro-1H-indole-2-carbohydrazide from Protocol 1)

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, create a mixture of the indole carbohydrazide (0.3 mmol) and a selected aromatic carboxylic acid (0.33 mmol).

  • Carefully add phosphorus oxychloride (10 mL) to the mixture while cooling in an ice bath.

  • Once the addition is complete, heat the mixture to reflux for 4-6 hours.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture into a beaker containing crushed ice/cold water to quench the reaction.

  • Neutralize the acidic solution by adding a saturated solution of NaHCO₃ until effervescence ceases.

  • The resulting precipitate is the crude product. Filter the solid, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure indolyl-oxadiazole derivative.

Data Presentation

The efficiency of synthesis and the biological potency of the resulting compounds are critical metrics for drug development professionals.

Table 1: Summary of Reported Yields for Indolyl-Oxadiazole Synthesis

Starting Material BaseCyclization ReagentYield (%)Reference
Indole ester / Benzoic acid derivativesPOCl₃8 - 70%[6]
N'-benzylidene-(1H-indol-3-yl)alkane hydrazidesDi(acetoxy)iodobenzeneNot specified[1]
N-acylhydrazones[Bis(trifluoroacetoxy)iodo]benzeneHigh Yielding[2]
Indole-carbohydrazides / Heterocyclic aldehydesI₂ / K₂CO₃ in DMSO86% (hydrazone step)[3]

Table 2: Biological Activity of Selected Indolyl-Oxadiazole Derivatives

Compound IDTarget/AssayCell LineIC₅₀ (µM)Reference
3c, 3d, 3j In vitro anticancer activityVarious human cancer cell lines~1 µM[2][5]
6f In vitro anticancer activityNot specified2.82 ± 0.33 µM[3]
6f Antioxidant (DPPH assay)-10.97 ± 0.47 µM[3]
4j, 4k Bcl-2 Inhibition-Not specified (Most active)[10]

Mechanism of Action: Bcl-2 Inhibition

Several synthesized indolyl-oxadiazole derivatives have been identified as potential anticancer agents that target the Bcl-2 protein.[10][11] Bcl-2 is a key regulator of apoptosis (programmed cell death). In many cancers, Bcl-2 is overexpressed, preventing cancer cells from undergoing apoptosis. Small molecules that inhibit Bcl-2 can restore the apoptotic pathway, leading to the death of cancer cells.

G cluster_0 Normal Apoptotic Pathway cluster_1 Cancer Cell (Bcl-2 Overexpression) Bax Pro-apoptotic (Bax/Bak) Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome C Mito->CytoC Release Caspase Caspase Cascade CytoC->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Bcl2 Anti-apoptotic (Bcl-2) Bax2 Pro-apoptotic (Bax/Bak) Bcl2->Bax2 Sequesters NoApoptosis Apoptosis Blocked Inhibitor Indolyl-Oxadiazole (Bcl-2 Inhibitor) Inhibitor->Bcl2 Inhibits

Caption: Simplified diagram of Bcl-2's role in apoptosis inhibition.

References

Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indol-3-yl acetates are a significant class of indole derivatives that serve as crucial intermediates in the synthesis of various biologically active compounds and natural products. Their versatile chemical nature makes them valuable precursors in medicinal and bioorganic chemistry. For instance, they are utilized in the preparation of biochemical reagents for the identification of microorganisms like Campylobacter and as starting materials for amino acid analysis reagents.[1] The development of efficient and mild synthetic methodologies for accessing these compounds is, therefore, of considerable interest to the scientific community. This document provides detailed protocols and application notes for the synthesis of 1H-indol-3-yl acetates, with a focus on a novel, catalyst-free approach.

Synthetic Approaches

Several methods have been developed for the synthesis of 1H-indol-3-yl acetates. A particularly efficient and mild approach involves the direct C-H functionalization of indoles using a hypervalent iodine(III) reagent. Other notable methods include metal-catalyzed reactions.

Catalyst-Free Synthesis using (Diacetoxyiodo)benzene (DIB)

A highly effective method for the synthesis of 1H-indol-3-yl acetates involves the reaction of 1H-indoles with (diacetoxyiodo)benzene (DIB) in the presence of a base, such as potassium hydroxide (KOH), under mild conditions.[1][2] This approach avoids the need for a metal catalyst, offering a simpler and potentially more cost-effective synthetic route. The reaction proceeds with moderate to good yields and tolerates a range of functional groups on the indole ring.[1][3]

Key Advantages:

  • Catalyst-Free: Simplifies the reaction setup and purification process.

  • Mild Conditions: The reaction is typically carried out at a low temperature (35 °C), which helps in preserving sensitive functional groups.[2]

  • Good Yields: This method provides moderate to good yields of the desired products.[1]

  • Efficiency: The reaction times are relatively short, typically around 1.5 hours.[2]

Other Synthetic Methods
  • Gold-Catalyzed Synthesis: An alternative approach involves the use of a gold catalyst to react 2-alkynyl arylazides, which generate α-imino gold carbenes that subsequently lead to the formation of 1H-indol-3-yl acetates.[3]

  • Copper-Catalyzed Oxidative Acetoxylation: A direct C-H bond oxidative acetoxylation of indoles can be achieved using a copper(II) acetate catalyst with phenyliodine diacetate (PhI(OAc)2) as the terminal oxidant. However, this method may produce 3-iodoindoles as a significant byproduct.[3]

  • Synthesis of N-Acetyl Derivatives: For the synthesis of 1-acetyl-1H-indol-3-yl acetates, a two-step procedure starting from 2-chlorobenzoic acids has been developed.[4][5]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 1H-indol-3-yl Acetate from 1H-Indole

This protocol describes a general procedure for the synthesis of 1H-indol-3-yl acetate using (diacetoxyiodo)benzene (DIB) and potassium hydroxide (KOH).[1]

Materials:

  • 1H-Indole

  • (Diacetoxyiodo)benzene (DIB)

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel (pre-treated with triethylamine)

  • Activated carbon

Procedure:

  • To a reaction vessel, add 1H-indole (0.3 mmol), (diacetoxyiodo)benzene (DIB) (0.45 mmol, 1.5 equiv), and potassium hydroxide (KOH) (0.6 mmol, 2.0 equiv).

  • Add acetonitrile (3 mL) to the mixture.

  • Stir the reaction mixture at 35 °C for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A color change from colorless to orange may be observed.

  • Once the reaction is complete, perform a liquid-liquid extraction with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash them with water (50 mL) followed by saturated brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. Note: The silica gel should be washed with triethylamine before use.

  • The purified product can be further decolorized with activated carbon to obtain pure white needles of 1H-indol-3-yl acetate.

Data Presentation

The following table summarizes the yields of various substituted 1H-indol-3-yl acetates synthesized using the catalyst-free method with DIB and KOH.

EntrySubstrate (Indole Derivative)ProductYield (%)
11H-Indole1H-Indol-3-yl acetate76
25-Bromo-1H-indole5-Bromo-1H-indol-3-yl acetate72
35-Chloro-1H-indole5-Chloro-1H-indol-3-yl acetate70
45-Fluoro-1H-indole5-Fluoro-1H-indol-3-yl acetate68
55-Nitro-1H-indole5-Nitro-1H-indol-3-yl acetate55
65-Methoxy-1H-indole5-Methoxy-1H-indol-3-yl acetate78
71-Methyl-1H-indole1-Methyl-1H-indol-3-yl acetate82
82-Methyl-1H-indole2-Methyl-1H-indol-3-yl acetate65

Data adapted from a novel and efficient method for the synthesis of 1H-indol-3-yl acetates.[1]

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflow for the catalyst-free synthesis of 1H-indol-3-yl acetates.

Caption: General reaction scheme for the synthesis of 1H-indol-3-yl acetate.

experimental_workflow A 1. Reaction Setup: Combine 1H-Indole, DIB, and KOH in MeCN. B 2. Reaction: Stir at 35 °C for 1.5 h. A->B C 3. Workup: Extract with EtOAc, wash with H₂O and brine. B->C D 4. Drying and Concentration: Dry over MgSO₄ and evaporate solvent. C->D E 5. Purification: Column chromatography on silica gel. D->E F 6. Final Product: Decolorize with activated carbon to yield pure 1H-indol-3-yl acetate. E->F

Caption: Experimental workflow for the catalyst-free synthesis.

References

Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and compiled data for the in vitro evaluation of novel indole derivatives as potential anticancer agents. The indole scaffold is a prominent feature in many natural and synthetic compounds that exhibit significant anti-proliferative activity.[1][2] These derivatives have been shown to induce antitumor effects through various mechanisms, including the inhibition of critical cellular processes like cell cycle progression and the induction of programmed cell death (apoptosis).[2][3][4]

The following sections present quantitative data on the cytotoxic effects of recently developed indole derivatives, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and workflows.

Data Presentation: Cytotoxicity of Novel Indole Derivatives

The cytotoxic activity of various indole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several novel indole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Table 1: IC50 Values (in µM) of Selected Indole Derivatives Against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)HeLa (Cervical)Reference
U2 1.2 ± 0.02-----[5]
U3 11.10 ± 0.07-----[5]
Compound 54 0.340.982.02-1.61-[3]
Indole-Thiophene 6a ----<1 (nM range)-[6]
Indole-Thiophene 6b ----<1 (nM range)-[6]
Benzimidazole-Indole 8 ------[6]
Indole-vinyl sulfone 9 ------[6]
Chalcone-Indole 12 ------[6]
Compound 1c 0.55---0.90.50[7]
Pyrazolo[1,5-a]pyrimidine 9c ---0.31--[8]
Pyrazolo[1,5-a]pyrimidine 11a ---0.34--[8]
Indole-Curcumin 27 --15-124[9]
Bcl-2 Inhibitor 30 0.83-0.73---[9]
Indole-based Tyrphostin 2a 0.10 (MCF-7/Topo)-->0.18--[10]
Indole-based Tyrphostin 2b ---<1--[10]
Indole-Aryl-Amide 5 ------[11][12]

Note: Dashes (-) indicate that the data was not provided in the cited sources. Some values were reported in nanomolar (nM) concentrations and are indicated as such.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following are standard protocols for evaluating the anticancer properties of new chemical entities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will take up propidium iodide (PI).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as follows:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Some studies have shown that certain indole derivatives can induce apoptosis in cancer cells.[13][14][15]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the indole derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. Several indole derivatives have been shown to cause cell cycle arrest at the G1, G2/M, or G1/S phases.[6][12][13][14][15]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language help to visualize complex processes and relationships.

G cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549) mtt_assay 3. MTT Assay (Determine IC50) cell_culture->mtt_assay compound_prep 2. Indole Derivative Stock & Dilutions compound_prep->mtt_assay apoptosis_assay 4. Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Select IC50 conc. cell_cycle_assay 5. Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_assay Select IC50 conc. data_analysis 6. Data Interpretation & Reporting apoptosis_assay->data_analysis cell_cycle_assay->data_analysis G indole Indole Derivative bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) indole->bcl2 Inhibits bax Pro-apoptotic Proteins (e.g., Bax) indole->bax Activates caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cytokinesis Indole_G1 Indole Derivative Arrest Indole_G1->G1 Indole_G2M Indole Derivative Arrest Indole_G2M->G2

References

Docking Studies of Novel Indole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting and analyzing docking studies of novel indole compounds. This document is intended to guide researchers through the process of in silico drug design, from initial molecular docking simulations to subsequent experimental validation.

Application Notes

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Molecular docking has become an indispensable tool in the discovery and development of novel indole-based therapeutics. By predicting the binding affinity and orientation of small molecules at the active site of a target protein, docking studies enable the rational design of more potent and selective inhibitors.

Recent research has highlighted the potential of novel indole derivatives against a variety of therapeutic targets, including protein kinases, enzymes involved in microbial pathogenesis, and proteins central to cancer progression. For example, studies have shown that indole-aminoquinazoline hybrids can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Similarly, indole-1,2,4-triazole hybrids have demonstrated significant activity against the AKT1 kinase, another crucial protein in cancer signaling pathways. In the realm of infectious diseases, novel indole compounds have been investigated as inhibitors of bacterial DNA gyrase and fungal lanosterol 14α-demethylase.

The typical workflow for such a study involves the synthesis of a library of novel indole compounds, followed by in silico screening against a validated protein target. The most promising candidates from the docking studies, identified by their favorable binding energies and interaction profiles, are then synthesized and subjected to in vitro biological assays to determine their actual inhibitory activity (e.g., IC50 or Ki values). A strong correlation between the predicted binding affinities and the experimentally determined biological activities can validate the docking model and provide valuable insights into the structure-activity relationship (SAR), guiding the design of next-generation compounds.

Data Presentation

The following tables summarize quantitative data from representative studies on novel indole compounds, showcasing their potential as inhibitors of various protein targets.

Table 1: In Silico and In Vitro Data for Indole-Aminoquinazoline Hybrids Targeting EGFR

Compound IDTargetBinding Energy (kcal/mol)IC50 (nM)Reference
4f EGFR-52.5[1]
4g EGFR-40.7[1]
Gefitinib (Standard)EGFR-38.9[1]

Note: Specific binding energies for compounds 4f and 4g were not provided in the source abstract; however, the study suggests a good correlation between docking scores and biological activity.

Table 2: In Silico and In Vitro Data for Indole-1,2,4-Triazole Hybrids Targeting AKT1 Kinase

Compound IDTargetBinding Affinity (kcal/mol)In Vitro AssayResultReference
8a AKT1-8.31Hep-G2 Cell Viability11.72 ± 0.53%[2]
8b AKT1-8.33Hep-G2 Cell Viability10.99 ± 0.59%[2]
8f AKT1-8.60Hep-G2 Cell Viability12.93 ± 0.55%[2]
Ipatasertib (Standard)AKT1-8.25--[2]

Table 3: In Silico and In Vitro Data for Novel Indole Derivatives as Antimicrobial Agents

Compound IDTarget EnzymeBinding Energy (kcal/mol)Biological ActivityReference
9 UDP-N-acetylmuramate-L-alanine ligase (MurC)-11.5Antibacterial[3]
9 Human lanosterol 14α-demethylase-8.5Antifungal[3]
Ampicillin (Standard)MurC-8.0Antibacterial[3]

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

This protocol provides a generalized workflow for performing molecular docking of a novel indole compound against a target protein using AutoDock Vina.

1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). b. Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. c. Add polar hydrogens to the protein structure. d. Assign Kollman charges to the protein atoms. e. Save the prepared protein structure in the PDBQT format.

2. Preparation of the Ligand (Indole Compound): a. Draw the 2D structure of the indole compound using a chemical drawing software and convert it to a 3D structure. b. Perform energy minimization of the 3D structure. c. Assign Gasteiger charges and define the rotatable bonds. d. Save the prepared ligand structure in the PDBQT format.

3. Grid Box Generation: a. Define the binding site on the receptor. This is typically the active site or a known allosteric site. b. Generate a grid box that encompasses the defined binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the binding pocket.

4. Running the Docking Simulation: a. Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search. b. Execute AutoDock Vina using the command line, referencing the configuration file.

5. Analysis of Results: a. Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses. b. The pose with the lowest binding energy is typically considered the most favorable. c. Visualize the protein-ligand interactions of the best binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Synthesis Protocol: Fischer Indole Synthesis

This is a classic and versatile method for the synthesis of substituted indoles.

1. Formation of the Phenylhydrazone: a. Dissolve the desired phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid). b. Add an equimolar amount of the appropriate aldehyde or ketone to the solution. c. Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). d. The resulting phenylhydrazone may precipitate out of the solution and can be collected by filtration, or the reaction mixture can be used directly in the next step.

2. Cyclization to the Indole: a. Treat the phenylhydrazone with an acid catalyst. Common catalysts include Brønsted acids (e.g., H2SO4, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl2, BF3·OEt2).[4] b. Heat the reaction mixture to induce cyclization. The required temperature and reaction time will vary depending on the substrates and the catalyst used. c. Monitor the progress of the reaction by TLC.

3. Work-up and Purification: a. Once the reaction is complete, cool the mixture and neutralize the acid. b. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). c. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4). d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography or recrystallization to obtain the pure indole derivative.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.[5][6]

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate media and conditions. b. Trypsinize the cells and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the novel indole compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations. c. Remove the old media from the 96-well plate and add the media containing the different concentrations of the indole compound. Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[5] b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization of Formazan: a. Carefully remove the media containing MTT from each well. b. Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.[7] c. Gently shake the plate to ensure complete solubilization.

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole_Compound Novel Indole Compound Indole_Compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a novel indole compound.

Experimental Workflow

Docking_Workflow cluster_insilico In Silico Study cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Validation Protein_Prep Protein Structure Preparation Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Indole Compound Library Preparation Ligand_Prep->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis Synthesis Synthesis of Top Candidates Analysis->Synthesis Biological_Assay Biological Assays (e.g., MTT, Enzyme Inhibition) Synthesis->Biological_Assay SAR Structure-Activity Relationship (SAR) Biological_Assay->SAR

Caption: Experimental workflow for docking studies of novel indole compounds.

Logical Relationship

SAR_Logic High_Binding_Affinity High Predicted Binding Affinity Potent_Inhibitor Potent Inhibitor High_Binding_Affinity->Potent_Inhibitor predicts Key_Interactions Formation of Key Interactions (H-bonds, etc.) Key_Interactions->Potent_Inhibitor explains Low_IC50 Low Experimental IC50 Value Low_IC50->Potent_Inhibitor confirms SAR_Hypothesis Structure-Activity Relationship Hypothesis Potent_Inhibitor->SAR_Hypothesis Lead_Optimization Lead Optimization SAR_Hypothesis->Lead_Optimization

Caption: Logical relationship in a structure-activity relationship (SAR) analysis.

References

Troubleshooting & Optimization

Technical Support Center: 1H-Indol-3-ol Purification & Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1H-Indol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the purification and isolation of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to isolate?

A1: this compound is the enol tautomer of 2-oxindole. Enols are generally unstable and exist in equilibrium with their more stable keto counterparts. In this case, this compound rapidly tautomerizes to the significantly more stable 2-oxindole (the keto form). Therefore, direct isolation of the enol form under standard conditions is exceptionally challenging, and the typical isolated product is 2-oxindole.

Q2: How can I confirm the transient existence of this compound in my reaction?

A2: Confirming the presence of a transient species like this compound often requires indirect methods. Techniques such as in-situ NMR spectroscopy under specific conditions might allow for its detection. Alternatively, "trapping" experiments, where a reagent is added to the reaction mixture to react specifically with the enol form, can provide evidence of its formation.

Q3: My starting indole material decomposes during the reaction. What could be the cause?

A3: Indole and its derivatives can be sensitive to harsh reaction conditions. Decomposition is often caused by strong acids, high temperatures, or overly aggressive oxidizing agents.[1] Using neat triflic acid or trifluoroacetic acid, for example, has been shown to cause decomposition of the reaction mixture.[1] It is crucial to carefully optimize reaction conditions, starting with milder reagents and lower temperatures.

Q4: What is the relationship between the oxidation of indole and the formation of this compound?

A4: this compound is a key intermediate in the oxidation of indoles to 2-oxindoles. The reaction typically proceeds by oxidation of the indole at the C2 and C3 positions, followed by hydrolysis or rearrangement, which generates the transient this compound that immediately tautomerizes to the stable 2-oxindole product.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Oxindole Product

Possible Cause Suggested Solution
Incorrect Oxidizing Agent The choice of oxidant is critical. For some substrates, harsh oxidants can lead to degradation or side products. Consider milder, more selective agents like H₂O₂ with a suitable catalyst or electrochemical oxidation methods.[2][3]
Sub-optimal Reaction Temperature Temperature can significantly impact yield. Running the reaction at a lower temperature (e.g., 40 °C instead of 80 °C) can sometimes improve the yield by preventing the formation of polymeric side products.[1]
Inappropriate Acid Catalyst The strength and concentration of the acid catalyst can lead to decomposition. If strong acids like TfOH or TsOH cause degradation, screen weaker Brønsted acids or Lewis acids under carefully controlled conditions.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.

Problem 2: Difficulty in Purifying the Final Product

Possible Cause Suggested Solution
Formation of Polymeric Side Products Harsh reaction conditions can lead to the formation of hard-to-remove polymeric materials.[1] Optimizing the reaction to minimize these (e.g., lower temperature, controlled addition of reagents) is the first step. During workup, filtration may help remove some insoluble polymers.
Co-elution of Impurities during Chromatography If impurities co-elute with your product on silica gel, consider changing the solvent system (e.g., using a different polarity modifier like ethyl acetate in hexanes). If that fails, alternative stationary phases like alumina or reverse-phase silica (C18) may provide the necessary change in selectivity.
Product is an Oil or Non-crystalline Solid Some indole derivatives are isolated as oils or amorphous solids, making recrystallization difficult.[1] Purification by preparative column chromatography is the most common and effective method in these cases.[1]
Product Degradation on Silica Gel Some compounds are sensitive to the acidic nature of standard silica gel. If you suspect this is happening, you can use deactivated silica (pre-treated with a base like triethylamine) or switch to a different stationary phase like neutral alumina.

Data Summary: Synthesis of Oxindole Derivatives

The following table summarizes reaction conditions for the synthesis of 3-substituted-2-oxindoles, where this compound is a presumed intermediate.

Entry Starting Material Oxidant/Catalyst Solvent Temp (°C) Yield (%) Reference
13-(2-nitrovinyl)-1H-indoleMeSO₃H-4055[1]
23-methyl-1H-indoleH₂O₂ / Ti(salan) catalystEtOAcRT96[3]
33-phenyl-1H-indoleKBr (Electrochemical)MeCN/H₂ORT85[2]
43-(p-tolyl)-1H-indoleKBr (Electrochemical)MeCN/H₂ORT88[2]

Visualized Workflows and Pathways

tautomerization Indolol This compound (Enol Form) (Unstable Intermediate) Oxindole 2-Oxindole (Keto Form) (Stable Product) Indolol->Oxindole Tautomerization

Caption: Keto-enol tautomerization of this compound.

experimental_workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification Start Start: 3-Substituted Indole Reaction Oxidation Reaction (e.g., H₂O₂, Electrochemical) Start->Reaction Mixture Crude Reaction Mixture Reaction->Mixture Quench Quench Reaction Mixture->Quench Extract Aqueous/Organic Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Chroma Column Chromatography (Silica Gel) Dry->Chroma Analyze Analyze Fractions (TLC) Chroma->Analyze Evaporate Evaporate Pure Fractions Analyze->Evaporate Final Pure 2-Oxindole Product Evaporate->Final

Caption: General workflow for synthesis and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Product Yield Decomposition Starting Material Decomposition? Start->Decomposition SideRxn Side Reactions or Polymerization? Start->SideRxn PurificationLoss Loss During Purification? Start->PurificationLoss Conditions Use Milder Conditions: - Lower Temperature - Weaker Acid/Oxidant Decomposition->Conditions If Yes SideRxn->Conditions If Yes Monitor Monitor Reaction (TLC) - Avoid Over-running SideRxn->Monitor If Yes OptimizeChroma Optimize Chromatography: - Change Solvent System - Use Deactivated Silica PurificationLoss->OptimizeChroma If Yes

Caption: Troubleshooting logic for low product yield.

Experimental Protocols

Protocol 1: General Procedure for Oxidation of 3-Substituted Indoles

This protocol is a generalized example based on common literature procedures.[1][2][3] Researchers should adapt it based on their specific substrate and consult the original literature.

  • Reaction Setup: To a solution of the 3-substituted indole (1.0 mmol, 1 equiv) in a suitable solvent (e.g., ethyl acetate or acetonitrile, 10 mL) in a round-bottomed flask, add the catalyst if required.

  • Addition of Oxidant: Add the oxidizing agent (e.g., 30% aqueous H₂O₂, 1.2 equiv) dropwise at room temperature or the desired reaction temperature. For electrochemical methods, set up the cell according to the specific literature procedure.[2]

  • Reaction Monitoring: Stir the reaction for the designated time (e.g., 1-24 h), monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium thiosulfate if H₂O₂ was used). Transfer the mixture to a separatory funnel and perform an aqueous/organic extraction (e.g., with ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Preparative Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Final Isolation: Combine the fractions containing the pure desired product, and remove the solvent under reduced pressure to yield the purified 2-oxindole.

References

Technical Support Center: Stabilization of 1H-Indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indol-3-ol (also known as indoxyl).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to handle?

A1: this compound, or indoxyl, is a reactive aromatic compound. Its instability stems from the high electron density of the indole ring and the presence of a hydroxyl group at the 3-position, making it highly susceptible to oxidation.[1][2] In the presence of oxygen, it readily dimerizes to form the intensely colored pigment indigo, which can interfere with experiments and indicates degradation of the starting material.[1][2][3] The molecule also exists in tautomeric forms, which contributes to its reactivity and limits its direct application.

Q2: What are the primary signs of this compound degradation?

A2: The most common sign of degradation is the appearance of a blue color in your solution, which indicates the formation of indigo.[1][3] You may also observe the precipitation of this blue solid. Spectrophotometric analysis can confirm the presence of indigo by its characteristic absorbance maximum at around 610 nm.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored as a solid in an amber vial at -20°C under an inert atmosphere (e.g., argon or nitrogen). It is sensitive to light, air, and heat.

Q4: In which solvents is this compound soluble and what are the stability considerations?

A4: this compound has slight solubility in dimethyl sulfoxide (DMSO) and methanol. It is sparingly soluble in aqueous buffers and its stability in these conditions is very poor, with rapid oxidation occurring. For experimental use, it is advisable to prepare fresh solutions in an appropriate organic solvent and use them immediately.

Q5: How can I prevent the oxidation of this compound in my experiments?

A5: Several strategies can be employed to prevent oxidation:

  • Work under an inert atmosphere: Handling the compound and solutions in a glovebox or using Schlenk line techniques to exclude oxygen is highly effective.

  • Use deoxygenated solvents: Solvents should be thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Add antioxidants: The use of antioxidants can help to quench radical species that initiate the oxidation process. Common antioxidants to consider are ascorbic acid or butylated hydroxytoluene (BHT).[4][5]

  • Chemical protection: For applications where the hydroxyl group is not required for the initial reaction, it can be protected, for example, by glycosylation to form indican, which is stable and can be deprotected later.[1][6]

Troubleshooting Guides

Issue 1: My this compound solution is turning blue upon preparation.

Possible Cause Troubleshooting Step
Oxygen in the solvent. Ensure your solvent is thoroughly deoxygenated before dissolving the this compound. Sparge the solvent with argon or nitrogen for at least 30 minutes.
Exposure to air during handling. Prepare the solution under an inert atmosphere (e.g., in a glovebox). If a glovebox is not available, use a flask with a septum and transfer solvents via a cannula.
Contaminated glassware. Use clean, dry glassware. Traces of metal ions can catalyze oxidation. Consider rinsing glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with deionized water and drying.
High temperature. Prepare the solution at room temperature or below. Avoid heating.

Issue 2: I am observing a rapid loss of my starting material in my reaction, even without a color change.

Possible Cause Troubleshooting Step
Formation of non-colored degradation products. Besides indigo, other degradation products like isatin and anthranilic acids can be formed.[1] Use a stability-indicating analytical method, such as HPLC, to monitor the concentration of this compound and detect the appearance of degradation products.
Reaction with the solvent. While DMSO and methanol are common solvents, they are not completely inert. Consider the reactivity of this compound with your chosen solvent under your specific experimental conditions.
Acidic or basic conditions. The oxidation of this compound is pH-dependent. The reaction is reported to be much slower under acidic conditions compared to alkaline conditions.[1] Buffer your reaction mixture if pH control is critical.

Quantitative Data on this compound Stability

The available quantitative data on the stability of this compound is limited, with most studies focusing on aqueous solutions due to its relevance in biological systems and dye formation. The following table summarizes kinetic data for the aerial oxidation of indoxyls.

Solvent/ConditionParameterValueReference
Aqueous, pH 8.0, 20°CFirst-order rate constant (k)1.8 x 10⁻³ to 8 x 10⁻³ s⁻¹[1]
Aqueous, pH 8.0Activation Energy (Ea)15.8 kcal/mol[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Solution of this compound
  • Deoxygenate the Solvent: Take the desired volume of the chosen solvent (e.g., DMSO, methanol) in a clean, dry flask. Sparge the solvent with a steady stream of an inert gas (argon or nitrogen) for at least 30 minutes.

  • Weighing the Compound: In a glovebox or under a stream of inert gas, weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Using a gas-tight syringe, add the deoxygenated solvent to the vial containing this compound. Cap the vial tightly and sonicate briefly if necessary to aid dissolution.

  • Addition of Antioxidant (Optional): If using an antioxidant, prepare a stock solution of the antioxidant (e.g., ascorbic acid, BHT) in the deoxygenated solvent. Add the required volume of the antioxidant stock solution to the this compound solution.

  • Storage and Use: Use the solution immediately. If short-term storage is necessary, keep the vial sealed, protected from light, and at a low temperature (e.g., 0-4°C).

Protocol 2: HPLC Method for Stability Assessment of this compound

This protocol provides a general framework. The specific conditions may need to be optimized for your instrument and specific experimental needs.

  • Objective: To monitor the degradation of this compound over time by measuring the decrease in its peak area and the increase in the peak area of its degradation product, indigo.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). For example, start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 280 nm for this compound and 610 nm for indigo.

  • Procedure:

    • Prepare a solution of this compound in the desired solvent (and with any stabilizers being tested) following Protocol 1.

    • Immediately inject an aliquot (t=0) into the HPLC to determine the initial concentration.

    • Store the solution under the desired experimental conditions (e.g., at room temperature, protected from light).

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Analyze the chromatograms to determine the peak area of this compound and indigo at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

Visualizations

Degradation_Pathway Indol_3_ol This compound (Indoxyl) Indoxyl_Radical Indoxyl Radical Indol_3_ol->Indoxyl_Radical Oxidation (O2) Leucoindigo Leucoindigo (colorless) Indoxyl_Radical->Leucoindigo Dimerization Indigo Indigo (blue) Leucoindigo->Indigo Oxidation (O2)

Caption: Simplified degradation pathway of this compound to Indigo.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prep_Solvent Deoxygenate Solvent Prep_Sample Dissolve this compound (± Antioxidant) Prep_Solvent->Prep_Sample Incubate Incubate under Test Conditions Prep_Sample->Incubate t=0 sample HPLC_Analysis HPLC Analysis (Time Points) Incubate->HPLC_Analysis Data_Analysis Calculate Degradation Rate & Half-life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimization of C-3 Substitution of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the C-3 substitution of indoles.

Troubleshooting Guide

This guide addresses common issues encountered during the C-3 substitution of indoles, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The catalyst may be deactivated by moisture, air, or impurities in the reagents or solvent.• Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).• Use freshly distilled or anhydrous solvents.• Purify reagents prior to use.• Consider a different catalyst that is more robust. For example, in some C-3 arylations, moving from a Pd(OAc)₂/phosphine system to a more specialized ligand can improve yields[1].
2. Unsuitable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting materials or products.• Screen a range of temperatures. For instance, some palladium-catalyzed reactions for C3,C4-disubstituted indoles are sensitive to temperature, with lower temperatures (e.g., 80 °C) sometimes favoring the desired product[1].• Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time at a given temperature.
3. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.• Perform a solvent screen. For example, in the palladium/norbornene-catalyzed synthesis of C3,C4-disubstituted indoles, toluene was found to be the optimal solvent, while more polar solvents like 1,4-dioxane resulted in reduced yields[1]. Conversely, solvent choice can even control regioselectivity between C-2 and C-3 arylation[2].
4. Inappropriate Base: The strength and nature of the base can be critical, especially in reactions involving deprotonation.• Screen different bases (e.g., organic vs. inorganic, varying pKa). For palladium-catalyzed C-3 arylations, bases like Cs₂CO₃ have been shown to be effective[1].
Poor Regioselectivity (e.g., C-2 or N-Substitution) 1. Inherent Substrate Reactivity: While C-3 is the most nucleophilic position, substitution at C-2 can occur, especially if C-3 is blocked or under certain reaction conditions. N-substitution is also a common side reaction.• The use of an N-protecting group can prevent N-alkylation/arylation and sometimes influence C-2/C-3 selectivity[3]. However, the protecting group must be chosen carefully as it can also direct substitution to other positions[3][4].• Solvent choice can be a powerful tool to control regioselectivity. For instance, in some palladium-catalyzed arylations, a switch between C-2 and C-3 selectivity can be achieved by changing the solvent[2][5].
2. Catalyst/Ligand Choice: The steric and electronic properties of the catalyst and ligands can influence which position of the indole ring is most accessible for substitution.• Experiment with different ligands. In a palladium-catalyzed C-3 arylation, the use of a specific dihydroxyterphenylphosphine (DHTP) ligand was crucial for achieving C-3 selectivity with aryl chlorides and triflates[6].
Formation of Bis-Indolylmethane or Other Side Products 1. Reaction Stoichiometry: An excess of the indole starting material relative to the electrophile can lead to the initial product reacting with another molecule of indole.• Adjust the stoichiometry of your reactants. Sometimes, using a slight excess of the electrophile can minimize the formation of bis-indolyl products.
2. Reaction Conditions Favoring Side Reactions: High temperatures or prolonged reaction times can sometimes promote the formation of undesired byproducts.• Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the desired product is formed in maximum yield.
3. In-situ Generation of Reactive Intermediates: Some reactions proceed through intermediates that can lead to side products. For instance, arenesulfonyl indoles can act as precursors to vinylogous imine intermediates, which can then react with various nucleophiles[7].• If you are using a precursor that generates a reactive intermediate, carefully control the reaction conditions to favor the desired reaction pathway. This may involve adjusting the temperature, concentration, or addition rate of reagents.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position of indole generally favored for electrophilic substitution?

The C-3 position of indole is the most electron-rich and nucleophilic position, making it the most reactive site for electrophilic attack. The intermediate formed upon attack at C-3 is more stable because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring[8].

Q2: When should I use an N-protecting group on my indole?

You should consider using an N-protecting group when:

  • You are using a strong base or nucleophile that could deprotonate the N-H group and lead to N-substitution.

  • You want to improve the solubility of the indole substrate.

  • You need to direct the substitution to a different position (e.g., C-2 or C-4)[3][4]. The choice of protecting group is critical as it can influence the outcome of the reaction. For example, a pivaloyl group can direct functionalization to the C-4 position[3].

Q3: How does the choice of catalyst influence the C-3 substitution reaction?

The catalyst plays a crucial role in activating either the indole or the coupling partner and can significantly impact the yield, selectivity, and scope of the reaction.

  • Lewis acids like BF₃·OEt₂ can activate electrophiles, facilitating their reaction with the indole nucleus[9].

  • Transition metals like palladium and copper are widely used in cross-coupling reactions for C-3 arylation and alkylation. The choice of metal, ligand, and additives can be fine-tuned to control the outcome[1][10].

  • Organocatalysts can be used for enantioselective C-3 functionalization by activating the reactants through the formation of chiral intermediates[7].

Q4: What is the role of the solvent in C-3 substitution reactions?

The solvent can influence the reaction in several ways:

  • Solubility: It must dissolve the reactants and catalyst to a sufficient extent.

  • Polarity: The polarity of the solvent can affect the reaction rate and the stability of intermediates. For example, in some palladium-catalyzed reactions, nonpolar solvents like toluene are preferred over polar ones like dioxane[1].

  • Coordinating Ability: Coordinating solvents can interact with the catalyst and influence its activity and selectivity.

  • Regioselectivity: In some cases, the solvent can even control the regioselectivity of the substitution, for instance, directing it to either the C-2 or C-3 position[2][5].

Q5: Can I perform C-3 substitution on a gram scale?

Yes, many C-3 substitution protocols can be scaled up. However, it is important to re-optimize the reaction conditions at a larger scale, as issues like heat transfer and mixing can become more significant. Some published procedures explicitly mention successful gram-scale synthesis[10].

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of C-3 substituted indoles based on published data.

Table 1: Optimization of BF₃·OEt₂ Catalyzed C-3 Alkylation of Indole with Maleimide[9]
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BF₃·OEt₂ (50)DCE601282
2Sc(OTf)₃ (50)DCE601265
3In(OTf)₃ (50)DCE601258
4BF₃·OEt₂ (50)EtOH601245
5BF₃·OEt₂ (50)MeOH601252
6BF₃·OEt₂ (50)MeCN601271
7BF₃·OEt₂ (50)EtOAc601268
8BF₃·OEt₂ (50)Toluene601275
9BF₃·OEt₂ (25)DCE601276
10BF₃·OEt₂ (75)DCE601282
Table 2: Selected Optimization for Pd/Norbornene-Catalyzed C-3,C-4 Disubstituted Indole Synthesis[1]
EntryChange from 'Standard' ConditionYield of 3aa (%)
1None71
225 mol% ligand51
330 mol% ligand65
4PPh₃ as the ligand64
1050 mol% NBE loadingSlightly lower
11Toluene/1,4-Dioxane (1:1)Reduced
121,4-DioxaneReduced

Key Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed C-3 Benzylation of Indoles with Benzylic Alcohols[11]
  • To a round-bottom flask, add the indole (1 mmol) and the benzylic alcohol (0.8 mmol).

  • Add molecular iodine (I₂) (5 mol %, 0.05 mmol, 12.6 mg).

  • Add toluene (2 mL) as the solvent.

  • Stir the reaction mixture at 40 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the desired C-3 benzylated indole.

Protocol 2: BF₃·OEt₂ Catalyzed C-3 Alkylation of Indole with Maleimide[9]
  • In a reaction vessel, combine the indole (1.0 mmol) and the maleimide (1.0 mmol).

  • Add the chosen solvent (5 mL).

  • Add BF₃·OEt₂ (0.5 mmol) as the catalyst.

  • Heat the reaction mixture. The optimal temperature and time may vary depending on the substrates (e.g., 60 °C for 2-6 hours).

  • Monitor the reaction. If the starting material is not fully consumed at room temperature, the temperature can be increased to 60 °C.

  • After completion, perform a standard aqueous workup.

  • Purify the product by column chromatography to yield the 3-indolylsuccinimide.

Visual Guides

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere Yes purify Purify reagents. Use anhydrous solvents. check_reagents->purify No check_temp Is the reaction temperature optimized? check_atmosphere->check_temp Yes inert Use oven-dried glassware. Run under N2 or Ar. check_atmosphere->inert No check_catalyst Is the catalyst active and appropriate? check_temp->check_catalyst Yes optimize_temp Screen a range of temperatures. check_temp->optimize_temp No optimize_catalyst Screen different catalysts/ligands. check_catalyst->optimize_catalyst No success Improved Yield check_catalyst->success Yes purify->check_atmosphere inert->check_temp optimize_temp->check_catalyst optimize_catalyst->success

Caption: Troubleshooting workflow for low product yield.

Decision Tree for Optimizing Regioselectivity

regioselectivity_optimization start Poor Regioselectivity (e.g., C-2 or N-Substitution) n_sub Is N-Substitution observed? start->n_sub add_pg Add an N-protecting group (e.g., Boc, Ts). n_sub->add_pg Yes c2_sub Is C-2 Substitution observed? n_sub->c2_sub No add_pg->c2_sub screen_solvent Perform a solvent screen. (e.g., Toluene vs. Dioxane) c2_sub->screen_solvent Yes re_evaluate Re-evaluate reaction outcome c2_sub->re_evaluate No screen_ligand Screen different catalyst ligands. screen_solvent->screen_ligand screen_ligand->re_evaluate

Caption: Decision tree for improving regioselectivity.

References

Identification of common side products in 1H-Indol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1H-Indol-3-ol (indoxyl).

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning blue/purple upon formation of this compound. What is happening?

A1: The blue or purple coloration is most likely due to the formation of indigo and its isomer, indirubin. This compound, also known as indoxyl, is a highly reactive and unstable intermediate. In the presence of oxygen, it rapidly undergoes oxidative dimerization. The primary product of this dimerization is the intensely blue pigment, indigo. Under certain conditions, an alternative dimerization pathway can lead to the formation of the reddish-purple pigment, indirubin.

Q2: What are the most common side products in the synthesis of this compound?

A2: The most frequently encountered side products are:

  • Indigo: Formed via aerobic oxidation and dimerization of two indoxyl molecules. This is often the most significant side product.

  • Indirubin: An isomer of indigo, formed through the condensation of the keto and enol tautomers of indoxyl. Its formation is favored at lower temperatures.

  • 2-Oxindole: This side product can arise from the rearrangement of an epoxyindole intermediate, which can be formed during certain oxidation reactions of indole.

  • Leucoindigo: This is the reduced, colorless precursor to indigo, formed from the coupling of indoxyl radicals. It is readily oxidized to indigo.[1]

Q3: How can I minimize the formation of indigo and other colored side products?

A3: To minimize the formation of colored dimeric side products, it is crucial to work under anaerobic (oxygen-free) conditions. This can be achieved by:

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere, such as nitrogen or argon.

  • Degassed Solvents: Using solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Low Temperatures: Maintaining low temperatures during the reaction and purification can help to slow down the rate of dimerization.

Q4: My synthesis involves a cyclization reaction to form the indoxyl ring. What are some potential side reactions to be aware of?

A4: In cyclization reactions, such as the Heumann-Pfleger synthesis, which often employ high temperatures and strong bases, potential side reactions can include:

  • Incomplete Cyclization: Starting materials may remain if the reaction conditions are not optimal.

  • Decomposition: The harsh reaction conditions can lead to the decomposition of starting materials and the desired product.

  • Alkylation: The indoxyl anion is a potent nucleophile and can undergo both C-alkylation and O-alkylation if electrophiles are present.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Oxidative dimerization to indigo/indirubin. 2. Decomposition under harsh reaction conditions. 3. Incomplete reaction.1. Ensure strict anaerobic conditions (inert atmosphere, degassed solvents). 2. Optimize reaction temperature and time. Consider milder synthetic routes if possible. 3. Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.
Product is a mixture of blue, purple, and yellow solids Co-formation of indigo (blue), indirubin (purple), and the desired this compound (yellow).1. Improve anaerobic technique during synthesis and work-up. 2. Adjust the reaction temperature; lower temperatures may favor indirubin over indigo, but minimizing both is key. 3. Purification under inert conditions (e.g., in a glovebox) using chromatography may be necessary.
Formation of 2-Oxindole Use of certain oxidizing agents or enzymatic methods that favor its formation.If 2-oxindole is an undesired side product, consider alternative synthetic routes that do not proceed through an epoxyindole intermediate.[3]
Difficulty in isolating pure this compound The high reactivity and instability of the product.1. Isolate the product quickly and at low temperatures. 2. Store the purified product under an inert atmosphere and in the dark to prevent degradation. 3. Consider converting it to a more stable derivative (e.g., an acetate or silyl ether) immediately after synthesis if the free hydroxyl group is not required for the next step.

Experimental Protocols

General Protocol for the Synthesis of this compound via Madelung Synthesis (Conceptual)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions. All procedures should be performed by qualified personnel in a suitable chemical laboratory.

  • Preparation of the Precursor: Synthesize the N-formyl-o-toluidine precursor according to established literature procedures.

  • Reaction Setup:

    • All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

    • The reaction should be performed in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Cyclization:

    • To a solution of the N-formyl-o-toluidine in a suitable high-boiling, anhydrous, and degassed solvent (e.g., diphenyl ether), add a strong base (e.g., sodium amide or potassium tert-butoxide) portion-wise at an elevated temperature.

    • Caution: Strong bases are highly reactive and should be handled with extreme care under an inert atmosphere.

    • Heat the reaction mixture to the required temperature (typically >200 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature under an inert atmosphere.

    • Carefully quench the reaction by the slow addition of a degassed protic solvent (e.g., ethanol), followed by degassed water.

    • Extract the product with a degassed organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and filter under an inert atmosphere.

  • Purification:

    • Concentrate the organic extract under reduced pressure at a low temperature.

    • Purify the crude product by column chromatography on silica gel using degassed solvents, ideally performed in a glovebox.

  • Storage:

    • Store the purified this compound under an inert atmosphere, protected from light and at a low temperature (e.g., in a freezer).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_side_reactions Potential Side Reactions start Start with N-acyl-o-toluidine reaction Cyclization with Strong Base (e.g., NaNH2) at High Temperature start->reaction 1. Inert Atmosphere workup Aqueous Work-up reaction->workup 2. Quench Carefully decomposition Thermal Decomposition reaction->decomposition Excessive Heat/Time extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification 3. Inert Conditions product Pure this compound purification->product dimerization Oxidative Dimerization product->dimerization Presence of O2 indigo Indigo/Indirubin dimerization->indigo

Caption: Workflow for this compound synthesis highlighting critical stages and potential side reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solution Corrective Actions start Low Yield or Impure Product cause1 Is the reaction mixture blue/purple? start->cause1 cause2 Are starting materials present? start->cause2 cause3 Is the product degrading upon isolation? start->cause3 solution1 Improve Anaerobic Technique cause1->solution1 Yes solution2 Optimize Reaction Conditions (Time, Temperature) cause2->solution2 Yes solution3 Purify Under Inert Atmosphere & Store Properly cause3->solution3 Yes

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Overcoming the Instability of (1H-indol-3-yl)methyl Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-indol-3-yl)methyl electrophiles. These intermediates are notoriously unstable, often leading to dimerization, oligomerization, and low product yields. This guide offers insights and practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are (1H-indol-3-yl)methyl electrophiles so unstable?

A1: The instability of (1H-indol-3-yl)methyl electrophiles stems from the high reactivity of the carbocation intermediate that is formed. The indole ring is electron-rich, which can stabilize the adjacent positive charge through resonance. However, this high reactivity also makes them susceptible to rapid, undesired side reactions, primarily dimerization or oligomerization, where the electrophile reacts with another indole molecule.[1][2][3]

Q2: I am observing significant amounts of a polymeric byproduct in my reaction. What is causing this and how can I prevent it?

A2: The formation of polymeric byproducts is a classic sign of the instability of the (1H-indol-3-yl)methyl electrophile.[1][2][3] This occurs when the generated electrophile reacts with the electron-rich indole nucleus of another molecule instead of the intended nucleophile. To prevent this, you can:

  • Utilize Microflow Technology: This is a highly effective method to generate the electrophile in situ and have it react immediately with the nucleophile, minimizing the time it has to undergo side reactions.[1][4]

  • Employ N-Protection: Protecting the indole nitrogen with an electron-withdrawing group can reduce the nucleophilicity of the indole ring, thus decreasing its tendency to react with the electrophile.[5][6]

  • Control Stoichiometry and Addition Rate: Carefully controlling the concentration of the electrophile and adding it slowly to a solution of the nucleophile can favor the desired reaction.

Q3: My attempts to synthesize and isolate (1H-indol-3-yl)methyl halides have failed. Are there reliable methods?

A3: The preparation and isolation of (1H-indol-3-yl)methyl halides are notoriously difficult, and many previously reported methods have been found to be irreproducible.[2][3] These compounds are highly prone to decomposition. The most successful modern approach is to generate these electrophiles in situ in a microflow reactor and use them immediately in the subsequent reaction.[2][3][4]

Q4: What are the advantages of using microflow synthesis for reactions involving (1H-indol-3-yl)methyl electrophiles?

A4: Microflow technology offers several key advantages for handling these unstable intermediates:

  • Rapid Mixing and Reaction: It allows for extremely fast mixing and reaction times, often on the order of seconds or even milliseconds.[3][4]

  • Precise Temperature Control: Excellent heat transfer in microreactors allows for precise control of the reaction temperature.

  • Suppression of Side Reactions: By minimizing the lifetime of the unstable electrophile, dimerization and oligomerization are significantly suppressed, leading to higher yields and purity.[1][4]

  • Improved Reproducibility: The precise control over reaction parameters leads to much higher reproducibility compared to batch synthesis.[1]

Q5: What are some common precursors to generate (1H-indol-3-yl)methyl electrophiles?

A5: Common precursors include:

  • (1H-indol-3-yl)methanols: These are activated in situ to form the electrophile.

  • Gramine and its derivatives: These compounds can be used, but often require high temperatures and long reaction times.[4][7]

  • (1H-indol-3-yl)methyl halides: As mentioned, these are typically generated in situ due to their instability.[2][3]

Troubleshooting Guides

Issue 1: Low to no yield of the desired product, with starting material remaining.
Possible Cause Troubleshooting Step
Inefficient generation of the electrophile. * Increase the temperature if using a thermally activated precursor like a gramine derivative.[4] * For activation of indolylmethanols, ensure the activating agent is fresh and used in the correct stoichiometry.
The electrophile is too unstable under the reaction conditions. * Switch to a microflow synthesis setup for rapid generation and reaction.[3][4] * Consider protecting the indole nitrogen with a suitable protecting group to enhance stability.[5][6]
The nucleophile is not reactive enough. * Use a stronger nucleophile or add a catalyst to activate the nucleophile. * Increase the reaction temperature to promote the nucleophilic attack.
Issue 2: The major product is a dimer or oligomer of the starting indole.
Possible Cause Troubleshooting Step
The concentration of the electrophile is too high. * Use high dilution conditions. * Add the precursor of the electrophile slowly to the reaction mixture containing the nucleophile.
The lifetime of the electrophile is too long. * This is the most common cause. The best solution is to adopt a microflow synthesis approach where the electrophile is generated and consumed in a very short time frame (e.g., 0.02 seconds for generation and 0.1 seconds for reaction).[3][4]
The indole ring is too nucleophilic. * Protect the indole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) to reduce its nucleophilicity.[6]

Data Presentation

Table 1: Comparison of Batch vs. Microflow Synthesis for a Nucleophilic Substitution Reaction

ParameterBatch SynthesisMicroflow Synthesis
Reaction Time Several hours to daysSeconds to minutes
Typical Yield Often low to moderate due to side reactionsHigh to excellent
Reproducibility Can be variableHigh
Key Challenge Dimerization/Oligomerization of the electrophileRequires specialized equipment

Table 2: Optimized Conditions for Microflow Nucleophilic Substitution

ParameterOptimized Value
Generation Time of Electrophile 0.02 seconds
Reaction Time with Nucleophile 0.1 seconds
Temperature 25 °C (Mild Conditions)
Data from studies on the rapid generation of (1H-indol-3-yl)methyl electrophiles.[3][4]

Experimental Protocols

Key Experiment: Microflow-Mediated Nucleophilic Substitution

This protocol describes the general methodology for the rapid generation of a (1H-indol-3-yl)methyl electrophile and its subsequent reaction with a nucleophile using a microflow reactor system.

Materials:

  • (1H-indol-3-yl)methanol derivative (Substrate)

  • Activating agent (e.g., PBr₃ in CH₃CN)

  • Nucleophile solution

  • Microflow reactor system with at least two inlet pumps and a temperature-controlled reaction coil.

Methodology:

  • Solution Preparation: Prepare three separate stock solutions:

    • Solution A: The (1H-indol-3-yl)methanol substrate in a suitable solvent (e.g., CH₃CN).

    • Solution B: The activating agent (e.g., PBr₃) in the same solvent.

    • Solution C: The nucleophile in the same solvent.

  • System Setup:

    • Set up the microflow reactor with two mixing points.

    • Pump Solution A and Solution B to the first mixing point. The residence time in the first reaction coil should be set to allow for the rapid generation of the electrophile (e.g., 0.02 seconds).[3][4]

  • Reaction:

    • The output from the first reaction coil (containing the freshly generated electrophile) is then mixed with Solution C at the second mixing point.

    • The combined stream flows through a second reaction coil with a defined residence time to allow for the nucleophilic substitution to occur (e.g., 0.1 seconds).[3][4]

  • Quenching and Analysis:

    • The reaction mixture exiting the microflow system is collected in a flask containing a quenching agent (e.g., saturated aqueous NaHCO₃).

    • The product is then extracted, purified, and analyzed using standard techniques (e.g., NMR, HPLC, MS).

Visualizations

Instability_Pathway cluster_generation Electrophile Generation cluster_reaction Reaction Pathways IndolylMethanol (1H-indol-3-yl)methanol Electrophile (1H-indol-3-yl)methyl Electrophile (Unstable) IndolylMethanol->Electrophile Activation Activator Activating Agent (e.g., H⁺, PBr₃) Activator->Electrophile DesiredProduct Desired Product Electrophile->DesiredProduct Desired Reaction Dimer Dimer/Oligomer (Side Product) Electrophile->Dimer Undesired Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->DesiredProduct AnotherIndole Another Indole Molecule AnotherIndole->Dimer

Caption: General reaction pathways for (1H-indol-3-yl)methyl electrophiles, highlighting the competition between the desired nucleophilic substitution and undesired dimerization/oligomerization.

Microflow_Workflow cluster_pumps Reagent Delivery cluster_reactor Microflow Reactor PumpA Pump A: (1H-indol-3-yl)methanol Mixer1 Mixer 1 PumpA->Mixer1 PumpB Pump B: Activating Agent PumpB->Mixer1 PumpC Pump C: Nucleophile Mixer2 Mixer 2 PumpC->Mixer2 Coil1 Reaction Coil 1 (Electrophile Generation, ~0.02s) Mixer1->Coil1 Coil1->Mixer2 Coil2 Reaction Coil 2 (Nucleophilic Substitution, ~0.1s) Mixer2->Coil2 Quench Quench & Collection Coil2->Quench Product Purified Product Quench->Product

Caption: Experimental workflow for overcoming the instability of (1H-indol-3-yl)methyl electrophiles using a microflow reactor system.

References

Technical Support Center: Regioselective Synthesis of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of substituted indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during key indole synthesis reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing substituted indoles?

    • What factors generally control regioselectivity in indole synthesis?

    • How can I accurately determine the ratio of regioisomers in my product mixture?

  • Troubleshooting Guides

    • Fischer Indole Synthesis

    • Larock Indole Synthesis

    • Bischler-Möhlau Indole Synthesis

  • Experimental Protocols

    • General Protocol for Fischer Indole Synthesis

    • General Protocol for Larock Indole Synthesis

    • General Protocol for Bischler-Möhlau Indole Synthesis

  • Signaling Pathways and Workflows

    • General Troubleshooting Workflow

    • Fischer Indole Synthesis Mechanism

    • Larock Indole Synthesis Catalytic Cycle

    • Bischler-Möhlau Indole Synthesis Competing Pathways

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted indoles?

A1: Several methods are widely employed for the synthesis of substituted indoles, each with its own advantages and challenges regarding regioselectivity. The most common include:

  • Fischer Indole Synthesis: A versatile and widely used method involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2]

  • Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, which is particularly useful for preparing 2,3-disubstituted indoles.[3][4]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, typically under harsh conditions, and often leads to 2-arylindoles.[5][6]

Other notable methods include the Reissert, Leimgruber-Batcho, and Buchwald modifications.

Q2: What factors generally control regioselectivity in indole synthesis?

A2: Regioselectivity in indole synthesis is primarily controlled by a combination of electronic and steric factors of the reactants and the reaction conditions. Key factors include:

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the arylhydrazines (in Fischer synthesis) or alkynes (in Larock synthesis) can significantly influence the position of cyclization.[7][8]

  • Steric Hindrance: The bulkiness of substituents on the ketone (in Fischer synthesis) or alkyne (in Larock synthesis) can direct the cyclization to the less sterically hindered position.[3][4]

  • Acid Catalyst: In the Fischer indole synthesis, the type and concentration of the acid catalyst can affect the regiochemical outcome, particularly with unsymmetrical ketones.[9]

  • Reaction Temperature and Time: These parameters can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final ratio of regioisomers.

Q3: How can I accurately determine the ratio of regioisomers in my product mixture?

A3: The most common and reliable methods for determining the ratio of regioisomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to determine the isomer ratio by integrating the signals of protons that are unique to each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomers and determine their relative concentrations by integrating the peak areas.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can separate the isomers and provide their relative abundance.

Troubleshooting Guides

Fischer Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Decomposition of starting materials: Phenylhydrazines can be unstable.1. Use freshly prepared or purified phenylhydrazine.
2. Incorrect acid catalyst or concentration: The choice of acid is crucial and substrate-dependent.2. Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂). Vary the acid concentration.[2]
3. Reaction temperature is too low or too high: The reaction requires elevated temperatures but can lead to decomposition if too high.3. Optimize the reaction temperature. Consider microwave irradiation for faster and cleaner reactions.
4. Electron-donating substituents on the carbonyl compound: These can favor a competing heterolytic N-N bond cleavage.[10]4. If possible, modify the substrate. Consider using a stronger acid to promote the desired[11][11]-sigmatropic rearrangement.
Poor regioselectivity with unsymmetrical ketones 1. Inappropriate acid catalyst: Different acids can favor the formation of different regioisomers.1. Vary the acid catalyst and its concentration. For example, the proportion of the 2-substituted indole can increase with higher concentrations of phosphoric oxide in orthophosphoric acid.[9]
2. Steric and electronic effects of the ketone substituents are not well-controlled. 2. If possible, choose a ketone with more pronounced steric or electronic differences between the α-positions to favor one regioisomer.
Formation of multiple side products 1. Aldol condensation of the ketone or aldehyde. 1. Slowly add the carbonyl compound to the reaction mixture.
2. Friedel-Crafts type reactions. 2. Optimize the reaction temperature and consider a less reactive acid catalyst.
3. Presence of a tertiary amine in the substrate. 3. This can complicate the reaction and purification. Consider protecting the amine or using a different synthetic route.[12]
Larock Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities.1. Ensure all reagents and solvents are dry and degassed. Use an inert atmosphere (e.g., argon or nitrogen).
2. Incorrect palladium source or ligand. 2. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.
3. Inefficient oxidative addition with o-bromoanilines. 3. For o-bromoanilines, consider using a more electron-rich phosphine ligand to facilitate oxidative addition.
Poor regioselectivity with unsymmetrical alkynes 1. Substituents on the alkyne have similar steric bulk. 1. To favor the formation of a single regioisomer, use an alkyne with one significantly bulkier substituent. The bulkier group typically directs the other substituent to the C3 position of the indole.[4]
2. Electronic effects of alkyne substituents are not pronounced. 2. Utilize alkynes with strong electron-donating or electron-withdrawing groups to direct the regioselectivity. Diarylacetylenes with electron-withdrawing groups tend to yield indoles with the substituted phenyl moiety at the 2-position, while electron-donating groups favor the 3-position.[8]
3. Functional groups on the alkyne are not providing a directing effect. 3. Ester and Boc-protected amine groups at the homopropargylic position have been shown to exert low to moderate directing effects.[11] Consider alternative directing groups if high regioselectivity is required.
Bischler-Möhlau Indole Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield and/or product decomposition 1. Harsh reaction conditions: This synthesis often requires high temperatures, which can lead to charring and side reactions.[5]1. Consider using milder, more modern protocols, such as those employing microwave irradiation or lithium bromide as a catalyst.[6]
Formation of a mixture of 2-aryl and 3-aryl indoles 1. Competing reaction pathways: The reaction can proceed through different mechanistic pathways leading to both regioisomers.[13]1. The regiochemical outcome is highly substrate-dependent.[13] It may be necessary to screen different aniline and α-halo-ketone starting materials to favor the desired isomer.
2. Reaction conditions favoring one pathway over the other are not optimized. 2. Systematically vary the reaction temperature, time, and solvent to see if the ratio of isomers can be influenced.

Experimental Protocols

General Protocol for Fischer Indole Synthesis
  • Formation of the Hydrazone (optional but recommended):

    • Dissolve the phenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The hydrazone can be isolated by filtration or evaporation of the solvent.

  • Indolization:

    • Add the hydrazone to a solution of the acid catalyst (e.g., polyphosphoric acid, zinc chloride in a high-boiling solvent, or a solution of a Brønsted acid).

    • Heat the reaction mixture, typically to temperatures between 80°C and 200°C, depending on the substrate and catalyst.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Protocol for Larock Indole Synthesis
  • To an oven-dried reaction vessel, add the o-iodoaniline (1.0 eq.), the alkyne (2-5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a base (e.g., K₂CO₃, 2.0 eq.), and a chloride source (e.g., LiCl, 1.0 eq.).[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to the desired temperature (typically 100-120°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Bischler-Möhlau Indole Synthesis
  • Combine the α-bromo-acetophenone (1.0 eq.) and an excess of the aniline (at least 3.0 eq.) in a reaction vessel.

  • Heat the mixture to a high temperature (often >150°C) for several hours.

  • Alternatively, for milder conditions, consider using microwave irradiation.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add a dilute acid to protonate the excess aniline.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Signaling Pathways and Workflows

Troubleshooting_Workflow start Experiment Yields Poor Regioselectivity check_purity Verify Purity of Starting Materials start->check_purity analyze_conditions Analyze Reaction Conditions check_purity->analyze_conditions modify_catalyst Modify Catalyst System (Type, Loading, Ligand) analyze_conditions->modify_catalyst Catalyst-dependent? modify_temp Adjust Reaction Temperature analyze_conditions->modify_temp Temp-sensitive? modify_solvent Change Solvent analyze_conditions->modify_solvent Solvent effects? modify_substrate Modify Substrate (Sterics/Electronics) analyze_conditions->modify_substrate Substrate-controlled? re_evaluate Re-evaluate Results modify_catalyst->re_evaluate modify_temp->re_evaluate modify_solvent->re_evaluate modify_substrate->re_evaluate

Caption: General troubleshooting workflow for poor regioselectivity.

Fischer_Indole_Synthesis cluster_start Starting Materials phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone ketone Aldehyde/Ketone ketone->hydrazone + H⁺ enamine Enamine (Ene-hydrazine) hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclic Aminal diimine->aminal Cyclization indole Indole aminal->indole - NH₃, Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Larock_Indole_Synthesis pd0 Pd(0) pd2_aryl Aryl-Pd(II)-X pd0->pd2_aryl Oxidative Addition (o-haloaniline) pd2_alkyne Alkyne-Aryl-Pd(II) Complex pd2_aryl->pd2_alkyne Alkyne Coordination vinyl_pd Vinyl-Pd(II) Intermediate pd2_alkyne->vinyl_pd Migratory Insertion (Regioselective) palladacycle Six-membered Palladacycle vinyl_pd->palladacycle Intramolecular N-attack indole Indole Product palladacycle->indole Reductive Elimination indole->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Larock Indole Synthesis.

Bischler_Mohlau_Pathways start α-Halo-ketone + Aniline intermediate_A α-Anilino-ketone start->intermediate_A Pathway A intermediate_B α,α-Dianilino-ketone start->intermediate_B Pathway B (excess aniline) product_3_aryl 3-Aryl Indole intermediate_A->product_3_aryl Intramolecular Cyclization imine_intermediate Imine Intermediate intermediate_B->imine_intermediate Elimination of Aniline product_2_aryl 2-Aryl Indole imine_intermediate->product_2_aryl Intramolecular Cyclization

Caption: Competing pathways in the Bischler-Möhlau Synthesis.

References

Controlling tautomeric equilibrium in reactions involving 1H-Indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Indol-3-ol and related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control the tautomeric equilibrium in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of this compound?

A1: this compound exists in a tautomeric equilibrium between two forms: the enol form (this compound) and the more stable keto form (indolin-3-one). The equilibrium can be influenced by various experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Q2: My reaction is yielding the undesired tautomer. What factors control the equilibrium?

A2: The keto-enol tautomeric equilibrium is sensitive to several factors. By manipulating these, you can favor the formation of your desired tautomer. The key factors include:

  • Solvent Polarity: This is one of the most significant factors. Polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form.[1]

  • Temperature: Temperature changes can shift the equilibrium. Higher temperatures may favor the formation of the less stable enol form.

  • pH: The equilibrium can be catalyzed by both acid and base.[2][3] For the related compound indole-3-pyruvic acid, the keto tautomer is favored in water, but the equilibrium can be shifted.[4]

  • Substituents: Electron-donating or electron-withdrawing groups on the indole ring can influence the relative stability of the tautomers.[5]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the enol form.[2][6] Intermolecular hydrogen bonding with protic solvents can also play a significant role.[7]

  • Concentration: Higher concentrations may favor the keto form, while dilution can sometimes shift the equilibrium toward the enol form.

Factors main Tautomeric Equilibrium (Keto <=> Enol) sub1 Solvent main->sub1 sub2 Temperature main->sub2 sub3 pH (Acid/Base Catalysis) main->sub3 sub4 Concentration main->sub4 sub5 Substituents main->sub5 sub6 Hydrogen Bonding main->sub6

Caption: Key factors influencing keto-enol equilibrium.

Q3: How can I experimentally shift the equilibrium to favor the enol (this compound) form?

A3: To favor the enol form, you should aim to destabilize the keto form or stabilize the enol.

  • Use Non-Polar Aprotic Solvents: Solvents like benzene, hexane, or CCl₄ shift the equilibrium toward the enol form.[1] For the similar compound acetoacetic acid, the enol tautomer concentration is significantly higher in CCl₄ (49%) compared to D₂O (<2%).[2]

  • Introduce Stabilizing Groups: Substituents that allow for extended conjugation or intramolecular hydrogen bonding can stabilize the enol tautomer.[6][8][9]

  • Increase Temperature: Higher temperatures can increase the population of the less stable enol form.

Q4: How can I experimentally shift the equilibrium to favor the keto (indolin-3-one) form?

A4: To favor the more stable keto form, you should use conditions that preferentially stabilize it.

  • Use Polar Solvents: Polar solvents, especially polar protic solvents like water, methanol, or DMSO, stabilize the polar carbonyl group of the keto form.[7] The keto form of a novel 1,3,4-thiadiazole derivative was favored in the polar aprotic solvent DMSO.[10]

  • Lower the Temperature: Lower temperatures generally favor the more stable tautomer, which is typically the keto form.

  • Control pH: For the related indole-3-pyruvic acid, dissolution in slightly alkaline solutions almost completely converts the enol to the keto tautomer within minutes.[11]

Troubleshooting Guide

Issue / ObservationProbable CauseSuggested Solution(s)
Low yield of desired tautomer The reaction conditions (solvent, temp, pH) favor the undesired tautomer.1. Change the solvent: Switch to a non-polar solvent (e.g., Toluene, Hexane) to favor the enol form, or a polar solvent (e.g., Water, Methanol, DMSO) to favor the keto form.[7] 2. Adjust the temperature: Try running the reaction at a higher temperature to increase the enol content or a lower temperature for the keto form. 3. Modify the pH: Use acid or base catalysis to shift the equilibrium.[2][3]
Inconsistent tautomeric ratio between batches Minor variations in starting material purity, solvent water content, or temperature.1. Use anhydrous solvents: Ensure solvents are dry, as trace amounts of water can favor the keto form. 2. Standardize temperature control: Use a temperature-controlled reaction vessel. 3. Purify starting materials: Ensure the purity of the this compound precursor is consistent.
Difficulty analyzing the tautomeric mixture Tautomers are rapidly interconverting under the analysis conditions (e.g., in the NMR solvent).1. Use a non-polar NMR solvent: Acquire spectra in a solvent like C₆D₆ or CDCl₃ to slow down interconversion and favor the enol form.[12] 2. Low-temperature NMR: Run the NMR experiment at a lower temperature to "freeze out" the individual tautomers and get separate signals. 3. Use UHPLC-MS: This technique can often separate the tautomers, as demonstrated for indole-3-pyruvic acid.[13]

Experimental Protocols

Protocol 1: Solvent Screening for Tautomeric Control

This protocol outlines a general procedure to determine the effect of different solvents on the tautomeric equilibrium of this compound.

  • Preparation: Prepare stock solutions of this compound in a range of deuterated NMR solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃, C₆D₆).

  • Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).

  • NMR Analysis: Acquire ¹H NMR spectra for each solution.

  • Data Interpretation:

    • Identify characteristic peaks for both the enol and keto forms. For the enol, look for the hydroxyl (-OH) proton and vinylic proton signals. For the keto form, look for the α-protons adjacent to the carbonyl group.

    • Integrate the distinct signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer in the mixture using the formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100.

  • Tabulation: Record the results in a table to compare the tautomeric ratios across different solvents.

Representative Data (Based on Analogous Systems)

SolventPolarityExpected Predominant TautomerRepresentative % Enol (Illustrative)
Water (D₂O)High (Protic)Keto< 5%[2]
DMSO (DMSO-d₆)High (Aprotic)Keto~10-20%[10]
Methanol (CD₃OD)High (Protic)Keto~5-15%
Chloroform (CDCl₃)Low (Aprotic)Enol~40-60%[10]
Benzene (C₆D₆)Non-polarEnol> 80%[7]
Protocol 2: General Workflow for Tautomer-Specific Synthesis

This workflow provides a logical approach to designing an experiment that yields a specific tautomer.

Workflow cluster_conditions Select Experimental Conditions start Define Target Tautomer (Enol or Keto) cond_enol For Enol: - Non-polar solvent - Higher temperature - H-bond acceptors start->cond_enol cond_keto For Keto: - Polar solvent - Lower temperature - pH adjustment start->cond_keto run Run Reaction & Purify Product cond_enol->run cond_keto->run analyze Analyze Tautomeric Ratio (NMR, UHPLC-MS) run->analyze end_success Desired Ratio Achieved (Proceed) analyze->end_success Yes end_fail Optimize Conditions analyze->end_fail No end_fail->cond_enol end_fail->cond_keto

Caption: Workflow for controlling tautomeric outcomes.

References

Technical Support Center: Scalable Synthesis of Bioactive Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of bioactive indole compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of indole compounds, offering potential causes and solutions.

Fischer Indole Synthesis

Question: Why is my Fischer indole synthesis failing or giving very low yields?

Answer:

The Fischer indole synthesis can be sensitive to substrate structure and reaction conditions. Here are common reasons for failure or low yields and how to troubleshoot them:

  • Substrate Effects: Certain substitutions on the phenylhydrazine or the carbonyl compound can hinder the reaction. Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired cyclization. For example, 3-aminoindole synthesis is particularly challenging with this method.

    • Solution: If you suspect substrate incompatibility, consider using a Lewis acid catalyst like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) instead of a Brønsted acid.[1][2] These can sometimes promote the desired cyclization over side reactions. In some cases, a different synthetic route to the target indole might be necessary.

  • Unwanted Side Reactions: The acidic conditions of the Fischer synthesis can promote side reactions such as aldol condensations or Friedel-Crafts type reactions, reducing the yield of the desired indole.[3]

    • Solution: Carefully control the reaction temperature and acid strength.[3] Using a milder acid or a lower reaction temperature may minimize side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to maximize product formation and minimize byproduct formation.

  • Incomplete Hydrazone Formation: The initial step of the Fischer synthesis is the formation of a phenylhydrazone. If this reaction is incomplete, the overall yield will be low.

    • Solution: Ensure equimolar amounts of the phenylhydrazine and carbonyl compound are used. The reaction can be carried out in a suitable solvent like ethanol or acetic acid and heated to ensure complete condensation.[4]

Question: I am observing multiple spots on my TLC during a Fischer indole synthesis. What are the likely byproducts?

Answer:

Besides the desired indole, several byproducts can form during a Fischer indole synthesis:

  • Isomeric Indoles: If an unsymmetrical ketone is used, two different isomeric indoles can be formed.[5]

  • Unreacted Starting Materials: Phenylhydrazine and the carbonyl compound may remain if the reaction has not gone to completion.

  • Products of Side Reactions: As mentioned above, aldol condensation products or other acid-catalyzed side products may be present.[3]

  • Dimers or Polymers: Under harsh acidic conditions, the indole product itself can be susceptible to dimerization or polymerization.

Solution:

  • Reaction Monitoring: Use TLC or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This allows you to stop the reaction at the optimal time before significant byproduct formation occurs.[6][7][8]

  • Purification: Column chromatography is often necessary to separate the desired indole from byproducts. A variety of solvent systems can be employed, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or other more polar solvents.[9] For particularly difficult separations, reverse-phase chromatography may be an option.[10]

Bischler-Möhlau Indole Synthesis

Question: My Bischler-Möhlau synthesis is giving a mixture of regioisomers and the overall yield is low. How can I improve this?

Answer:

The Bischler-Möhlau synthesis is known for its often harsh reaction conditions, low yields, and lack of regioselectivity.[11][12]

  • Regioselectivity: The reaction of an α-haloacetophenone with an aniline can lead to the formation of both 2-aryl and 3-aryl indoles.[13] The ratio of these isomers is highly dependent on the substrates and reaction conditions.[13]

    • Solution: Recent studies have shown that microwave irradiation can sometimes improve the regioselectivity and yield of the Bischler-Möhlau synthesis.[11] The use of specific catalysts, such as lithium bromide, has also been explored to achieve milder reaction conditions.[11] Computational studies can also help predict the likely major regioisomer based on the stability of reaction intermediates.[13]

  • Low Yields: The harsh conditions traditionally used (e.g., high temperatures and strong acids) can lead to decomposition of starting materials and products.[11]

    • Solution: Employing milder conditions, such as those facilitated by microwave heating or alternative catalysts, can help to improve the yield.[11] Careful optimization of the reaction time and temperature is crucial.

Palladium-Catalyzed Indole Synthesis

Question: What are the key parameters to optimize for a scalable palladium-catalyzed indole synthesis?

Answer:

Palladium-catalyzed methods offer a versatile route to a wide range of substituted indoles under relatively mild conditions.[14] Key parameters for optimization and scalability include:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for catalytic activity and stability.

  • Base: The type and amount of base can significantly influence the reaction rate and yield.

  • Solvent: The solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Temperature: While often milder than classical methods, temperature is still a key parameter to optimize for reaction rate and selectivity.

Data Presentation: Optimization of Palladium-Catalyzed Reductive Cyclization

The following table summarizes the optimization of reaction conditions for the synthesis of 2-methylindole from β-methyl-β-nitrostyrene.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
1PdCl₂(CH₃CN)₂ / PhenanthrolineTriethylamineAcetonitrile120248039
2PdCl₂(CH₃CN)₂ / PhenanthrolineTriethylamineDMF12024~100~40

Data adapted from a study on the reductive cyclization of β-nitrostyrenes.[15]

Managing Exothermic Reactions at Scale

Question: My indole synthesis is highly exothermic. How can I manage the heat generated during scale-up?

Answer:

Many indole syntheses, such as the Fischer indole synthesis, can be exothermic.[5] Managing the heat generated is critical for safety and to avoid runaway reactions, especially at larger scales.[16]

  • Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of one of the reactants can help to manage the rate of heat evolution.[16]

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system, such as a cooling jacket or an internal cooling coil. The cooling capacity must be sufficient to remove the heat generated by the reaction.

  • Use of a Flow Reactor: Continuous flow reactors offer excellent heat transfer capabilities due to their high surface-area-to-volume ratio.[17] This allows for better temperature control and can be a safer option for highly exothermic reactions at scale.[16]

  • Dilution: Running the reaction in a larger volume of solvent can help to dissipate the heat more effectively.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my indole synthesis reaction?

A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most indole syntheses.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis and can be used to determine the conversion and the purity of the product at different time points.[6]

Q2: What are the best general techniques for purifying crude indole products?

A2: Column chromatography is the most common and versatile method for purifying indole compounds.[9] The choice of stationary phase (typically silica gel) and mobile phase (eluent) depends on the polarity of the target indole and the impurities.[9] A typical strategy is to start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For very polar indoles, other solvents like methanol or dichloromethane may be required. In some cases, crystallization can be an effective purification technique, especially for obtaining high-purity material.[18]

Q3: Are there any "green" or more sustainable methods for indole synthesis?

A3: Yes, there is growing interest in developing more environmentally friendly methods for indole synthesis. This includes the use of water as a solvent, employing reusable catalysts, and developing one-pot syntheses to reduce waste and energy consumption. Some palladium-catalyzed reactions can be performed under greener conditions compared to classical methods that use harsh acids and high temperatures.[19]

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[4]

  • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the cooled solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid).[2]

  • Heat the reaction mixture to the desired temperature (this will vary depending on the specific substrates and catalyst used) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

Bioactive indole compounds are known to interact with various signaling pathways within cells, contributing to their therapeutic effects. One such important pathway is the PI3K/AKT pathway, which is often dysregulated in cancer.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT_active AKT (Active) PDK1->AKT_active Phosphorylation AKT AKT (Inactive) Downstream Downstream Signaling (Cell Survival, Proliferation) AKT_active->Downstream Bioactive_Indole Bioactive Indole Compound Bioactive_Indole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a bioactive indole compound.

Experimental Workflow

A typical workflow for the scalable synthesis and purification of an indole compound is depicted below.

Indole_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Phenylhydrazine, Ketone) Reaction Reaction (e.g., Fischer Indole Synthesis) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crystallization Crystallization (Optional) Chromatography->Crystallization Final_Product Pure Indole Compound Crystallization->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General workflow for the synthesis, purification, and analysis of indole compounds.

References

Technical Support Center: Interpreting Complex ¹H NMR Spectra of 1H-Indol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex ¹H NMR spectra of 1H-Indol-3-ol derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their spectral characteristics is crucial for accurate structural elucidation and quality control.

I. Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows more signals than expected, or the baseline is noisy.

Possible Cause: The presence of tautomers, impurities, or residual solvent. This compound derivatives can exist in a keto-enol tautomeric equilibrium between the this compound (enol) form and the 1,2-dihydro-3H-indol-3-one (keto) form.

Solution Workflow:

G start Complex/Noisy Spectrum check_impurities Check for Impurities and Residual Solvents start->check_impurities check_tautomers Identify Tautomeric Forms check_impurities->check_tautomers If clean solvent_study Perform Solvent Study check_tautomers->solvent_study Tautomers suspected temp_study Conduct Variable Temperature NMR solvent_study->temp_study end Interpret Spectrum temp_study->end

Figure 1. Troubleshooting workflow for complex ¹H NMR spectra.

Step-by-Step Guide:

  • Identify Impurity Signals: Compare your spectrum to the known chemical shifts of common laboratory solvents and reagents.[1][2][3][4] A table of common impurities is provided below.

  • Recognize Tautomeric Signals: The presence of two distinct sets of signals for the indole core and its substituents may indicate the presence of both the enol (this compound) and keto (1,2-dihydro-3H-indol-3-one) forms. The ratio of these forms is highly dependent on the solvent.[5][6][7]

  • Perform a Solvent Study: Dissolve your compound in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) and acquire ¹H NMR spectra. A change in the ratio of the two sets of signals upon changing the solvent is a strong indicator of tautomerism. Polar, protic solvents tend to favor the keto form, while nonpolar solvents may favor the enol form.[6][7][8]

  • Conduct Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between tautomers and other dynamic processes. If the signals from the two forms coalesce or sharpen at higher temperatures, it indicates an equilibrium that is slow on the NMR timescale at room temperature.[9]

Problem 2: The -OH and -NH proton signals are broad or not visible.

Possible Cause: Chemical exchange with trace amounts of water or other exchangeable protons in the solvent. The rate of exchange can be concentration and temperature-dependent.

Solution Workflow:

G start Broad/Missing -OH/-NH Signals d2o_exchange Perform D₂O Exchange start->d2o_exchange dry_solvent Use Anhydrous Solvent d2o_exchange->dry_solvent Signals disappear low_temp Lower Acquisition Temperature dry_solvent->low_temp reacquire Re-acquire Spectrum low_temp->reacquire

Figure 2. Workflow for resolving broad -OH and -NH signals.

Step-by-Step Guide:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake well, and re-acquire the spectrum. If the broad signals disappear, they can be attributed to exchangeable -OH and -NH protons.

  • Use Anhydrous Solvents: To observe the signals more clearly, ensure your deuterated solvent is anhydrous. Store solvents over molecular sieves to remove residual water.

  • Lower the Temperature: At lower temperatures, the rate of chemical exchange slows down, which can lead to sharper signals for the -OH and -NH protons.

II. Frequently Asked Questions (FAQs)

Q1: How does the keto-enol tautomerism of this compound derivatives affect the ¹H NMR spectrum?

A1: The keto-enol tautomerism results in two distinct species in solution, each with its own set of NMR signals.

  • This compound (Enol form): This form retains the aromatic character of the indole ring. You will typically observe signals for the protons on the aromatic ring and the pyrrole moiety in their expected regions. The C2-H proton signal is a characteristic singlet.

  • 1,2-dihydro-3H-indol-3-one (Keto form): In this form, the aromaticity of the pyrrole ring is lost. The C2 position becomes a methylene group (CH₂), which will appear as two geminally coupled protons, often as a singlet or two doublets depending on the substitution pattern. The signals for the benzene ring protons will also shift.

The ratio of these two forms is solvent-dependent, leading to spectra that can be a superposition of the signals from both tautomers.[5][6][7][10]

Q2: What are the typical ¹H NMR chemical shift ranges for the protons of this compound derivatives?

A2: The chemical shifts are highly dependent on the solvent and the substituents. The following table provides approximate ranges based on available data for related indole structures.

ProtonApproximate Chemical Shift (ppm) in CDCl₃Approximate Chemical Shift (ppm) in DMSO-d₆Notes
N1-H8.0 - 8.510.5 - 11.5Broad singlet, exchangeable with D₂O.
C2-H (Enol)7.0 - 7.57.2 - 7.8Singlet.
C2-H₂ (Keto)~3.5 - 4.5~3.8 - 4.8Often a singlet or two doublets.
C4-H7.5 - 8.07.6 - 8.2Doublet or multiplet.
C5-H7.0 - 7.47.1 - 7.5Triplet or multiplet.
C6-H7.0 - 7.47.1 - 7.5Triplet or multiplet.
C7-H7.5 - 7.87.6 - 8.0Doublet or multiplet.
O-H (Enol)Variable, often broadVariable, often broadExchangeable with D₂O.

Note: This table is a guideline. Actual chemical shifts can vary significantly based on substitution patterns and experimental conditions.

Q3: How can I determine the ratio of keto to enol tautomers from the ¹H NMR spectrum?

A3: You can determine the ratio by integrating well-resolved signals that are unique to each tautomer.

Procedure:

  • Identify a signal corresponding to a proton (or group of protons) in the enol form (e.g., the C2-H singlet).

  • Identify a signal corresponding to a proton (or group of protons) in the keto form (e.g., the C2-H₂ singlet).

  • Integrate both signals.

  • The ratio of the integrals will give you the molar ratio of the two tautomers. For example, if the integral of the enol C2-H is 0.8 and the integral of the keto C2-H₂ (representing 2 protons) is 0.4 (meaning 0.2 per proton), the enol:keto ratio would be 0.8 : 0.2, or 4:1.

Q4: What are some common impurities I might see in my spectrum?

A4: Common impurities include residual solvents from synthesis and purification, as well as starting materials.

Impurity¹H NMR Signal (ppm) in CDCl₃¹H NMR Signal (ppm) in DMSO-d₆
Water~1.56~3.33
Acetone~2.17~2.09
Dichloromethane~5.30~5.76
Ethyl Acetate~1.25 (t), ~2.04 (s), ~4.12 (q)~1.15 (t), ~1.99 (s), ~4.03 (q)
Hexane~0.88, ~1.26~0.86, ~1.25
Toluene~2.36, ~7.17-7.29~2.30, ~7.17-7.28

Reference:[1][2][3][4]

III. Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, you may need to try a different solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample Preparation for Air-Sensitive Compounds

For this compound derivatives that are prone to oxidation or degradation upon exposure to air, the sample should be prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Glassware: Ensure all glassware (vial, NMR tube, pipette) is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere Transfer: Perform all weighing and solvent transfers inside a glovebox or using Schlenk line techniques.

  • Degassed Solvents: Use deuterated solvents that have been degassed by several freeze-pump-thaw cycles.

  • Sealing: Use a J. Young NMR tube or a standard NMR tube with a tightly sealed cap, potentially wrapped with Parafilm for extra protection.

IV. Data Presentation

¹H NMR Data for Selected Indole Derivatives

The following table summarizes ¹H NMR data for 1H-indole-3-carbaldehyde, a structurally related compound, to provide a reference for chemical shifts and coupling constants.

CompoundSolventH-1 (NH)H-2H-4H-5H-6H-7Aldehyde-H
1H-indole-3-carbaldehyde CDCl₃8.79 (s)7.86 (d, J=2.8 Hz)8.33 (m)7.35 (m)7.35 (m)7.45 (m)10.08 (s)
1-Methyl-1H-indole-3-carbaldehyde CDCl₃-7.69 (s)8.35 (d, J=6.6 Hz)7.42 (m)7.42 (m)7.42 (m)10.01 (s)
1-Benzyl-1H-indole-3-carbaldehyde CDCl₃-7.72 (s)8.33 (m)7.35 (m)7.35 (m)7.35 (m)10.01 (s)

Data compiled from[11]

This technical support guide provides a starting point for addressing common challenges in the NMR analysis of this compound derivatives. For more complex issues, consulting advanced NMR textbooks and spectroscopic databases is recommended.

References

Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity observed in newly synthesized indole analogs.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized indole analog shows lower than expected bioactivity in a cell-based assay. What are the initial troubleshooting steps?

A1: Low bioactivity in initial screenings can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Compound-Related Issues:

    • Purity: Impurities can interfere with the assay or even exhibit their own biological activity, leading to misleading results. It is essential to confirm the purity of your compound, as even small amounts of highly potent impurities can skew data.[1]

    • Solubility: Poor aqueous solubility is a common issue with organic small molecules, including many indole derivatives.[2] If your compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to apparent low activity.

    • Stability: The compound may be unstable in the assay buffer, degrading over the incubation period.

  • Assay-Related Issues:

    • Cell Health: The health and viability of the cell line used are paramount. Ensure cells are healthy, within a suitable passage number, and free from contamination.

    • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperatures, or reagent concentrations, can significantly impact the results.

    • Reader Settings: Incorrect settings on the plate reader, such as wavelength or gain, can lead to inaccurate measurements.

  • Target-Related Issues:

    • Target Expression: Confirm that the target protein is expressed at sufficient levels in the cell line being used.

    • Mechanism of Action: The compound may have a mechanism of action that is not compatible with the assay format. For example, a compound that requires metabolic activation will not be active in a biochemical assay with an isolated enzyme.

Q2: How can I determine if compound solubility is the cause of low bioactivity?

A2: Solubility issues are a frequent cause of poor performance in biological assays.[2] Here’s how you can investigate this:

  • Visual Inspection: After adding your compound to the assay medium, visually inspect the wells under a microscope for any signs of precipitation.

  • Solubility Measurement: Perform a formal solubility assessment. Kinetic solubility assays are particularly relevant for in vitro screening, as they mimic the conditions of the biological assay where the compound is introduced from a DMSO stock.[2]

  • Dose-Response Curve Analysis: A non-ideal dose-response curve, such as one that plateaus at a low percentage of inhibition or has a very shallow slope, can be indicative of solubility limitations.

If solubility is identified as an issue, consider the following solutions:

  • Formulation Strategies: Using solubilizing agents or different formulation techniques can enhance the compound's solubility in the assay medium.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on modifying the indole scaffold to improve its physicochemical properties, including solubility.[1]

Q3: What is the impact of compound purity on the observed bioactivity, and how can I assess it?

A3: The purity of a synthesized compound is critical for obtaining reliable biological data.[1] Impurities can lead to several problems:

  • False Negatives: Impurities can interfere with the assay, masking the true activity of your compound.

To assess purity, use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of your sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of your compound and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity assessment (qNMR).

If impurities are detected, purification of the compound is necessary before further biological testing.

Troubleshooting Guides

Guide 1: Troubleshooting Low Potency in a Kinase Inhibition Assay

If your indole analog is designed as a kinase inhibitor but shows low potency (high IC50 value) in an in vitro kinase assay, consider the following troubleshooting steps.

Experimental Protocol: Generic In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine the kinase, a suitable substrate (peptide or protein), and your indole analog at various concentrations.

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[3]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays ([³²P]-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3][4]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Troubleshooting Workflow:

G start Low Potency Observed check_purity 1. Verify Compound Purity & Identity (LC-MS, NMR) start->check_purity check_solubility 2. Assess Compound Solubility in Assay Buffer check_purity->check_solubility Purity OK repurify Repurify Compound check_purity->repurify Impure check_assay_conditions 3. Review Assay Conditions check_solubility->check_assay_conditions Soluble reformulate Reformulate or Modify Scaffold check_solubility->reformulate Insoluble check_atp 3a. ATP Concentration ≈ Km? check_assay_conditions->check_atp check_enzyme 3b. Enzyme Activity Verified? check_atp->check_enzyme Yes adjust_atp Adjust ATP Concentration check_atp->adjust_atp No check_controls 3c. Positive Control Inhibitor Active? check_enzyme->check_controls Yes new_enzyme Source New/Active Enzyme check_enzyme->new_enzyme No troubleshoot_assay Troubleshoot Assay System check_controls->troubleshoot_assay No retest Retest Analog check_controls->retest Yes repurify->retest reformulate->retest adjust_atp->retest new_enzyme->retest troubleshoot_assay->retest

Caption: Troubleshooting workflow for low potency in kinase assays.

Guide 2: Troubleshooting Low Efficacy in a Cell-Based Cytotoxicity Assay

If your indole analog is expected to be cytotoxic but shows low efficacy in an MTT or similar cell viability assay, follow this guide.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of your indole analog and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][7][8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

Troubleshooting Decision Tree:

G start Low Cytotoxicity Observed q1 Is the compound soluble in culture medium? start->q1 q2 Are the cells healthy and proliferating optimally? q1->q2 Yes res1 Reformulate compound or increase DMSO concentration. q1->res1 No q3 Is the incubation time sufficient for the expected mechanism of action? q2->q3 Yes res2 Check cell passage number, viability, and for contamination. q2->res2 No q4 Is the target of the analog expressed in the cell line? q3->q4 Yes res3 Increase incubation time or perform a time-course experiment. q3->res3 No res4 Use a different cell line with known target expression. q4->res4 No end Consider if the compound is truly inactive or has a different mechanism (e.g., cytostatic). q4->end Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No

Caption: Decision tree for troubleshooting low cytotoxicity.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Indole-Based CB1 Receptor Allosteric Modulators

This table summarizes how modifications to an indole-2-carboxamide scaffold affect its potency as a negative allosteric modulator of the CB1 receptor. The data highlights the importance of substituents on the phenyl ring and the indole core.

Compound IDR1 (Indole C3)R2 (Indole C5)R3 (Phenyl C4)IC50 (nM)[10]
1 HHPiperidinyl853
17 HHDiethylamino484
42 HFDiethylamino288
44 MeFDiethylamino185
45 HClDiethylamino79

Data extracted from Zhang et al., 2015.[10] The IC50 values represent the concentration of the compound that inhibits 50% of the response to an agonist.

Table 2: Impact of Physicochemical Properties on the Bioactivity of Indole-Based HIV-1 Fusion Inhibitors

This table illustrates how changes in lipophilicity (cLogP) and other properties can influence the biological activity of bis-indole analogs designed as HIV-1 fusion inhibitors.

Compound IDLinkagecLogPBinding Affinity (K D, µM)[11]Cell-Cell Fusion (EC50, µM)[11]
6a 6-6'5.81.21.1
6j 6-6'6.70.60.2
6k 6-6'7.20.40.3
7a 7-7'5.8>10>10

Data extracted from Dwyer et al., 2014.[11] K D represents the dissociation constant, and EC50 is the half-maximal effective concentration.

Signaling Pathways

Indole analogs are versatile scaffolds that can be designed to target a variety of signaling pathways.[12][13] Understanding the intended pathway is crucial for selecting the appropriate assays and interpreting the results.

PI3K/Akt/mTOR Signaling Pathway

Many indole derivatives have been developed to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[13][14] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation IndoleAnalog Indole Analog IndoleAnalog->PI3K inhibition IndoleAnalog->Akt inhibition IndoleAnalog->mTORC1 inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and differentiation that is often targeted by indole-based inhibitors.[15][16][17][18]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression IndoleAnalog Indole Analog IndoleAnalog->Raf inhibition IndoleAnalog->MEK inhibition

Caption: Indole analogs as inhibitors of the MAPK/ERK signaling pathway.

GPCR Signaling Pathway

Indole derivatives have also been designed as ligands for G-protein coupled receptors (GPCRs), acting as either agonists or antagonists to modulate a wide range of physiological responses.[19][20]

G IndoleAnalog Indole Analog (Ligand) GPCR GPCR IndoleAnalog->GPCR binds to G_protein G-protein GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Modulation of GPCR signaling by an indole analog ligand.

References

Technical Support Center: Optimizing ADMET Properties of Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of indole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why are indole scaffolds prevalent in drug discovery? A1: The indole moiety is a versatile heterocyclic structure found in many bioactive natural compounds and synthetic drug molecules.[1][2] It is considered a "privileged structure" because it can bind to numerous receptors with high affinity, making it a valuable building block for designing drugs that target a wide range of pharmacological classes, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[1][3][4]

Q2: What are the most common ADMET challenges associated with indole-based drug candidates? A2: Common ADMET issues include poor aqueous solubility, metabolic instability, and potential for cardiotoxicity through inhibition of the hERG (human ether-à-go-go-related gene) channel.[5][6][7] The indole ring is often susceptible to oxidative metabolism, and the overall lipophilicity of many indole derivatives can contribute to both poor solubility and hERG binding.[5][8]

Q3: What is the "Rule of Five" and how does it apply to indole-based candidates? A3: The "Rule of Five" is a guideline to evaluate the druglikeness of a compound and its likelihood of having good oral absorption.[9] The rules state that a molecule is more likely to be orally bioavailable if it has: a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.[9] When designing new indole derivatives, these parameters should be calculated to assess potential absorption issues early in the discovery process.

Q4: What is a bioisosteric replacement and how can it be used to improve ADMET properties? A4: A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which can be used to replace parts of a lead compound. The goal of bioisosteric replacement is to create a new molecule with improved ADMET properties while retaining or enhancing biological activity.[10] For indole-based candidates, this could involve replacing the indole core itself with a bioisostere like azaindole or another fused heterocycle to improve metabolic stability or alter solubility.[1][11]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q: My indole-based compound shows very low solubility in aqueous media. What are the potential causes and how can I improve it?

A: Poor aqueous solubility is a common problem that can hinder absorption and lead to variable bioavailability.[6][12] The primary causes are often high lipophilicity (high logP) and strong crystal lattice energy (high melting point).[13]

Troubleshooting Steps:

  • Assess Physicochemical Properties: First, confirm the compound's lipophilicity (logP/logD) and measure its melting point. These data points will help diagnose the root cause.

  • Reduce Lipophilicity: If the logP is high (>5), introduce polar functional groups. This is a classical strategy for improving aqueous solubility.[8] However, be mindful that this can sometimes interfere with the drug-target interaction.[13]

  • Disrupt Crystal Packing: If the compound has a high melting point, its crystal lattice energy is likely contributing to poor solubility. Strategies to disrupt this include:

    • Breaking Planarity and Symmetry: Introducing non-planar groups or creating asymmetry in the molecule can disrupt efficient crystal packing and improve solubility.[13]

    • Salt Formation: For ionizable compounds (acidic or basic), forming a salt is a common and effective method to increase solubility and dissolution rates.[14]

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area, which can improve the dissolution rate.[12] Nanotization, which produces drug nanoparticles with a mean particle size below 1 μm, can be a particularly effective strategy.[12]

  • Formulation Strategies: Employ enabling technologies such as amorphous solid dispersions (ASDs), lipid-based formulations, or cyclodextrin complexation.[14][15] ASDs are a mainstream approach for overcoming poor aqueous solubility by trapping the drug in a higher-energy, amorphous form.[14]

Issue 2: High Metabolic Instability

Q: My indole candidate is rapidly cleared in human liver microsome (HLM) assays. How can I identify the metabolic "hotspot" and improve stability?

A: High metabolic instability leads to a short half-life and poor in vivo exposure. The indole ring itself is electron-rich and susceptible to oxidation by cytochrome P450 (CYP) enzymes.[8]

Troubleshooting Workflow:

cluster_0 start Start: High Clearance in HLM Assay met_id Perform Metabolite Identification Study start->met_id hotspot Identify 'Soft Spot' (Site of Metabolism) met_id->hotspot block Block Metabolism hotspot->block deuterate Deuteration block->deuterate Strategy 1 ewg Introduce Electron- Withdrawing Group (EWG) block->ewg Strategy 2 steric Introduce Steric Hindrance block->steric Strategy 3 bioisostere Bioisosteric Replacement block->bioisostere Strategy 4 resynthesize Synthesize Analogs deuterate->resynthesize ewg->resynthesize steric->resynthesize bioisostere->resynthesize retest Re-evaluate in HLM Assay resynthesize->retest end End: Improved Metabolic Stability retest->end

Caption: A decision workflow for troubleshooting high metabolic instability.

Strategies to Block Metabolism:

  • Deuteration: Replacing a carbon-hydrogen bond at a metabolic soft spot with a stronger carbon-deuterium bond can slow down metabolism (the "kinetic isotope effect").[10][16] This is a subtle modification that is less likely to alter pharmacology.[10]

  • Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., fluorine, chlorine) on or near an electron-rich aromatic ring makes it less susceptible to oxidative metabolism.[8][10]

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme from accessing it.[8]

  • Bioisosteric Replacement: Replace a metabolically labile group with a more stable one. For example, replacing a methyl group on a nitrogen (prone to N-demethylation) by incorporating the nitrogen into a cyclic structure.[16]

Quantitative Example of Improved Metabolic Stability:

CompoundCore StructureKey Modification% Remaining (1h, HLM)Reference
Ko143 Fumitremorgin C analogMethoxy group23%[7]
Compound 2 Benzoyl IndoleBenzoyl at C356%[7]
Compound 8 Benzoyl IndoleSubstituted Benzoyl at C378%[7]
Issue 3: hERG Channel Inhibition

Q: My lead compound shows significant hERG inhibition, indicating a risk for cardiotoxicity. What are the common structural culprits and mitigation strategies?

A: hERG inhibition is a major safety concern. Common features of hERG blockers include high lipophilicity and the presence of a basic amine that can become protonated.[5] Indole-based compounds can be susceptible due to their often aromatic and lipophilic nature.[17]

Mitigation Strategies:

  • Reduce Lipophilicity: This is a primary strategy. Decreasing the cLogP can reduce non-specific binding to the hERG channel.[5] Replacing a lipophilic ring system with a more polar one (e.g., pyridazine with urea) has proven effective.[5][18]

  • Reduce Basicity (pKa): If the molecule contains a basic nitrogen, lowering its pKa can mitigate hERG binding. This can be achieved by:

    • Introducing nearby electron-withdrawing atoms (e.g., fluorine).[5]

    • Replacing a piperidine ring with a morpholine or piperazine ring.[5][18]

  • Introduce Polar/Acidic Groups: Adding a carboxylic acid to create a zwitterion can disrupt the key interactions within the hERG channel pore.[18]

  • Increase Molecular Rigidity: Conformationally constraining a molecule by introducing rigid elements like triple bonds has been shown to reduce hERG affinity in some cases.[19]

Quantitative Example of hERG Mitigation:

Compound SeriesKey ModificationcLogPhERG Inhibition (% @ 10 µM)
Lead Compound Pyridazine ringHigh63%[5]
Optimized Analog Replaced with Urea groupLowerMitigated[5]

Key Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is relevant for early discovery screening.

cluster_1 prep Prepare 10 mM DMSO stock of test compound dispense Dispense DMSO stock into 96-well plate prep->dispense add_buffer Add aqueous buffer (e.g., PBS) to achieve final concentration dispense->add_buffer incubate Incubate plate with shaking (e.g., 24h at room temp) add_buffer->incubate filter Filter to remove precipitated compound incubate->filter analyze Analyze filtrate by LC-MS/MS or HPLC-UV filter->analyze quantify Quantify concentration against a standard curve analyze->quantify

Caption: General workflow for a kinetic aqueous solubility assay.

Methodology:

  • A high-concentration stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • The stock solution is added to a 96-well plate.

  • An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added, and the plate is shaken for a set period (e.g., 18-24 hours) to allow equilibrium to be reached.

  • The resulting mixture is filtered to remove any precipitated compound.

  • The concentration of the compound remaining in the filtrate (the soluble portion) is determined by a suitable analytical method like LC-MS or HPLC-UV by comparing it against a calibration curve.[6]

Protocol 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)

This in vitro assay is used to assess a compound's vulnerability to metabolism by Phase I enzymes (like CYPs).[20]

Methodology:

  • Incubation Preparation: The test compound is added to a solution containing human liver microsomes and buffer at 37°C.[21]

  • Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.[16]

  • Calculation: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 3: Metabolite Identification

This experiment identifies the structures of metabolites formed from a parent drug.

Methodology:

  • Incubation: The parent compound is incubated with a metabolically active system, such as liver microsomes or hepatocytes, for a sufficient period to allow metabolite formation.[22]

  • Sample Preparation: The reaction is quenched, and the sample is processed to concentrate the metabolites.

  • Analysis: The sample is analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).[16][22]

  • Data Interpretation: The mass-to-charge ratio (m/z) of the parent drug is compared to new signals in the chromatogram. The mass shift indicates the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). Further fragmentation analysis (MS/MS) is used to pinpoint the location of the modification on the molecule.[23] Analytical techniques like HPLC and GC-MS are commonly used for these studies.[23]

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 1H-Indol-3-ol Versus Other Hydroxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Hydroxylated indole derivatives, in particular, serve as versatile intermediates and key structural motifs in compounds with significant biological activity, including neurotransmitters like serotonin (derived from 5-hydroxyindole) and psychedelic tryptamines like psilocin (a 4-hydroxyindole derivative).[2][3]

This guide provides an objective comparison of the synthetic chemistry of 1H-indol-3-ol (also known as indoxyl) and its more stable phenolic isomers: 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole. We will explore their distinct reactivity profiles, common synthetic routes, and applications, supported by experimental data and detailed protocols.

This compound: A Reactive Intermediate

This compound is unique among its isomers due to its existence in a keto-enol tautomeric equilibrium with indolin-2-one (oxindole). The enol form, this compound, is highly reactive and susceptible to oxidation, which dictates its synthetic applications, most famously in the production of indigo dye. Its instability makes it more of a transient intermediate than a stable building block compared to other hydroxyindoles.

tautomerism Indolin_2_one Indolin-2-one (Keto Form) Indol_3_ol This compound (Enol Form) Indolin_2_one->Indol_3_ol Equilibrium

Caption: Keto-enol tautomerism of this compound.

Recent studies have highlighted the role of the enol tautomer of related compounds, like indole-3-pyruvic acid, as a crucial factor in their biological activity and reactivity with free radicals.[4][5] This inherent reactivity makes this compound a challenging but potent synthetic tool for specific transformations.

Phenolic Hydroxyindoles: Stable Synthetic Building Blocks

In contrast to this compound, the 4-, 5-, 6-, and 7-hydroxyindoles are stable, aromatic compounds where the hydroxyl group is attached to the benzene ring. This structural difference leads to distinct and more controlled reactivity, making them highly valuable precursors in multi-step syntheses.

Synthesis of Phenolic Hydroxyindoles

A variety of classical and modern synthetic methods have been developed to access these isomers regioselectively. The choice of method often depends on the desired substitution pattern.

Synthetic Method Target Isomer(s) Key Reactants Notes
Nenitzescu Synthesis 5-HydroxyindolesBenzoquinone, β-aminocrotonic esterA classic and reliable method for producing 5-hydroxyindole derivatives.[2][6]
Bischler-Möhlau Reaction 4- & 6-Hydroxyindolesm-Aminophenol, α-hydroxyketone (e.g., benzoin)Often produces a mixture of 4- and 6-hydroxy isomers. Modified conditions can improve yields and reduce byproducts.[3][7]
Bartoli Synthesis 7-HydroxyindolesOrtho-substituted nitroarenes, vinyl Grignard reagentsParticularly useful for accessing 7-substituted indoles.[2][8]
Fischer Indole Synthesis VariousArylhydrazines, aldehydes/ketonesA versatile method, though yields can be low with ortho-substituted hydrazines.[2][9]
Palladium-Catalyzed Cyclization Variouso-Iodoanilines, alkynesModern methods offer high efficiency and functional group tolerance for various isomers, including 4-hydroxyindole.[10][11]
Comparative Reactivity and Functionalization

The position of the hydroxyl group significantly influences the electronic properties of the indole ring, directing the outcome of subsequent functionalization reactions. The hydroxyl group itself can be readily converted to other functionalities, allowing for scaffold extension or cross-coupling reactions.[12]

  • 4-Hydroxyindole : An important intermediate for psychoactive compounds like psilocybin.[13] Its synthesis can be achieved through various routes, including palladium-catalyzed cyclizations.[10]

  • 5-Hydroxyindole : The precursor to serotonin and its many analogues.[12] The Nenitzescu reaction is a primary route for its synthesis.[6] It is a versatile building block for compounds targeting 5-lipoxygenase, an enzyme involved in inflammatory diseases.[14]

  • 6-Hydroxyindole : Used as a reactant for preparing potential anticancer immunomodulators and HIV inhibitors.[15] It can be synthesized from 6-phenylmethoxyindole via catalytic hydrogenation or through a modified Bischler reaction.[3][16]

  • 7-Hydroxyindole : A known inhibitor of multidrug efflux pumps in bacteria, suggesting potential applications in overcoming antibiotic resistance.[17] The Bartoli synthesis is a key method for its preparation.[2]

The following workflow illustrates a typical path from a starting aniline to a functionalized hydroxyindole derivative, relevant for drug discovery programs.

synthetic_workflow cluster_synthesis Isomer Synthesis cluster_functionalization Scaffold Modification Start Substituted Aniline/Nitroarene NamedRxn Named Reaction (e.g., Nenitzescu, Bartoli) Start->NamedRxn Hydroxyindole Hydroxyindole Isomer (e.g., 5-Hydroxyindole) NamedRxn->Hydroxyindole Functionalization Functionalization (e.g., C-H Activation, Cross-Coupling) Hydroxyindole->Functionalization Derivative Functionalized Derivative Functionalization->Derivative Target Bioactive Target Molecule Derivative->Target

Caption: Generalized workflow for hydroxyindole synthesis and functionalization.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for synthetic chemistry. Below are representative protocols for the synthesis of specific hydroxyindole isomers.

Protocol 1: Synthesis of 6-Hydroxyindole via Catalytic Hydrogenation

This protocol details the deprotection of a benzyl-protected 6-hydroxyindole.[16]

Reactants:

  • 6-Phenylmethoxyindole (3.93 g, 17.6 mmol)

  • Acetone (350 mL)

  • 10% Palladium on carbon (0.80 g)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Suspend 6-phenylmethoxyindole in acetone in a reaction flask under a nitrogen atmosphere and cool in an ice bath.

  • Add 10% Palladium on carbon to the suspension.

  • Replace the nitrogen atmosphere with hydrogen by alternately placing the flask under vacuum and introducing H₂ from a balloon.

  • Remove the ice bath and stir the reaction mixture under a positive H₂ pressure for 16 hours at room temperature.

  • Cool the reaction mixture in an ice bath and reintroduce a nitrogen atmosphere.

  • Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate in vacuo.

  • Purify the crude product by chromatography on silica gel to yield 6-hydroxyindole. Expected Yield: 1.70 g (73%).[16]

Protocol 2: Modified Bischler-Möhlau Synthesis of 4- and 6-Hydroxy-2,3-diphenylindoles

This modified procedure allows for the simultaneous synthesis of 4- and 6-hydroxyindoles from m-aminophenol at a lower temperature to improve yields.[3]

Reactants:

  • 3-Aminophenol (3 equiv.)

  • Benzoin (1 equiv.)

  • Hydrochloric acid (10M, 1.5 mL per 0.082 mmol of aminophenol)

Procedure:

  • Add benzoin to molten 3-aminophenol.

  • Add hydrochloric acid to the mixture.

  • Heat the reaction mixture for 30 minutes at 135 °C. Water is removed during the reaction using a weak vacuum and a Dean-Stark apparatus.

  • After cooling, proceed with workup and purification.

  • Separate the resulting mixture of 4-hydroxyindole and 6-hydroxyindole derivatives using column chromatography (e.g., CH₂Cl₂:C₆H₁₄ 1:1 for the 4-hydroxy isomer, followed by CH₂Cl₂:MeOH 20:1 for the 6-hydroxy isomer).[3]

Applications in Drug Discovery: A Signaling Pathway Perspective

Hydroxyindoles are not merely synthetic curiosities; they are integral to biologically active molecules that modulate critical signaling pathways. Serotonin (5-hydroxytryptamine), derived from 5-hydroxyindole, is a key monoamine neurotransmitter involved in regulating mood, appetite, and sleep. Its signaling is a primary target for antidepressants (SSRIs) and other CNS drugs.

serotonin_pathway Presynaptic Presynaptic Neuron Receptor 5-HT Receptor Presynaptic->Receptor Binding Postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) (from 5-Hydroxyindole) FiveHTP->Serotonin AADC Vesicle Vesicle Storage Serotonin->Vesicle Vesicle->Presynaptic Release Receptor->Postsynaptic Signal Transduction Reuptake Reuptake Transporter (SERT) Receptor->Reuptake Dissociation Reuptake->Presynaptic Recycling

Caption: Simplified serotonin signaling pathway.

Recent research also identifies 3-, 6-, and 7-hydroxyindoles as potent inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases, highlighting their potential as therapeutic agents.[18] This underscores the importance of developing robust synthetic routes to access specific isomers for structure-activity relationship (SAR) studies.

Summary and Outlook

The synthetic utility of hydroxyindoles is highly dependent on the position of the hydroxyl group. This compound is a reactive, unstable intermediate governed by keto-enol tautomerism, while the phenolic isomers are stable and versatile building blocks.

Isomer Stability Key Reactivity Primary Synthetic Access Key Applications
This compound Low (Tautomerizes)Oxidation, Electrophilic reactions at C-2Hydrolysis of precursorsDyes (Indigo), Reactive intermediate
4-Hydroxyindole HighAromatic electrophilic substitution, O-functionalizationBischler, Pd-catalyzed cyclization[3][10]Psychedelics (Psilocin), CNS agents[3]
5-Hydroxyindole HighAromatic electrophilic substitution, O-functionalizationNenitzescu reaction[6]Neurotransmitters (Serotonin), Anti-inflammatories[12][14]
6-Hydroxyindole HighAromatic electrophilic substitution, O-functionalizationBischler, Deprotection[3][16]Anticancer, Antiviral agents[15]
7-Hydroxyindole HighAromatic electrophilic substitution, O-functionalizationBartoli synthesis[2]Antibiotic resistance modulators, Ferroptosis inhibitors[17][18]

The continued development of regioselective and efficient synthetic methods, particularly those employing modern catalytic approaches like C-H activation, will further expand the chemical space accessible from these valuable scaffolds.[19] As our understanding of biological pathways deepens, the demand for diverse and specifically functionalized hydroxyindoles will undoubtedly grow, driving further innovation in their synthesis and application in the development of next-generation therapeutics.

References

A Spectroscopic Showdown: Unveiling the Tautomeric Dance of 1H-Indol-3-ol and its Keto Form

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the enol (1H-Indol-3-ol) and keto (1,2-dihydro-3H-indol-3-one) tautomers of the indole-3-ol system, providing researchers, scientists, and drug development professionals with key data for their identification and characterization.

The tautomeric equilibrium between the enol form, this compound (also known as 3-hydroxyindole), and its corresponding keto form, 1,2-dihydro-3H-indol-3-one (also known as oxindole), is a fundamental aspect of indole chemistry. The keto form is significantly more stable and, therefore, the predominantly observed species under most conditions. The transient nature of the enol form makes its direct experimental characterization challenging. This guide presents a comparative analysis of the key spectroscopic features of both tautomers, leveraging experimental data for the stable keto form and theoretical data for the elusive enol form.

Tautomeric Equilibrium

The relationship between this compound and its keto tautomer can be visualized as a dynamic equilibrium.

Caption: Tautomeric equilibrium between this compound and 1,2-dihydro-3H-indol-3-one.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for both tautomers. The data for 1,2-dihydro-3H-indol-3-one is based on experimental observations, while the data for this compound is derived from theoretical calculations due to its instability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Proton PositionThis compound (Calculated)1,2-dihydro-3H-indol-3-one (Experimental)Key Differences
N-H ~8.1 (broad s)~8.2 (broad s)Similar chemical shift, but the enol N-H is part of an aromatic pyrrole ring.
C2-H ~6.8 (s)3.5 (s, 2H)The enol has a vinylic proton at C2, while the keto form has a methylene group (CH₂). This is a major distinguishing feature.
Aromatic H's 7.0 - 7.6 (m)6.9 - 7.3 (m)The aromatic protons of the benzene ring appear in a similar region for both tautomers, but with distinct splitting patterns due to the different electronic environments.
O-H ~5.5 (broad s)-The presence of a hydroxyl proton signal is characteristic of the enol form.

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon PositionThis compound (Calculated)1,2-dihydro-3H-indol-3-one (Experimental)Key Differences
C2 ~120~36The C2 carbon is sp² hybridized in the enol and sp³ hybridized in the keto form, resulting in a significant upfield shift for the keto tautomer.
C3 ~145 (C-OH)~175 (C=O)The C3 carbon is part of a C=C-OH group in the enol, while it is a carbonyl carbon in the keto form, leading to a substantial downfield shift for the keto tautomer.
Aromatic C's 110 - 140110 - 145The chemical shifts of the benzene ring carbons are broadly similar, but with subtle differences reflecting the overall electronic structure.
Vibrational and Electronic Spectroscopy

Table 3: Comparative IR and UV-Vis Spectroscopic Data

Spectroscopic TechniqueThis compound (Calculated)1,2-dihydro-3H-indol-3-one (Experimental)Key Differences
IR (cm⁻¹) ~3600 (O-H stretch, sharp), ~3450 (N-H stretch), ~1640 (C=C stretch)~3300 (N-H stretch, broad), ~1700 (C=O stretch, strong)The most prominent differences are the presence of an O-H stretch in the enol and a strong carbonyl (C=O) stretch in the keto form. The N-H stretch in the keto form is typically broader due to hydrogen bonding.
UV-Vis (λmax, nm) ~280, ~220~290, ~250The keto form generally exhibits a slight red shift (longer wavelength) in its absorption maxima compared to the enol form due to the presence of the carbonyl chromophore.
Mass Spectrometry

Table 4: Comparative Mass Spectrometry Data

TautomerMolecular Ion (m/z)Key Fragmentation Pathways
This compound 133.0477Expected to show loss of CO, similar to other hydroxy-substituted aromatic compounds.
1,2-dihydro-3H-indol-3-one 133.0477Typically shows a strong molecular ion peak. Fragmentation often involves the loss of CO, followed by subsequent fragmentation of the resulting radical cation.

Both tautomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum. However, their fragmentation patterns under techniques like Electron Ionization (EI) could differ, reflecting their distinct structures.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, applicable to the characterization of the stable 1,2-dihydro-3H-indol-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with KBr and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesis/Isolation of Indole Derivative nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis ms Mass Spectrometry synthesis->ms nmr_analysis Analyze NMR: - Presence of CH₂ or vinylic H at C2 - Presence of OH signal - Carbonyl vs. C-OH signal nmr->nmr_analysis ir_analysis Analyze IR: - Presence of C=O or O-H stretch ir->ir_analysis uv_vis_analysis Analyze UV-Vis: - Compare λmax uv_vis->uv_vis_analysis ms_analysis Analyze MS: - Confirm Molecular Weight - Analyze Fragmentation ms->ms_analysis conclusion Identify Dominant Tautomer nmr_analysis->conclusion ir_analysis->conclusion uv_vis_analysis->conclusion ms_analysis->conclusion

Caption: Workflow for the spectroscopic analysis and identification of indole tautomers.

A Comparative Analysis of the Biological Activities of 1H-Indol-3-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of 1H-Indol-3-ol analogs, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

The versatile nature of the 1H-indole-3-carbaldehyde and its derivatives allows for a multitude of chemical modifications, leading to a diverse range of pharmacological properties. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Structural modifications, such as substitutions on the indole ring or alterations of the aldehyde group, have been shown to significantly influence the biological efficacy of these compounds.[1]

Quantitative Analysis of Biological Activities

To facilitate a direct comparison of the therapeutic potential of various this compound analogs, the following tables summarize key quantitative data from a range of biological assays.

Table 1: Anticancer Activity of this compound Analogs

The anticancer potential of several this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT116 (Colon Carcinoma)6.43 ± 0.72[2][3]
A549 (Lung Adenocarcinoma)9.62 ± 1.14[2][3]
A375 (Melanoma)8.07 ± 1.36[2][3]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast Cancer)13.2[4]
MDA-MB-468 (Breast Cancer)8.2[4]
1H‐indol‐3‐yl‐N‐phenylacetamide derivative (F4, C-4 chloro)MCF-7 (Breast Cancer)12.97[5]
1H‐indol‐3‐yl‐N‐phenylacetamide derivative (F5, C-4 bromo)MCF-7 (Breast Cancer)10.62[5]
Spirooxindole-based N-alkylated maleimide (43a)MCF-7 (Breast Cancer)3.88 - 5.83[6]
Spirooxindole-based N-alkylated maleimide (43b)MCF-7 (Breast Cancer)3.88 - 5.83[6]
Nortopsentin Analog (3d)NCI-60 Cell Line PanelLow µM to nM range[7]
Nortopsentin Analog (3k)NCI-60 Cell Line PanelLow µM to nM range[7]
Table 2: Antimicrobial Activity of this compound Analogs

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Tris(1H-indol-3-yl)methylium salt derivative (2)Gram-positive bacteria0.13[8][9][10]
Tris(1H-indol-3-yl)methylium salt derivative (3)Gram-positive bacteria0.13[8][9][10]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Staphylococcus aureus< 1[11]
Candida albicans3.9[11]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9[11]
Candida albicans3.9[11]
Indole-1,2,4 triazole conjugate (6f)Candida albicans2[12]
Indole-thiourea hybridMycobacterium tuberculosis< 1.0[13]
Thiophene and imidazole ring-containing indole derivative (4)Antifungal activity< 6
Table 3: Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of this compound analogs are critical for their potential in treating a range of diseases.

Compound/AnalogAssayActivityReference
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Lipid Peroxidation InhibitionIC50: 135 ± 9 µM[14]
Perakine N4-oxideCOX-2 Inhibition94.77%[6]
Raucaffrinoline N4-oxideCOX-2 Inhibition88.09%[6]
Vinorine N4-oxideCOX-2 Inhibition94.05%[6]
Ethenyl indole with hydroxy substituentDPPH Radical ScavengingIC50: ~24 µM[15]
MelatoninABTS Radical ScavengingTEAC: High[1][16]
5-HydroxytryptophanABTS Radical ScavengingTEAC: High[1][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activities of this compound analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[17]

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is administered into the right hind paw of the rats to induce inflammation and edema.[17]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

Signaling Pathway Visualizations

Understanding the molecular mechanisms underlying the biological activities of this compound analogs is crucial for targeted drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these compounds.

PI3K/Akt/mTOR Signaling Pathway

Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are known to modulate the PI3K/Akt/mTOR signaling pathway, which is often deregulated in cancer.[18][19][20][21] This pathway plays a critical role in cell survival, growth, and proliferation.[22]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indole This compound Analogs Indole->PI3K Inhibits Indole->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to exert their anticancer effects by modulating this pathway.[23][24][25]

MAPK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Indole This compound Analogs Indole->Raf Inhibits Indole->MEK Inhibits

Caption: MAPK signaling cascade and inhibitory action of this compound analogs.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer agents from a library of this compound analogs involves a systematic workflow.

Experimental_Workflow Library Compound Library PrimaryScreen Primary Screening (e.g., MTT Assay) Library->PrimaryScreen HitCompounds Hit Compounds PrimaryScreen->HitCompounds DoseResponse Dose-Response & IC50 Determination HitCompounds->DoseResponse LeadCandidates Lead Candidates DoseResponse->LeadCandidates Mechanism Mechanism of Action Studies LeadCandidates->Mechanism InVivo In Vivo Testing Mechanism->InVivo

Caption: A typical workflow for the screening of this compound analogs for anticancer activity.

References

Unveiling Molecular Identity: A Guide to Validating Spectroscopic Data of 1H-Indol-3-ol with DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 1H-Indol-3-ol, a key heterocyclic compound, presents a compelling case for the synergy between experimental spectroscopy and computational chemistry. This guide provides an objective comparison of experimental spectroscopic data with theoretical values obtained from Density Functional Theory (DFT) calculations, offering a robust framework for validating molecular structures.

The inherent tautomerism of this compound, existing in equilibrium with its keto form (indoxyl), adds a layer of complexity to the interpretation of its spectroscopic signatures. DFT calculations serve as a powerful tool to dissect these complexities, enabling the theoretical prediction of spectra for individual tautomers and thus aiding in the assignment of experimental signals.

Comparative Analysis of Spectroscopic Data

The validation of experimental data through computational methods hinges on the level of agreement between the two. Below, we present a summary of typical quantitative data for indole derivatives, illustrating the expected correlation between experimental and DFT-calculated spectroscopic values. While specific comprehensive experimental data for the pure enol form of this compound is limited due to its tautomeric equilibrium, the data for closely related and structurally rigid indole derivatives provide a strong benchmark for the accuracy of the computational methods.

UV-Vis Absorption Maxima (λmax)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions. The comparison below, for representative indole derivatives, demonstrates the predictive power of this approach.

CompoundExperimental λmax (nm)Calculated λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p))Solvent
Indole270268Methanol
Indole-3-carboxylic acid285282Ethanol
1-Methylindole282279Acetonitrile

Note: The accuracy of the calculated λmax can be influenced by the choice of functional, basis set, and the solvent model employed.

Infrared (IR) Vibrational Frequencies

DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

CompoundExperimental IR Peak (cm-1)AssignmentCalculated IR Peak (cm-1) (B3LYP/6-311++G(d,p), scaled)
Indole3410N-H stretch3405
1615C=C stretch (benzene ring)1610
Indole-3-carbaldehyde1660C=O stretch1655
3350N-H stretch3345

Note: The table presents selected key vibrational modes for illustrative purposes.

1H and 13C NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts. The calculated values are typically referenced against a standard, such as Tetramethylsilane (TMS).

1H NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonIndole (Experimental)Indole (Calculated, GIAO/B3LYP/6-311++G(d,p))
H18.108.05
H26.526.48
H37.217.18

13C NMR Chemical Shifts (δ, ppm) in CDCl3

CarbonIndole (Experimental)Indole (Calculated, GIAO/B3LYP/6-311++G(d,p))
C2102.2101.9
C3124.7124.5
C3a128.1127.8

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the validation process, detailed methodologies for both experimental data acquisition and computational modeling are crucial.

Experimental Protocols
  • Sample Preparation : this compound and other indole derivatives are typically dissolved in appropriate deuterated solvents (for NMR) or spectroscopic grade solvents (for UV-Vis and IR) at a concentration of approximately 1-10 mg/mL.

  • UV-Vis Spectroscopy : Absorption spectra are recorded on a double-beam UV-Vis spectrophotometer in a quartz cuvette with a 1 cm path length, typically scanning from 200 to 400 nm.

  • FT-IR Spectroscopy : Infrared spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be measured as thin films between salt plates.

  • NMR Spectroscopy : 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for 1H). Chemical shifts are reported in parts per million (ppm) relative to TMS.

DFT Calculation Protocols
  • Geometry Optimization : The molecular geometry of this compound and its tautomer, indoxyl, is optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface.

  • Solvent Effects : The influence of the solvent is incorporated using the Polarizable Continuum Model (PCM).

  • UV-Vis Spectra Calculation : Vertical excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model.

  • IR Spectra Calculation : Vibrational frequencies and intensities are calculated at the B3LYP/6-311++G(d,p) level. The calculated frequencies are typically scaled by a factor of ~0.96 to improve agreement with experimental data.

  • NMR Spectra Calculation : Magnetic shielding tensors are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level. The calculated chemical shifts are then obtained by referencing the isotropic shielding values to the calculated shielding of TMS at the same level of theory.

Workflow for Validating Experimental Data with DFT

The following diagram illustrates the logical workflow for the validation of experimental spectroscopic data of a tautomeric molecule like this compound using DFT calculations.

DFT_Validation_Workflow cluster_exp Experimental Analysis cluster_dft DFT Calculations Exp_Sample This compound Sample Exp_UV UV-Vis Spectroscopy Exp_Sample->Exp_UV Exp_IR IR Spectroscopy Exp_Sample->Exp_IR Exp_NMR NMR Spectroscopy Exp_Sample->Exp_NMR Exp_Data Experimental Spectra Exp_UV->Exp_Data Exp_IR->Exp_Data Exp_NMR->Exp_Data Compare Comparison & Analysis Exp_Data->Compare Tautomers Define Tautomers (this compound & Indoxyl) Opt_Freq Geometry Optimization & Frequency Calculation Tautomers->Opt_Freq TDDFT TD-DFT for UV-Vis Opt_Freq->TDDFT IR_Calc IR Frequency Calculation Opt_Freq->IR_Calc NMR_Calc NMR (GIAO) Calculation Opt_Freq->NMR_Calc Calc_Data Calculated Spectra (for each tautomer) TDDFT->Calc_Data IR_Calc->Calc_Data NMR_Calc->Calc_Data Calc_Data->Compare Validation Validated Molecular Structure & Tautomer Contribution Compare->Validation

Workflow for DFT-based spectroscopic data validation.

By following this integrated approach, researchers can achieve a higher degree of confidence in their structural assignments and gain deeper insights into the electronic and vibrational properties of complex molecules like this compound.

A Comparative Analysis of the Reactivity of 1H-Indol-3-ol and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1H-Indol-3-ol (indoxyl) and other key indole derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the subtle yet significant differences in their chemical behavior. This document is intended to assist researchers in selecting the appropriate indole scaffold for their specific synthetic and drug discovery endeavors.

Executive Summary

Indole and its derivatives are fundamental heterocyclic motifs in a vast array of natural products and pharmaceutical agents. Their rich chemistry, primarily centered around the electron-rich pyrrole ring, allows for diverse functionalization. This guide focuses on the comparative reactivity of this compound, a unique derivative existing in keto-enol tautomerism, with other common indoles in two key reaction types: electrophilic substitution and oxidation. While indole itself is highly reactive towards electrophiles at the C3 position, the presence of a hydroxyl group at this position in this compound significantly alters its reactivity profile, leading to different products and reaction pathways.

Comparative Reactivity in Electrophilic Substitution

Electrophilic substitution is a cornerstone of indole chemistry, typically occurring at the nucleophilic C3 position.[1] However, the reactivity and regioselectivity are highly dependent on the substituents on the indole ring.

Reactivity Trends

The electron-rich nature of the indole ring makes it significantly more reactive than benzene in electrophilic aromatic substitution reactions. The general order of reactivity for electrophilic attack is C3 > N1 > C2 > C6 > C4 > C5 > C7. The presence of electron-donating groups (EDGs) on the indole nucleus further enhances this reactivity, while electron-withdrawing groups (EWGs) decrease it.

This compound (indoxyl) exists in equilibrium with its keto tautomer, 3-keto-indoline. This tautomerism plays a crucial role in its reactivity. While the enol form can undergo electrophilic attack, the keto form presents a different set of reactive sites. Alkylation of indoxyl, for instance, can lead to both O-alkylation and C-alkylation products, depending on the reaction conditions.

The following table summarizes the outcomes of selected electrophilic substitution reactions for 1H-Indole, this compound, and other relevant derivatives.

Indole Derivative Reaction Electrophile Major Product(s) Yield (%) Reference
1H-IndoleBrominationPyridinium bromide perbromide3-Bromoindole64[2]
1H-IndoleFriedel-Crafts Alkylation(Indol-3-yl)methanol derivatives3,3'-Diindolylmethanes61-99[3]
2-MethylindoleFriedel-Crafts AlkylationTrifluoromethyl(indolyl)phenylmethanol3-(1-(Trifluoromethyl)-1-phenyl-1-(2-methyl-1H-indol-3-yl)methyl)-1H-indole87[4]
This compound (Indoxyl)AlkylationAlkyl halidesO-alkylation and C-alkylation productsVaries with conditionsQualitative description

Table 1: Comparative Outcomes of Electrophilic Substitution Reactions.

Experimental Protocol: Bromination of 1H-Indole

This protocol is adapted from a literature procedure for the synthesis of 3-bromoindole.[2]

Materials:

  • 1H-Indole

  • Pyridine (reagent grade)

  • Pyridinium bromide perbromide

  • Ether (anhydrous)

  • Hydrochloric acid (dilute, aqueous)

  • Sodium hydroxide (dilute, aqueous)

  • Magnesium sulfate (anhydrous)

  • n-Heptane

Procedure:

  • Dissolve 4.0 g (0.034 mol) of indole in 40 mL of reagent grade pyridine in a flask and cool the solution to 0-2 °C in an ice bath.

  • Slowly add a solution of 10.8 g (0.034 mol) of pyridinium bromide perbromide in 30 mL of pyridine to the cooled indole solution. Maintain the reaction temperature below 2 °C during the addition.

  • After the addition is complete, pour the reaction mixture into cold ether.

  • Filter the mixture to remove any insoluble material.

  • Wash the cold ether solution several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.

  • Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by a final wash with water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the ether by rotary evaporation.

  • Recrystallize the crude product from n-heptane, using charcoal for decolorization if necessary, to yield pure 3-bromoindole.

Comparative Reactivity in Oxidation

The oxidation of indoles can lead to a variety of products, with the most common being oxindoles. The regioselectivity and efficiency of these reactions are influenced by the substituents on the indole ring and the choice of oxidant.

Reactivity Trends

The C2-C3 double bond of the indole nucleus is susceptible to oxidative cleavage.[5] The oxidation of unsubstituted indole often leads to a mixture of products. However, 3-substituted indoles can be selectively oxidized to the corresponding 2-oxindoles.[6][7]

This compound is readily oxidized. In the presence of a mild oxidizing agent like atmospheric oxygen, it dimerizes to form the well-known dye, indigo. This high susceptibility to oxidation is a distinguishing feature of its reactivity compared to other indoles that require stronger oxidizing agents to react.

The following table compares the outcomes of oxidation reactions for different indole derivatives.

Indole Derivative Reaction Oxidant Major Product Yield (%) Reference
3-Substituted IndolesOxidationOxone/KBr2-OxindolesNot specified[8]
This compound (Indoxyl)OxidationAtmospheric OxygenIndigoQualitativeSpontaneous conversion
Indole-3-acetic acidOxidation with NBSN-Bromosuccinimide (2 equiv.)5-Bromo-oxindole-3-acetic acid and other oxindole byproductsVaries
2,3-DimethylindoleAutoxidationAir2-Acetyl-3-methyl-1H-indoleNot specified[9]

Table 2: Comparative Outcomes of Oxidation Reactions.

Experimental Protocol: Oxidation of a 3-Substituted Indole to a 2-Oxindole

This protocol is a general procedure for the oxidation of C3-substituted indoles.[8]

Materials:

  • C3-substituted indole

  • Potassium bromide (KBr)

  • Oxone® (potassium peroxymonosulfate)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the C3-substituted indole (1.0 eq) and KBr (10 mol%) in a 20:1 mixture of t-BuOH/H₂O (to a concentration of 0.1 M).

  • To this solution at room temperature, add Oxone® (1.2 eq).

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Dilute the mixture with EtOAc.

  • Separate the organic layer and extract the aqueous phase three times with EtOAc.

  • Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired 2-oxindole.

Signaling Pathway Involvement: The Indoleamine 2,3-Dioxygenase (IDO) Pathway

The chemical reactivity of the indole nucleus is central to its metabolic fate and its role in biological signaling. A prime example is the catabolism of tryptophan, an essential amino acid, via the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO).[10][11] IDO catalyzes the oxidative cleavage of the pyrrole ring of tryptophan, a reaction that has profound implications for immune regulation.[12][13]

The diagram below illustrates the initial steps of the tryptophan metabolism pathway, highlighting the role of IDO.

Tryptophan_Metabolism Tryptophan L-Tryptophan IDO Indoleamine 2,3-dioxygenase (IDO) Tryptophan->IDO NFK N-Formylkynurenine IDO->NFK Oxidative Ring Cleavage O2 O₂ O2->IDO Formamidase Formamidase NFK->Formamidase Kynurenine Kynurenine Formamidase->Kynurenine Hydrolysis

Caption: Initial steps of the tryptophan metabolism via the kynurenine pathway.

This pathway demonstrates a biological context where the inherent reactivity of the indole ring is harnessed by an enzyme to initiate a signaling cascade. The depletion of tryptophan and the production of kynurenine and its downstream metabolites have significant immunosuppressive effects.[10]

Experimental Workflow: Synthesis of 3,3'-Diindolylmethanes

The synthesis of diindolylmethanes (DIMs) is a common reaction that showcases the reactivity of indoles. The following diagram illustrates a typical experimental workflow for the iodine-catalyzed synthesis of unsymmetrical DIMs.[3]

DIM_Synthesis_Workflow Start Start Reactants Combine Indole Derivative 1, Indole Derivative 2, and I₂ catalyst in a suitable solvent (e.g., MeCN) Start->Reactants Reaction Heat the reaction mixture (e.g., 40-80 °C) and monitor by TLC Reactants->Reaction Workup Quench the reaction (e.g., with Na₂S₂O₃ solution). Extract with an organic solvent (e.g., EtOAc). Reaction->Workup Purification Dry the organic layer (e.g., over Na₂SO₄). Concentrate under reduced pressure. Purify by column chromatography. Workup->Purification Product Characterize the pure 3,3'-Diindolylmethane product (NMR, MS, etc.) Purification->Product End End Product->End

Caption: Workflow for the synthesis of 3,3'-Diindolylmethanes.

Conclusion

The reactivity of indole derivatives is a nuanced subject, with substituent effects playing a pivotal role in directing the outcome of chemical transformations. This compound stands out due to its keto-enol tautomerism, which opens up unique reaction pathways, particularly its facile oxidation to indigo. In contrast, other indole derivatives typically undergo electrophilic substitution at the C3 position, with the reactivity being modulated by the electronic nature of the substituents. Understanding these differences is critical for the rational design and synthesis of novel indole-based compounds with desired biological activities. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of indole chemistry.

References

A Comparative Guide to Novel Synthetic Pathways for Indole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and bioactive natural products. Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. This guide provides an objective comparison of three prominent novel synthetic pathways for indole functionalization: Transition-Metal-Catalyzed C-H Functionalization, Photoredox Catalysis, and Electrochemical Synthesis. We present a summary of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic challenges.

At a Glance: Comparison of Novel Indole Functionalization Methods

The following table summarizes the key features of the three highlighted synthetic methodologies for the C2-arylation and C2-alkylation of indole derivatives. This allows for a quick assessment of their respective advantages and disadvantages.

FeatureTransition-Metal-Catalyzed C-H FunctionalizationPhotoredox CatalysisElectrochemical Synthesis
Activation Coordination of a metal catalyst to a directing group.Visible light excitation of a photocatalyst.Application of electric potential.
Reagents Often requires directing groups, ligands, and oxidants.Photocatalyst, light source, and radical precursors.Electrolyte, and often a redox mediator.
Selectivity High regioselectivity, often controlled by directing groups.Can be highly selective, influenced by radical stability.Regioselectivity can be controlled by potential and substrate.
Conditions Often requires elevated temperatures.Typically mild, room temperature conditions.Generally mild, ambient temperature conditions.
Scalability Can be challenging due to catalyst cost and removal.Generally good scalability, amenable to flow chemistry.Highly scalable and suitable for industrial applications.
Green Chemistry Can generate metallic waste.Avoids harsh reagents, uses light as a reagent.Avoids stoichiometric oxidants/reductants, uses electrons.

C2-Arylation of N-Acetylindole: A Comparative Analysis

The direct arylation at the C2 position of the indole nucleus is a valuable transformation for the synthesis of precursors for various biologically active molecules. Below is a comparison of different methods to achieve this transformation on N-acetylindole.

MethodCatalyst/MediatorReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-Catalysis Pd(OAc)₂ (5 mol%)4-iodotoluene, CsOAcToluene1102485[1]
Fe-Mediation FeCl₃ (stoichiometric)TolueneRT190[2]
Rh-Catalysis [Rh(COD)Cl]₂ (5 mol%)Phenylboronic acid, Li₂CO₃Toluene1301575[3]

C2-Alkylation of N-Methylindole: A Comparative Analysis

The introduction of alkyl groups at the C2 position of indoles is another critical transformation. This table compares different catalytic approaches for the C2-alkylation of N-methylindole.

MethodCatalystReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Ni-Catalysis (thf)₂NiBr₂/bpy1-chlorobutane, LiHMDSToluene100588[4]
Ir-Catalysis [Cp*IrCl₂]₂K(CH₃)BF₃, AgOAcDCE1152389[5]
Rh-Catalysis [Rh(CO)₂Cl]₂1-phenylcyclopropanolToluene1201282[6]

Signaling Pathways and Experimental Workflow

To visualize the general mechanisms and the decision-making process for selecting a suitable functionalization method, the following diagrams are provided.

G cluster_0 Transition-Metal Catalysis cluster_1 Photoredox Catalysis cluster_2 Electrochemical Synthesis Indole_DG Indole-DG Intermediate_1 Cyclometalated Intermediate Indole_DG->Intermediate_1 C-H Activation Metal_Catalyst M(II) Catalyst Metal_Catalyst->Intermediate_1 Intermediate_2 M(IV) Intermediate Intermediate_1->Intermediate_2 Oxidative Addition Coupling_Partner Coupling Partner Coupling_Partner->Intermediate_2 Product_DG Product-DG Intermediate_2->Product_DG Reductive_Elimination Reductive Elimination Product_DG->Indole_DG Catalyst Regeneration PC Photocatalyst PC_excited PC* PC->PC_excited Radical R• PC_excited->Radical SET Radical_Precursor Radical Precursor Radical_Precursor->Radical Indole_Radical_Adduct Indole Radical Adduct Radical->Indole_Radical_Adduct Indole Indole Indole->Indole_Radical_Adduct Product Product Indole_Radical_Adduct->Product Oxidation & Deprotonation Light hv Indole_e Indole Indole_Radical_Cation Indole Radical Cation Indole_e->Indole_Radical_Cation Adduct Adduct Indole_Radical_Cation->Adduct Nucleophile Nucleophile Nucleophile->Adduct Product_e Product Adduct->Product_e Further Oxidation/Deprotonation Anode Anode (-e⁻)

Caption: Generalized mechanisms for three novel indole functionalization pathways.

G Define_Target Define Target Molecule & Desired Functionalization Assess_Substrate Assess Substrate Properties (Sterics, Electronics, Functional Groups) Define_Target->Assess_Substrate Consider_Conditions Consider Reaction Conditions (Temp, Scale, Reagents) Assess_Substrate->Consider_Conditions Method_Selection Select Primary Method Consider_Conditions->Method_Selection Transition_Metal Transition-Metal Catalysis Method_Selection->Transition_Metal High Regioselectivity Needed? Directing Group Tolerated? Photoredox Photoredox Catalysis Method_Selection->Photoredox Mild Conditions Paramount? Radical Pathway Suitable? Electrochem Electrochemical Synthesis Method_Selection->Electrochem Green & Scalable Process? Redox Active Substrate? Optimization Optimization & Analysis Transition_Metal->Optimization Photoredox->Optimization Electrochem->Optimization Final_Product Final Product Optimization->Final_Product

Caption: Workflow for selecting an appropriate indole functionalization method.

Experimental Protocols

Transition-Metal-Catalyzed C2-Arylation of N-Acetylindole

This protocol is adapted from a palladium-catalyzed C-H arylation procedure.[1]

Materials:

  • N-acetylindole (1.0 mmol, 159.2 mg)

  • 4-iodotoluene (1.2 mmol, 261.6 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Cesium acetate (CsOAc, 2.0 mmol, 383.8 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-acetylindole, 4-iodotoluene, Pd(OAc)₂, and CsOAc.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aryl-N-acetylindole.

Photoredox-Catalyzed C2-Alkylation of Indole

This protocol is a general procedure for the photochemical alkylation of indoles with α-iodosulfones.[7]

Materials:

  • Indole (0.2 mmol, 23.4 mg)

  • α-iodosulfone (0.1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.15 mmol, 16.8 mg)

  • Acetonitrile (200 µL)

  • Blue LEDs (λ = 456 nm)

Procedure:

  • In a 10 mL Schlenk tube, combine the indole, α-iodosulfone, and DABCO.

  • Add acetonitrile to the mixture.

  • Degas the reaction mixture by three freeze-pump-thaw cycles and backfill with argon.

  • Irradiate the sealed tube with blue LEDs for 24 hours, maintaining the temperature at approximately 30 °C with a fan.

  • Quench the reaction with an aqueous solution of HCl (0.5 M, 5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-alkylated indole.

Electrochemical C2-Cyanation of Indole

This protocol describes a site-selective electrochemical C-H cyanation of indoles.[2]

Materials:

  • Indole (0.5 mmol, 58.6 mg)

  • Trimethylsilyl cyanide (TMSCN, 1.0 mmol, 126 µL)

  • Tris(4-bromophenyl)amine (0.1 mmol, 48.3 mg) as redox catalyst

  • Sodium hydroxide (NaOH, 1.0 mmol, 40 mg)

  • Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄, 0.1 M solution in acetonitrile/water 4:1, 5 mL)

  • Reticulated vitreous carbon (RVC) anode

  • Platinum foil cathode

  • Undivided electrochemical cell

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a platinum foil cathode.

  • To the cell, add indole, tris(4-bromophenyl)amine, and sodium hydroxide.

  • Add the electrolyte solution of nBu₄NBF₄ in acetonitrile/water.

  • Add trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Stir the mixture at room temperature and apply a constant current of 10 mA until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-cyanoindole.

References

Comparative Molecular Docking Analysis of 1H-Indol-3-yl Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the molecular docking performance of two distinct 1H-Indol-3-yl derivatives against their respective protein targets. The analysis is based on recently published research and aims to furnish researchers, scientists, and drug development professionals with objective data to inform future studies. The derivatives under comparison are a complex heterocyclic indole moiety evaluated for antimicrobial activity and a 3-ethyl-1H-indole derivative investigated as a potential anti-inflammatory agent.

Data Presentation: Docking Performance of Indole Derivatives

The following table summarizes the quantitative data from molecular docking studies of two 1H-Indol-3-yl derivatives against their specific enzyme targets. Binding energy is a crucial metric, with more negative values indicating a higher binding affinity and, consequently, a greater potential for inhibition.

Derivative IDChemical Name / ClassTarget EnzymeBinding Energy (kcal/mol)Standard DrugStandard Drug Binding Energy (kcal/mol)
Compound 9 (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid[1][2][3]UDP-N-acetylmuramate-L-alanine ligase (MurC)-11.5[1][2][3]Ampicillin-8.0[1][2][3]
Human lanosterol 14α-demethylase-8.5[1][2][3]Ampicillin-8.1[1][2][3]
Compound IIb 3-Ethyl-1H-Indole DerivativeCyclooxygenase-2 (COX-2)-11.35[4]N/A in snippetN/A in snippet

Analysis of Docking Results:

  • Compound 9 demonstrated a significantly lower binding energy against MurC (-11.5 kcal/mol) compared to the standard antibiotic, Ampicillin (-8.0 kcal/mol), suggesting it may be a more potent inhibitor of this bacterial enzyme.[1][2][3] Its binding affinity for human lanosterol 14α-demethylase (-8.5 kcal/mol) was also slightly better than that of Ampicillin (-8.1 kcal/mol).[1][2][3] These findings highlight its potential as a lead compound for developing new antimicrobial agents.[1][2]

  • Compound IIb , a 3-ethyl-1H-indole derivative, exhibited a strong binding affinity of -11.35 kcal/mol towards the COX-2 enzyme. This suggests its potential as a selective COX-2 inhibitor, which could lead to the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[5] The docking study revealed that Compound IIb forms hydrogen bonds with key amino acid residues in the COX-2 active site, including ALA527, ARG120, and TYR355.

Experimental Protocols

The methodologies employed in the molecular docking studies are crucial for the interpretation and replication of the results. Below are the summarized protocols from the cited research.

Protocol for Compound 9 (Antimicrobial Target Docking):

The in silico docking was performed using the PyRx-virtual screening tool.[1] The docking process was conducted in a flexible mode, which automatically generates nine different conformations for each docked molecule.[1] The target enzymes were UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase.[1][2][3] The study aimed to accommodate the synthesized compounds within the active sites of these enzymes to predict their binding affinities.[1]

Protocol for Compound IIb (COX-2 Target Docking):

The molecular docking for the 3-ethyl-1H-indole derivatives was carried out to understand the potential binding mechanisms to the COX-2 enzyme at a molecular level. The primary objective was to determine the binding affinities of the synthesized compounds towards COX-2 to rationalize their potential inhibitory effects. The study identified Compound IIb as having the most favorable docking score, indicating strong interaction with the target protein.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (e.g., PDB structure retrieval, water removal) grid Grid Box Generation (Define docking site on protein) p_prep->grid l_prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) dock Molecular Docking (Flexible ligand docking using PyRx/AutoDock) l_prep->dock grid->dock scoring Scoring & Ranking (Calculate binding energies) dock->scoring analysis Pose Analysis (Analyze H-bonds and other interactions) scoring->analysis

Caption: General workflow for a molecular docking experiment.

G cluster_prostanoids Prostanoids AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGI2->Inflammation TXA2->Inflammation Indole 1H-Indol-3-yl Derivative (e.g., Compound IIb) Indole->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory role of indole derivatives.

References

Unraveling Resistance: A Comparative Guide to 1H-Indole Based Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains presents a formidable challenge. 1H-indole based compounds have surfaced as a promising class of antimycobacterial agents, with several derivatives demonstrating potent activity against both drug-sensitive and resistant Mtb. This guide provides a comparative analysis of their cross-resistance profiles, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutics against tuberculosis.

Comparative Efficacy of 1H-Indole Derivatives

A critical aspect of any new antitubercular drug candidate is its performance against strains already resistant to existing therapies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1H-indole derivatives against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. This data, compiled from multiple studies, offers a quantitative comparison of their potential to overcome current resistance mechanisms.

Compound ClassDerivativeMtb H37Rv (Drug-Sensitive) MIC (µg/mL)MDR-Mtb Strains MIC (µg/mL)XDR-Mtb Strains MIC (µg/mL)Reference
Indoleamides Compound 10.125 - 0.25≤1≤1[1]
Compound 20.0156 - 0.0313≤1≤1[1]
Compound 30.0039≤1≤1[1]
Indole-2-carboxamides Compound 8g0.32 µMNot ReportedNot Reported[2]
Compound 8f0.62 µMNot ReportedNot Reported[2]
N-(1-adamantyl)-indole-2-carboxamide (3)0.68 µMNot ReportedNot Reported[2]
N-rimantadine-4,6-dimethylindole-2-carboxamide (4)0.88 µMNot ReportedNot Reported[2]
Indole-Isoniazid Hybrids Compound 4e1.25Not ReportedNot Reported[3]
Compound 4j1.25Not ReportedNot Reported[3]

Table 1: Comparative MIC Values of 1H-Indole Derivatives against M. tuberculosis Strains. This table highlights the potent activity of several indole derivatives against various resistant strains, suggesting a lack of cross-resistance with many conventional anti-TB drugs.

Mechanisms of Action and Resistance

The efficacy of 1H-indole derivatives against resistant Mtb strains is often attributed to their novel mechanisms of action, which differ from those of existing drugs. Two key pathways targeted by these compounds are the tryptophan biosynthesis pathway and the mycolic acid transport system via MmpL3.

Tryptophan Biosynthesis Pathway

Certain indole-4-carboxamides act as prodrugs that are converted into tryptophan antimetabolites, thereby inhibiting the essential tryptophan biosynthesis pathway.[4][5] Resistance to these compounds can emerge through mutations in several genes within this pathway.

  • amiC: Loss-of-function mutations in this amidase prevent the conversion of the prodrug to its active form.

  • trpE: Mutations in anthranilate synthase can lead to a loss of allosteric feedback inhibition, resulting in an increased production of tryptophan precursors.

  • trpAB: Mutations in tryptophan synthase can decrease the incorporation of the toxic antimetabolite.

Tryptophan_Biosynthesis_Inhibition Indole_Prodrug 1H-Indole Prodrug (e.g., Indole-4-carboxamide) AmiC AmiC (Amidase) Indole_Prodrug->AmiC Hydrolysis Active_Metabolite Active Tryptophan Antimetabolite AmiC->Active_Metabolite Resistance_AmiC Resistance: Loss-of-function mutation in amiC AmiC->Resistance_AmiC TrpAB TrpAB (Tryptophan Synthase) Active_Metabolite->TrpAB Inhibits Chorismate Chorismate TrpE TrpE (Anthranilate Synthase) Chorismate->TrpE Anthranilate Anthranilate TrpE->Anthranilate Resistance_TrpE Resistance: Mutation in trpE (Loss of feedback inhibition) TrpE->Resistance_TrpE Anthranilate->TrpAB Tryptophan Tryptophan (Essential Amino Acid) TrpAB->Tryptophan Resistance_TrpAB Resistance: Mutation in trpAB (Decreased incorporation) TrpAB->Resistance_TrpAB Inhibition Inhibition of Protein Synthesis Tryptophan->Inhibition

Caption: Inhibition of the Tryptophan Biosynthesis Pathway by 1H-Indole Derivatives and Mechanisms of Resistance.

MmpL3-Mediated Mycolic Acid Transport

Another class of indole derivatives, the indoleamides, targets the MmpL3 transporter.[1][6] MmpL3 is a crucial membrane protein responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids which are essential components of the mycobacterial cell wall.[7][8] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. A key advantage of MmpL3 inhibitors is that resistance often arises from a single mutation in the mmpL3 gene, which does not confer cross-resistance to other anti-TB drugs.[4]

Experimental Protocols

To facilitate further research and validation, this section outlines the detailed methodologies for key experiments in cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of antimicrobial agents against M. tuberculosis.[9][10]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 1H-indole compounds and other control antitubercular drugs

  • M. tuberculosis culture (H37Rv, MDR, or XDR strains)

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation. Add 100 µL of 7H9 broth to the remaining wells.

  • Drug Dilution: Prepare serial dilutions of the test compounds directly in the microplate. Add 100 µL of the highest drug concentration to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis strain in 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:50.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include a drug-free well as a growth control.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Reading Results: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[9]

Generation and Characterization of Resistant Mutants

This protocol describes the process of generating spontaneous resistant mutants to a novel 1H-indole compound.

Procedure:

  • Culture Preparation: Grow a culture of M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Plating: Plate a high density of the bacterial culture (approximately 10⁸ to 10⁹ CFUs) onto Middlebrook 7H11 agar plates containing the 1H-indole compound at concentrations of 5x, 10x, and 20x the predetermined MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Isolation of Mutants: Select individual colonies that appear on the drug-containing plates.

  • Confirmation of Resistance: Subculture the selected colonies in drug-free medium and then re-test their MIC to the specific 1H-indole compound and a panel of other antitubercular drugs to confirm resistance and determine the cross-resistance profile.

  • Genotypic Characterization: Extract genomic DNA from the confirmed resistant mutants and perform whole-genome sequencing to identify mutations in potential target genes (e.g., mmpL3, genes in the tryptophan biosynthesis pathway).

Experimental_Workflow Start Start: M. tuberculosis Culture MIC_Assay Determine MIC of 1H-Indole Compound (e.g., MABA) Start->MIC_Assay Generate_Mutants Generate Resistant Mutants (Plate on drug-containing agar) Start->Generate_Mutants MIC_Assay->Generate_Mutants Inform concentration Isolate_Mutants Isolate Resistant Colonies Generate_Mutants->Isolate_Mutants Confirm_Resistance Confirm Resistance & Cross-Resistance Profile (MIC testing against multiple drugs) Isolate_Mutants->Confirm_Resistance WGS Whole Genome Sequencing of Resistant Mutants Confirm_Resistance->WGS Identify_Mutations Identify Resistance-Conferring Mutations WGS->Identify_Mutations End End: Characterized Resistant Mutant Identify_Mutations->End

Caption: Experimental Workflow for Cross-Resistance Studies of 1H-Indole Based Antimycobacterial Agents.

Conclusion

The data presented in this guide underscores the potential of 1H-indole based compounds as a valuable source for the development of new antitubercular drugs. Their ability to circumvent existing resistance mechanisms, particularly through novel targets like MmpL3 and the tryptophan biosynthesis pathway, offers a promising avenue for combating drug-resistant tuberculosis. The provided experimental protocols serve as a foundation for researchers to further investigate and validate the efficacy of these and other novel antimycobacterial agents. Continued exploration in this area is crucial for replenishing the pipeline of effective treatments against this persistent global health threat.

References

A Comparative Guide to the Enantioselective Synthesis of Chiral Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, with a vast number of biologically active compounds featuring this privileged scaffold. The precise control of stereochemistry in these molecules is often critical for their therapeutic efficacy. This guide provides an objective comparison of three prominent catalytic methodologies for the enantioselective synthesis of chiral indole-containing compounds, supported by experimental data and detailed protocols.

Transition-Metal Catalysis: Rhodium(II)-Catalyzed C-H Functionalization

Transition-metal catalysis offers a powerful and atom-economical approach to the direct functionalization of C-H bonds. Rhodium(II) catalysts, in particular, have emerged as highly effective for the enantioselective C-H functionalization of indoles with diazo compounds. This method allows for the direct introduction of a stereocenter at the C3-position of the indole ring.

A key example is the reaction of indoles with α-alkyl-α-diazoesters catalyzed by a chiral dirhodium(II) complex, Rh₂(S-NTTL)₄. This transformation proceeds with high yields and excellent enantioselectivities.[1][2]

Experimental Protocol: Rh₂(S-NTTL)₄-Catalyzed C-H Functionalization of Indole

To a solution of Rh₂(S-NTTL)₄ (0.005 mmol, 1 mol%) in toluene (1.0 mL) at -78 °C is added a solution of the indole (0.5 mmol, 1.0 equiv) and the α-alkyl-α-diazoester (0.6 mmol, 1.2 equiv) in toluene (1.0 mL) via syringe pump over 1 hour. The reaction mixture is stirred at -78 °C for an additional 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired α-alkyl-α-indolylacetate. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Performance Data
EntryIndole Substrate (R¹)Diazo Substrate (R²)ProductYield (%)ee (%)
1HMe3-(1-Methoxycarbonyl)ethyl-indole9595
25-MeOMe5-Methoxy-3-(1-methoxycarbonyl)ethyl-indole9296
35-ClMe5-Chloro-3-(1-methoxycarbonyl)ethyl-indole9094
4HEt3-(1-Methoxycarbonyl)propyl-indole9395
5HPh3-(1-Methoxycarbonyl)phenylethyl-indole8592

Data compiled from representative examples in the literature.[2]

Catalytic Cycle

Rh_Catalyzed_CH_Functionalization Rh2(S-NTTL)4 Rh2(S-NTTL)4 Rh-carbene Rh-carbene Rh2(S-NTTL)4->Rh-carbene + Diazo - N2 Rh-ylide Rh-ylide Rh-carbene->Rh-ylide + Indole Protonated_Product Protonated_Product Rh-ylide->Protonated_Product Protonation Protonated_Product->Rh2(S-NTTL)4 Product Product Protonated_Product->Product Release Indole Indole Diazo Diazo N2 N2

Caption: Proposed catalytic cycle for Rh(II)-catalyzed C-H functionalization.

Organocatalysis: Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of chiral indoles. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven to be highly effective in activating electrophiles for asymmetric reactions with indoles. The Friedel-Crafts alkylation of indoles with various electrophiles is a classic C-C bond-forming reaction, and its enantioselective variant is a powerful tool for constructing chiral indole derivatives.

A representative example is the CPA-catalyzed enantioselective Friedel-Crafts reaction of indoles with β,γ-unsaturated α-ketoesters. This reaction provides access to C3-functionalized indoles bearing a quaternary stereocenter with high yields and enantioselectivities.[3]

Experimental Protocol: CPA-Catalyzed Friedel-Crafts Alkylation

To a solution of the indole (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C is added the β,γ-unsaturated α-ketoester (0.24 mmol, 1.2 equiv). The reaction mixture is stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Performance Data
EntryIndole Substrate (R¹)Ketoester Substrate (R²)ProductYield (%)ee (%)
1HPh3-(1-Phenyl-2-ethoxycarbonyl-2-oxoethyl)indole9895
25-MeOPh5-Methoxy-3-(1-phenyl-2-ethoxycarbonyl-2-oxoethyl)indole9597
35-ClPh5-Chloro-3-(1-phenyl-2-ethoxycarbonyl-2-oxoethyl)indole9994
4H4-MeC₆H₄3-(1-(4-Tolyl)-2-ethoxycarbonyl-2-oxoethyl)indole9796
5H2-Furyl3-(1-(2-Furyl)-2-ethoxycarbonyl-2-oxoethyl)indole9293

Data compiled from representative examples in the literature.[3]

Reaction Pathway

CPA_Catalyzed_FC_Alkylation Indole Indole Transition_State Enantiodetermining Transition State Indole->Transition_State Ketoester Ketoester Activated_Complex [Ketoester-CPA] Activated Complex Ketoester->Activated_Complex CPA Chiral Phosphoric Acid CPA->Activated_Complex Activated_Complex->Transition_State Product_Complex [Product-CPA] Transition_State->Product_Complex Product_Complex->CPA Catalyst Regeneration Product Product Product_Complex->Product

Caption: General pathway for CPA-catalyzed Friedel-Crafts alkylation.

Enantioselective Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of the indole ring itself. Recently, an enantioselective variant has been developed, allowing for the direct construction of chiral cyclopenta[b]indoles from prochiral diketones and phenylhydrazines.[4] This reaction is catalyzed by a chiral phosphoric acid and proceeds through a dynamic kinetic resolution of a chiral hydrazone intermediate.[4]

This approach is significant as it creates the chiral center during the formation of the indole scaffold, offering a highly convergent route to complex chiral indole derivatives.

Experimental Protocol: Enantioselective Fischer Indole Synthesis

A mixture of the 2,2-disubstituted cyclopentane-1,3-dione (0.2 mmol, 1.0 equiv), the phenylhydrazine derivative (0.24 mmol, 1.2 equiv), the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%), and zinc chloride (0.04 mmol, 20 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 48 hours) in the presence of molecular sieves. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral cyclopenta[b]indole. The enantiomeric excess is determined by chiral HPLC analysis.[4]

Performance Data
EntryDiketone Substrate (R¹, R²)Phenylhydrazine Substrate (R³)ProductYield (%)ee (%)
1Me, EtH1-Methyl-1-ethyl-1,4-dihydrocyclopenta[b]indole8592
2Me, BnH1-Methyl-1-benzyl-1,4-dihydrocyclopenta[b]indole8294
3-(CH₂)₅-HSpiro[cyclopentane-1,1'-[5][6]dihydrocyclopenta[b]indole]9095
4Me, Et4-MeO6-Methoxy-1-methyl-1-ethyl-1,4-dihydrocyclopenta[b]indole8091
5Me, Et4-Cl6-Chloro-1-methyl-1-ethyl-1,4-dihydrocyclopenta[b]indole8893

Data compiled from representative examples in the literature.[4]

Logical Workflow

Fischer_Indole_Synthesis_Workflow Start Prochiral Diketone + Phenylhydrazine Hydrazone Reversible Formation of Enantiomeric Hydrazones (Dynamic Kinetic Resolution) Start->Hydrazone Catalysis Enantioselective Catalysis by Chiral Phosphoric Acid Hydrazone->Catalysis Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Catalysis->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Chiral Cyclopenta[b]indole Aromatization->Product

Caption: Key steps in the enantioselective Fischer indole synthesis.

Conclusion

The enantioselective synthesis of chiral indole-containing compounds is a rapidly advancing field with a diverse array of powerful methodologies. This guide has compared three distinct and effective approaches:

  • Rhodium(II)-catalyzed C-H functionalization offers a direct and atom-economical method for the C3-alkylation of existing indole scaffolds with high efficiency.

  • Chiral phosphoric acid-catalyzed Friedel-Crafts alkylation represents a robust and versatile metal-free strategy for the enantioselective introduction of substituents at the C3-position.

  • Enantioselective Fischer indole synthesis provides a convergent and innovative approach to construct the chiral indole core in a single, stereocontrolled transformation.

The choice of method will depend on the specific target molecule, the desired substitution pattern, and the availability of starting materials. For drug development professionals and researchers, a thorough understanding of these and other emerging strategies is crucial for the efficient and stereoselective synthesis of novel indole-based therapeutics.

References

Bridging the Gap: A Comparative Guide to In Silico Predictions and In Vitro Realities for Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is long and fraught with challenges. In the early stages of this journey, computational, or in silico, methods offer a powerful tool to predict the biological activity of compounds, saving both time and resources. However, the ultimate test of these predictions lies in the laboratory through in vitro experimentation. This guide provides a comparative analysis of in silico predictions and in vitro results for a series of indole-based compounds, highlighting the synergies and discrepancies between the two approaches.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the indole ring allows for diverse chemical modifications, leading to a vast chemical space to explore for therapeutic potential. In silico techniques such as molecular docking are instrumental in navigating this space by predicting how these molecules might interact with specific biological targets.

This guide will delve into specific examples from recent scientific literature, presenting a clear comparison of predicted and experimental data. We will also provide an overview of the experimental protocols used to generate the in vitro data and visualize key concepts to facilitate a deeper understanding of the drug discovery workflow.

Data Presentation: Predicted vs. Experimental Values

The following table summarizes the quantitative data from various studies, comparing the in silico predicted binding affinities (often represented as docking scores in kcal/mol) of indole derivatives with their experimentally determined biological activities (in vitro IC50 values in µM). A lower docking score generally suggests a more favorable binding interaction, while a lower IC50 value indicates greater potency.

Compound IDTarget ProteinIn Silico MethodPredicted Binding Affinity (kcal/mol)In Vitro AssayIn Vitro IC50 (µM)Reference
Compound 2e EGFRMolecular Docking-8.34EGFR Inhibition Assay2.80 ± 0.52[3][4]
Compound 2e HCT116 cell lineMolecular Docking (EGFR)-8.34MTT Cytotoxicity Assay6.43 ± 0.72[3][5]
Compound 2e A549 cell lineMolecular Docking (EGFR)-8.34MTT Cytotoxicity Assay9.62 ± 1.14[3][5]
Compound 2e A375 cell lineMolecular Docking (EGFR)-8.34MTT Cytotoxicity Assay8.07 ± 1.36[3][5]
Erlotinib (Standard) EGFRMolecular Docking-9.01EGFR Inhibition Assay0.04 ± 0.01[4]
Compound 1c Spike Glycoprotein (SARS-CoV-2)Molecular Docking-2.808MTT Cytotoxicity Assay (HeLa)0.50[6]
Methoxy substituted indole curcumin HeLa cell lineNot SpecifiedNot SpecifiedCytotoxicity Assay4[7]
Compound 5b EGFRMolecular Docking-10.523Cytotoxicity Assay (MDA-MB-231)0.0172 ± 0.0004[2]
Compound 5f COX-1Molecular Docking70.50 (GOLD Score)Not SpecifiedNot Specified[1]
Compound 5f COX-2Molecular Docking65.13 (GOLD Score)Not SpecifiedNot Specified[1]
Compound 9 MurCMolecular Docking-11.5Antibacterial AssayNot Specified[8][9]
Compound 8 Acetylcholinesterase (AChE)Molecular DockingNot SpecifiedEnzyme Inhibition Assay0.15 ± 0.050[10]
Compound 8 Butyrylcholinesterase (BuChE)Molecular DockingNot SpecifiedEnzyme Inhibition Assay0.20 ± 0.10[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the in vitro data and appreciating its correlation with in silico predictions. Below are the protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, A549, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test indole compounds for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3][5]

Enzyme Inhibition Assays (General Protocol)

These assays are designed to measure the ability of a compound to inhibit the activity of a specific enzyme, such as a kinase or cholinesterase.

  • Assay Preparation: The assay is typically performed in a 96-well plate. The reaction mixture includes the target enzyme, its specific substrate, and a buffer solution to maintain optimal pH and conditions.

  • Inhibitor Addition: The test indole compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate or a cofactor. The plate is then incubated at a specific temperature for a set period to allow the reaction to proceed.

  • Detection of Activity: The enzyme's activity is measured by detecting the formation of a product or the depletion of the substrate. The detection method can be colorimetric, fluorometric, or luminescent, depending on the specific assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from the dose-response curve.[4][10]

Visualizing the Workflow and Concepts

To further clarify the relationship between in silico and in vitro approaches, the following diagrams illustrate a typical drug discovery workflow, a key signaling pathway, and the logical connection between prediction and validation.

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation compound_library Virtual Compound Library (Indole Derivatives) molecular_docking Molecular Docking (Target Protein) compound_library->molecular_docking hit_identification Hit Identification (Based on Docking Score) molecular_docking->hit_identification synthesis Chemical Synthesis of Hits hit_identification->synthesis Promising Candidates cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity_assay enzyme_assay Enzyme Inhibition Assays synthesis->enzyme_assay lead_optimization Lead Optimization cytotoxicity_assay->lead_optimization enzyme_assay->lead_optimization

Caption: A typical workflow integrating in silico screening and in vitro validation in drug discovery.

signaling_pathway cluster_cell Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indole_Inhibitor Indole-based EGFR Inhibitor Indole_Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of an indole compound.

logical_relationship in_silico In Silico Prediction (Hypothesis Generation) correlation Correlation Analysis in_silico->correlation Predicted Activity in_vitro In Vitro Experimentation (Hypothesis Testing) in_vitro->correlation Observed Activity conclusion Conclusion (Validation/Refinement of Model) correlation->conclusion

Caption: The logical relationship between in silico prediction and in vitro validation.

References

Safety Operating Guide

Personal protective equipment for handling 1H-Indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1H-Indol-3-ol (also known as Indoxyl), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302DangerHarmful if swallowed.[2][3]
Acute Toxicity, Dermal (Category 3)H311DangerToxic in contact with skin.[2]
Serious Eye Irritation (Category 2A)H319DangerCauses serious eye irritation.[2][3][4]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400DangerVery toxic to aquatic life.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves prior to use and change them immediately if contaminated.[3][6]

  • Eye and Face Protection : Safety glasses with side-shields or goggles are essential.[3][6] A face shield should be worn when there is a risk of splashing.[5][6]

  • Skin and Body Protection : A lab coat or chemical-resistant apron must be worn.[3] For larger quantities or when there is a significant risk of exposure, impervious clothing or coveralls should be used.[3]

  • Respiratory Protection : If working in a poorly ventilated area or if dust is generated, a suitable respirator should be used.[3]

Operational and Handling Plan

Engineering Controls :

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][7]

  • Ensure an eye wash station and safety shower are readily accessible.[3]

Safe Handling Procedures :

  • Avoid direct contact with skin and eyes.[7]

  • Do not breathe in dust or vapors.[3][4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[2]

  • Keep the container tightly closed when not in use.

Emergency and First Aid Procedures

In Case of Skin Contact :

  • Immediately remove all contaminated clothing.

  • Rinse the skin with plenty of water.[2]

  • Seek immediate medical attention as the substance is toxic in contact with skin.[2]

In Case of Eye Contact :

  • Rinse cautiously with water for several minutes.[2]

  • Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If eye irritation persists, get medical advice/attention.[2]

If Swallowed :

  • Rinse mouth with water.

  • Call a POISON CENTER or doctor immediately if you feel unwell.[2]

If Inhaled :

  • Move the person to fresh air.

  • If breathing is difficult, provide respiratory support.

Disposal Plan

  • Dispose of this compound and its container at an approved waste disposal facility.[2]

  • Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[2]

  • Collect any spillage.[2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Set up in a Ventilated Fume Hood prep_ppe->prep_setup prep_materials Gather all Necessary Materials prep_setup->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure Personal Exposure emergency_exposure_action Administer First Aid and Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indol-3-ol
Reactant of Route 2
1H-Indol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.